Sodium chromate
Description
Properties
IUPAC Name |
disodium;dioxido(dioxo)chromium | |
|---|---|---|
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InChI |
InChI=1S/Cr.2Na.4O/q;2*+1;;;2*-1 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLIDIMHPNPGMH-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2CrO4, CrNa2O4 | |
| Record name | SODIUM CHROMATE | |
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| Record name | SODIUM CHROMATE | |
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DSSTOX Substance ID |
DTXSID7032056 | |
| Record name | Sodium chromate | |
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Molecular Weight |
161.973 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium chromate appears as a yellow crystalline solid. Used to make pigments for paints and inks, other chemicals, and as a wood preservative., Yellow hygroscopic solid; Soluble in water; [ICSC] Yellow crystals; [MSDSonline] Hygroscopic--forms several hydrates; [Ullmann], YELLOW HYGROSCOPIC CRYSTALS. | |
| Record name | SODIUM CHROMATE | |
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| Record name | Sodium chromate | |
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Solubility |
87.6 g/100 g water at 25 °C, In water, 44.3 wt% at 20 °C, 873 g/L water at 30 °C, 3.44 g/L methanol at 25 °C, Slightly soluble in ethanol, Solubility in water, g/100ml at 20 °C: 53 (good) | |
| Record name | SODIUM CHROMATE | |
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| Record name | SODIUM CHROMATE | |
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Density |
2.723 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.723 at 25 °C/4 °C, 2.7 g/cm³ | |
| Record name | SODIUM CHROMATE | |
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Color/Form |
Yellow orthorhombic crystals | |
CAS No. |
7775-11-3, 10034-82-9, 12680-48-7 | |
| Record name | SODIUM CHROMATE | |
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| Record name | Sodium chromate | |
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| Record name | Sodium chromate tetrahydrate | |
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| Record name | Chromium sodium oxide | |
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| Record name | Chromic acid (H2CrO4), sodium salt (1:2) | |
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| Record name | SODIUM CHROMATE | |
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| Record name | SODIUM CHROMATE | |
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| Record name | SODIUM CHROMATE | |
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Melting Point |
794 °C, 762 °C | |
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| Record name | SODIUM CHROMATE | |
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Foundational & Exploratory
A Comprehensive Technical Guide to Sodium Chromate (Na₂CrO₄) for Laboratory Applications
This guide provides an in-depth examination of sodium chromate (Na₂CrO₄), a compound of significant utility and considerable hazard in laboratory settings. As a hexavalent chromium compound, its powerful oxidizing properties are harnessed in applications ranging from organic synthesis to advanced materials protection. However, these same properties necessitate a rigorous and informed approach to its handling, storage, and disposal to mitigate the substantial health and environmental risks it poses. This document is intended for researchers, chemists, and drug development professionals, offering a synthesis of fundamental properties, field-proven protocols, and critical safety systems to ensure both experimental success and laboratory safety.
Core Physicochemical Properties
This compound is an inorganic salt that typically presents as a yellow, odorless, crystalline solid.[1][2][3] It is hygroscopic, readily absorbing moisture from the air, and can exist in anhydrous (Na₂CrO₄) and hydrated forms, including the tetrahydrate, hexahydrate, and decahydrate.[1] Its high solubility in water is a key property facilitating its use in aqueous solutions for various applications.[1][3][4]
Table 1: Key Physicochemical Data for Anhydrous this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | Na₂CrO₄ | [1] |
| Molar Mass | 161.97 g/mol | [1][2] |
| Appearance | Yellow crystalline solid | [2][3][5] |
| Density | 2.698 g/cm³ | [1][2] |
| Melting Point | 792 °C (1,458 °F) | [1][2] |
| Solubility in Water | 84.5 g/100 mL at 25 °C | [1][3] |
| Solubility (Other) | Slightly soluble in ethanol and methanol | [1] |
Health, Safety, and Environmental Hazard Profile
The utility of this compound is inextricably linked to its severe toxicity. As a hexavalent chromium compound, it is classified as a known human carcinogen, mutagen, and reproductive toxicant.[1][4][6][7] Exposure can occur via inhalation, ingestion, or skin contact, with potentially fatal consequences even from acute exposure.[6][8]
Key Hazards:
-
Carcinogenicity: Classified as a Group 1 carcinogen by IARC, with a primary risk of lung cancer upon inhalation.[6][9]
-
Acute Toxicity: Fatal if inhaled, toxic if swallowed, and harmful in contact with skin.[6][8]
-
Corrosivity: Causes severe skin burns and serious eye damage.[5][6] Contact can lead to "chrome sores" or ulcers on the skin.[10]
-
Sensitization: May cause allergic skin reactions (dermatitis) and asthma-like symptoms or breathing difficulties if inhaled.[6][11]
-
Systemic Organ Damage: Causes damage to organs, particularly the kidneys and liver, through prolonged or repeated exposure.[6][8][9][12]
-
Reproductive Toxicity: May damage fertility or the unborn child.[1][6]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[11][12] Release into the environment must be strictly avoided.[11]
Due to these severe hazards, all work with this compound must be conducted under stringent safety protocols, as detailed in the following section.
Self-Validating Systems for Safe Handling, Storage, and Disposal
A self-validating safety system ensures that protocols have built-in checks and redundancies to minimize exposure and risk. The principle is to treat this compound as a substance that is immediately dangerous to life and health in all its forms (solid and aqueous).
Mandatory Personal Protective Equipment (PPE) and Engineering Controls
The primary control measure is to eliminate the risk of exposure through engineering controls. All handling of this compound powder or solutions must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]
Required PPE Ensemble:
-
Respiratory Protection: A NIOSH-approved respirator is required when handling the powder outside of a fume hood or if dust generation is possible.[7]
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile), and inspect them before each use. Employ the proper glove removal technique to avoid skin contact.
-
Body Protection: Wear a lab coat, and consider a chemically resistant apron and sleeves for larger quantities. Contaminated clothing must be removed immediately and decontaminated before reuse.[7][11]
Caption: A self-validating workflow for safely handling this compound.
Storage Protocols
This compound must be stored in a locked, dedicated poisons cabinet.[6][7] It should be kept in a cool, dry, and well-ventilated area in a tightly closed container to protect it from moisture, as it is hygroscopic.[4][6] Crucially, it must be stored separately from combustible materials, organic substances, and strong reducing agents, as it is a powerful oxidizer that can intensify or cause fires.[6][9][13]
Spill Management and Waste Disposal
-
Spill Response: In case of a spill, evacuate the area.[11] For small spills of solid material, carefully sweep it up without creating dust, place it in a sealed container, and dispose of it as hazardous waste.[6] The spill area should then be ventilated and washed.[6] Do not allow the product to enter drains.
-
Waste Disposal: All this compound waste is considered hazardous. The primary method for disposal involves chemical reduction of the toxic hexavalent chromium (Cr(VI)) to the much less harmful trivalent chromium (Cr(III)).[4]
Protocol for Laboratory-Scale Cr(VI) Waste Neutralization:
-
Acidification: In a fume hood, carefully acidify the aqueous chromate waste solution to a pH of ~2-3 with sulfuric acid. The color will shift from yellow (chromate) to orange (dichromate).
-
Reduction: While stirring, slowly add a reducing agent such as sodium bisulfite or sodium thiosulfate. The reaction is exothermic. Continue adding the reducing agent until the solution turns from orange to a cloudy, grayish-green, indicating the formation of Cr(III).
-
Neutralization and Precipitation: Slowly raise the pH to ~7-8 with a base like sodium hydroxide. This will precipitate the chromium as chromium(III) hydroxide (Cr(OH)₃), a greenish solid.
-
Disposal: Allow the precipitate to settle. The supernatant can be tested for residual Cr(VI) before being disposed of according to local regulations. The solid precipitate should be collected and disposed of as hazardous solid waste.
Core Laboratory Applications and Methodologies
Application: Corrosion Inhibition
This compound is a highly effective anodic passivating inhibitor, particularly for steel, aluminum, and their alloys.[14][15] Its mechanism relies on the formation of a stable, passive, and self-healing film of chromium(III) oxide on the metal surface, which acts as a barrier against corrosive agents.[15]
Causality of Inhibition: At anodic sites on the metal surface where oxidation (corrosion) would occur, the chromate ion (CrO₄²⁻) is reduced to chromium(III) species (e.g., Cr₂O₃ or Cr(OH)₃). This process consumes electrons from the metal, stifling the anodic reaction and forming a protective layer. The self-healing nature is a key advantage; if the passive film is scratched, dissolved chromate in the environment can quickly re-passivate the exposed surface.
Caption: Mechanism of corrosion inhibition by this compound.
Application: Oxidizing Agent in Organic Synthesis
In organic chemistry, this compound is a strong oxidizing agent used to convert primary alcohols into carboxylic acids and secondary alcohols into ketones.[1] It is often used in conjunction with an acid, which converts the chromate into the more powerful oxidizing species, chromic acid (H₂CrO₄).
Experimental Protocol: Oxidation of Cyclohexanol to Cyclohexanone
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Preparation: Prepare the oxidizing solution by carefully dissolving a stoichiometric amount of this compound (Na₂CrO₄) in water and then slowly adding concentrated sulfuric acid while cooling the mixture in an ice bath. This in situ generation of chromic acid is highly exothermic.
-
Reaction: Charge the flask with the secondary alcohol (e.g., cyclohexanol) and a suitable solvent if necessary.
-
Addition: Slowly add the prepared chromic acid solution from the dropping funnel to the alcohol. Maintain the reaction temperature within a specified range (e.g., 25-35 °C) using a water bath to control the exothermic reaction.
-
Reaction Monitoring: The reaction progress can be monitored by the color change from orange (Cr(VI)) to green (Cr(III)).
-
Workup: Once the reaction is complete, quench any excess oxidant with a reducing agent like isopropyl alcohol. Separate the organic layer, wash it with sodium bicarbonate solution and then brine, dry it over an anhydrous salt (e.g., MgSO₄), and purify the resulting ketone (cyclohexanone) by distillation.
Causality: The hexavalent chromium species acts as the electron acceptor, oxidizing the alcohol. The choice of acidic conditions is critical; it protonates the chromate ion, forming chromic acid, which is a much more aggressive oxidant required for the C-H bond cleavage at the carbinol carbon.
Application: Reagent in Qualitative Inorganic Analysis
This compound solution serves as a classic precipitating agent for identifying certain metal cations, notably Ba²⁺, Pb²⁺, and Ag⁺, which form distinctly colored, insoluble chromate salts.[16][17]
Protocol: Test for Lead(II) Ions
-
Sample Preparation: Ensure the sample solution containing the unknown cation is slightly acidic with acetic acid. The use of a weak acid like acetic acid is a self-validating step; it is acidic enough to prevent the precipitation of metal hydroxides but not so strong that it converts the chromate into dichromate, which would alter the solubility of the precipitates.
-
Reagent Addition: Add a few drops of 0.5 M this compound solution to the sample solution.
-
Observation: The immediate formation of a bright yellow precipitate (lead(II) chromate, PbCrO₄) confirms the presence of Pb²⁺ ions.[18]
-
Pb²⁺(aq) + CrO₄²⁻(aq) → PbCrO₄(s)
-
-
Confirmation: The identity of the precipitate can be confirmed by its insolubility in acetic acid but its solubility in strong acids (like nitric acid) or strong bases (like sodium hydroxide).
Chemical Reactivity Profile
The dominant feature of this compound's reactivity is the equilibrium between the yellow chromate ion (CrO₄²⁻) and the orange dichromate ion (Cr₂O₇²⁻), which is highly dependent on pH.
-
In Acidic Solutions: When treated with an acid, two chromate ions condense to form the dichromate ion and water.[1][4] This is the basis for the formation of the powerful oxidizing agents used in synthesis.
-
In Strongly Acidic Solutions: Further acidification with a strong, non-reducing acid like sulfuric acid can lead to the formation of chromium trioxide (CrO₃).[1][4]
-
With Reducing Agents: As a strong oxidizer, this compound reacts vigorously, and sometimes violently, with reducing agents and combustible materials.[9] These reactions form the basis for its controlled use in synthesis and its hazardous incompatibility with certain other chemicals.
Conclusion
This compound is a compound of significant industrial and laboratory importance, valued for its potent oxidizing and passivating properties. However, its utility is matched by its extreme toxicity. A thorough understanding of its physicochemical properties, coupled with the unwavering implementation of comprehensive, self-validating safety protocols for handling, storage, and disposal, is not merely best practice but an absolute requirement for any professional working with this substance. By grounding experimental design in a deep knowledge of its hazards, researchers can safely leverage the unique chemical attributes of this compound to advance their scientific objectives.
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From Pigment to Powerhouse: The Dawn of Sodium Chromate's Oxidizing Potential
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide delves into the foundational period of chromium chemistry, tracing the evolution of sodium chromate and its related hexavalent chromium compounds from vibrant pigments to one of the most formidable oxidizing agents in the early annals of organic synthesis. We will explore the fundamental chemical principles, the pioneering experimental approaches, and the enduring impact of this research, providing a technical narrative grounded in the causality of scientific discovery.
Part 1: The Genesis of Chromium and its Chromatic Allure
The journey into the oxidative capabilities of chromates begins with the discovery of the element itself. In 1797, French chemist Louis Nicolas Vauquelin, while investigating a bright red Siberian mineral known as crocoite (lead chromate, PbCrO₄), successfully identified a new metallic element.[1] A year later, Vauquelin isolated the metal by heating the oxide he had produced with charcoal.[1] He named the element "chromium" from the Greek word chrōma, meaning "color," a nod to the vast and brilliant spectrum of colors exhibited by its compounds.[1]
Initially, this chromatic diversity defined the primary application of chromium compounds. In the early 19th century, chromates, including lead chromate (Chrome Yellow) and potassium dichromate, were prized for their use as pigments in paints and for dyeing textiles.[1][2] Potassium dichromate, in particular, found early use in the production of aniline dyes and as a bleaching agent in the burgeoning leather tanning industry.[2] This initial focus on color, however, belied the far more chemically significant property that would soon come to define these substances: their potent oxidizing power.
Part 2: The Scientific Pivot—Recognizing the Oxidizing Strength of Hexavalent Chromium
The transition from pigment to reagent was driven by the recognition that chromium in its +6 oxidation state (Cr(VI)), as found in chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) salts, is a powerful oxidizing agent.[3] In aqueous solutions, these two ions exist in a pH-dependent equilibrium. The addition of acid to a yellow solution of sodium or potassium chromate shifts the equilibrium to favor the formation of the orange dichromate ion.[3]
Caption: Generalized mechanism for alcohol oxidation via a chromate ester intermediate.
Part 3: Foundational Experimental Protocols
The early application of chromates as oxidants was characterized by straightforward yet powerful procedures. While numerous variations existed, the core principle involved combining the organic substrate with an acidified solution of a dichromate salt.
Classic Protocol: Dichromate/Sulfuric Acid Oxidation of an Alcohol
This procedure is representative of early methods used for the oxidation of secondary alcohols to ketones and primary alcohols to carboxylic acids. The protocol is adapted from established methodologies for chromate oxidations. [4] Methodology:
-
Reagent Preparation: A solution of the oxidizing agent is prepared by dissolving sodium or potassium dichromate in water. A separate, cooled solution of concentrated sulfuric acid in water is also prepared.
-
Reaction Setup: The alcohol to be oxidized is added to the aqueous dichromate solution in a flask equipped with mechanical stirring and cooling capabilities (e.g., an ice-water bath).
-
Initiation of Oxidation: The cooled sulfuric acid solution is added drop-wise to the stirred mixture of the alcohol and dichromate. The temperature should be carefully controlled to manage the exothermic reaction.
-
Reaction Monitoring: The progress of the oxidation is monitored by the characteristic color change. The initial orange color of the Cr(VI) species will gradually turn to a deep green as the Cr(III) species is formed. The reaction is considered complete when the orange color no longer persists.
-
Workup and Isolation: Upon completion, the reaction is quenched by the addition of a reducing agent (e.g., isopropyl alcohol) to destroy any excess oxidant. The mixture is then neutralized, and the organic product is extracted using a suitable solvent like diethyl ether or dichloromethane.
-
Purification: The extracted organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed in vacuo to yield the crude product, which can be further purified by distillation or crystallization.
A Key Evolution: The Jones Oxidation
A significant advancement in the practical application of chromic acid oxidation came in the 1940s with the development of the "Jones Reagent." [1]This reagent, a solution of chromium trioxide (CrO₃) in dilute sulfuric acid and acetone, offered a more convenient and often milder procedure for oxidizing alcohols. [5][6]The use of acetone as a co-solvent allowed for reactions to be carried out in a more homogeneous medium. [6]The Jones oxidation became a standard method for converting secondary alcohols to ketones and primary alcohols to carboxylic acids, and its development marked a maturation of the early exploratory work. [5]
Part 4: Data Summary and Comparative Overview
The utility of this compound and its related compounds stems from a unique combination of physical and chemical properties.
Table 1: Physicochemical Properties of this compound (Anhydrous)
| Property | Value |
| Chemical Formula | Na₂CrO₄ |
| Molar Mass | 161.97 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 792 °C |
| Solubility in Water | 84.5 g/100 mL (25 °C) |
| Oxidation State of Cr | +6 |
Data sourced from various chemical encyclopedias.
The choice between sodium and potassium salts was often one of practicality. Sodium dichromate is significantly more soluble in water than its potassium counterpart, making it dominant in industrial applications, while the non-deliquescent nature of potassium dichromate made it a popular and reliable standard in analytical laboratories. [7][8]
Caption: A typical experimental workflow for a classic chromate-based oxidation.
Conclusion
The early research into this compound and its kindred compounds marks a pivotal chapter in the history of chemistry. What began as a quest for color led to the discovery of a potent and versatile tool for chemical transformation. The foundational work of 19th and early 20th-century chemists, who harnessed the oxidizing power of hexavalent chromium, laid the groundwork for countless synthetic pathways. While modern chemistry has developed more selective and less toxic oxidizing agents, understanding the principles and protocols established during this early period provides invaluable insight into the logic of chemical reactivity and the evolution of synthetic organic chemistry.
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Master Organic Chemistry. (2023). Reagent Friday: Chromic Acid, H2CrO4. Available at: [Link]
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Al-Azzawi, L. F., & Al-Juboori, S. A. (2014). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Journal of Al-Nahrain University, 17(1), 20-25. Available at: [Link]
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D'Accolti, L., et al. (2009). Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method. Molecules, 14(1), 194-201. Available at: [Link]
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A Technical Guide to Sodium Chromate: The Keystone Precursor in Modern Chromium Chemistry
Abstract
Sodium chromate (Na₂CrO₄) represents the primary industrial intermediate in the transformation of raw chromite ore into the vast spectrum of chromium chemicals essential to modern science and industry. As the first water-soluble chromium compound produced during ore processing, it serves as the foundational precursor for virtually all other chromium compounds, spanning both the hexavalent (Cr(VI)) and trivalent (Cr(III)) oxidation states. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound's central role in chromium chemistry. We will dissect the industrial production process, detail the synthetic pathways to key derivatives such as sodium dichromate, chromium trioxide, and chromium(III) oxide, and provide validated experimental protocols. The causality behind experimental choices, safety considerations, and the underlying chemical principles are emphasized to provide a field-proven perspective on leveraging this critical inorganic precursor.
The Genesis of Chromium Chemicals: Industrial Production of this compound
The journey of chromium from its most common ore, chromite (FeCr₂O₄), into a usable chemical form begins with an energy-intensive oxidative roasting process.[1] This foundational step is designed to convert the chemically inert, water-insoluble chromium(III) in the ore into a water-soluble hexavalent chromium salt, this compound.
The core of the process involves roasting finely pulverized chromite ore with sodium carbonate (soda ash) in the presence of atmospheric oxygen at temperatures typically around 1100 °C.[2] This high-temperature environment facilitates the oxidation of chromium and its subsequent reaction with the sodium carbonate flux.
The principal reaction can be summarized as: 4 Fe(CrO₂)₂ + 8 Na₂CO₃ + 7 O₂ → 8 Na₂CrO₄ + 2 Fe₂O₃ + 8 CO₂[1]
Causality Behind Experimental Choices:
-
High Temperature (1100 °C): This is necessary to overcome the kinetic barriers of oxidizing the stable chromium(III) oxide within the chromite spinel structure.[2]
-
Sodium Carbonate (Na₂CO₃): Acts as a flux to create a molten phase and provides the sodium ions to form the desired water-soluble chromate salt.
-
Air (Oxygen): Serves as the oxidizing agent to convert Cr(III) to Cr(VI).
-
Additive Inclusion (e.g., Calcium Carbonate): Often included in the reaction mixture to improve the porosity of the kiln charge, thereby enhancing oxygen access to the reactants and helping to keep silicon and aluminum impurities in an insoluble form.[2]
Following the roast, the resulting calcine is leached with hot water. The yellow this compound readily dissolves, while the iron(III) oxide and other gangue materials remain as insoluble sludge, allowing for separation by filtration.[1] The resulting yellow aqueous solution of this compound is the primary feedstock for the entire chromium chemical industry.[3]
Diagram: Industrial Production of this compound```dot
Caption: The pH-dependent interconversion of chromate and dichromate ions.
Synthesis of Sodium Dichromate (Na₂Cr₂O₇)
Industrially, the conversion of this compound to sodium dichromate is achieved by treating the aqueous chromate solution with a strong acid, most commonly sulfuric acid. [4]Carbon dioxide under pressure can also be used. [5] 2 Na₂CrO₄ + H₂SO₄ → Na₂Cr₂O₇ + Na₂SO₄ + H₂O [4] Causality Behind Experimental Choices:
-
Sulfuric Acid: It is a strong, inexpensive acid that effectively lowers the pH to drive the equilibrium towards dichromate formation. [6]* Crystallization: Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O) is significantly more soluble in water than sodium sulfate decahydrate (Na₂SO₄·10H₂O) at lower temperatures. This difference in solubility is exploited to separate the two products. By concentrating the solution and cooling it, the less soluble sodium sulfate precipitates out and can be removed by filtration. [4]
Experimental Protocol: Conversion of this compound to Sodium Dichromate
-
Preparation: Start with a concentrated aqueous solution of this compound (Na₂CrO₄). The solution will be bright yellow.
-
Acidification: While stirring continuously in a well-ventilated fume hood, slowly add concentrated sulfuric acid (H₂SO₄) to the this compound solution. [4]The solution's color will transition from yellow to a distinct orange as chromate is converted to dichromate. [7]Monitor the pH to ensure it reaches approximately 3-4.
-
Concentration & Crystallization: Gently heat the orange solution to evaporate some of the water, thereby concentrating the solutes.
-
Isolation of Sodium Sulfate: Cool the concentrated solution. Crystals of sodium sulfate (Na₂SO₄·10H₂O) will precipitate out. [4]5. Filtration: Filter the cold solution to remove the precipitated sodium sulfate.
-
Isolation of Sodium Dichromate: The remaining filtrate is a highly concentrated solution of sodium dichromate. Further evaporation and cooling will yield orange-red crystals of sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O), which can be collected by filtration.
Synthesis of Chromium Trioxide (CrO₃)
Chromium trioxide, also known as chromic anhydride, is a powerful oxidizing agent and the acidic anhydride of chromic acid. It is prepared by the reaction of sodium dichromate (or directly from this compound) with an excess of concentrated sulfuric acid. [8] Na₂Cr₂O₇ + 2 H₂SO₄ → 2 CrO₃ + 2 NaHSO₄ + H₂O [9]or from this compound: Na₂CrO₄ + H₂SO₄ → CrO₃ + Na₂SO₄ + H₂O [2] Causality Behind Experimental Choices:
-
Excess Sulfuric Acid: The sulfuric acid serves two critical roles. First, it acts as the acid to fully protonate the chromate/dichromate species. Second, as a potent dehydrating agent, it removes water, causing the much less soluble chromium trioxide to precipitate from the solution as dark red needles. [10][11]
Experimental Protocol: Laboratory Preparation of Chromium Trioxide
Note: This procedure involves highly corrosive and oxidizing materials and must be performed with extreme caution in a chemical fume hood with appropriate personal protective equipment (PPE).
-
Preparation: In a heavy-walled glass beaker, dissolve 100 g of sodium dichromate dihydrate in a minimal amount of hot water (approx. 200 mL) to create a saturated solution. [12]Allow the solution to cool to room temperature.
-
Precipitation: Place the beaker in an ice bath. With continuous and vigorous stirring, add 200 mL of concentrated sulfuric acid very slowly in small portions. The addition is highly exothermic and must be controlled.
-
Crystallization: As the sulfuric acid is added, a thick slurry of red chromium trioxide crystals will form. [11]Once the addition is complete, allow the mixture to stand in the ice bath for at least 30 minutes to ensure complete precipitation.
-
Isolation: The resulting crystalline mass is highly corrosive. Isolate the crystals by filtration through a sintered glass funnel (do not use filter paper, as it will be oxidized). [10]5. Washing: Wash the crystals on the filter with a small amount of concentrated nitric acid to remove adhering sulfuric acid and sodium bisulfate. [10]6. Drying: Dry the crystals by drawing air through the funnel. The final product should be stored in a tightly sealed glass container, away from any organic materials.
Pathways to Stability: Precursor for Chromium(III) Compounds
While Cr(VI) compounds are potent oxidizers, Cr(III) compounds are generally more stable, less toxic, and have widespread applications, particularly as pigments and in leather tanning. This compound is the ultimate starting point for these materials, requiring a reduction step to change the oxidation state from +6 to +3.
Synthesis of Chromium(III) Oxide (Cr₂O₃)
Chromium(III) oxide is a highly stable green pigment (viridian) and a versatile refractory material. The industrial route involves the high-temperature reduction of this compound or dichromate with a reducing agent such as sulfur or carbon. [2] A simplified reaction using sulfur is: 2 Na₂CrO₄ + S → Na₂SO₄ + Cr₂O₃
More complex processes involving ammonium salts are also used. For instance, heating sodium dichromate with an ammonium salt like ammonium chloride produces Cr₂O₃. [13][14]
Experimental Protocol: Laboratory Reduction of Chromate to Chromium(III) Hydroxide
-
Preparation: Prepare an aqueous solution of sodium dichromate.
-
Reduction: While stirring, add a solution of a reducing agent such as sodium metabisulfite (Na₂S₂O₅) or ascorbic acid until the solution color changes from orange to a deep green, indicative of the formation of the hydrated chromium(III) ion, [Cr(H₂O)₆]³⁺. [8][15]3. Precipitation: Slowly add a solution of sodium hydroxide or ammonia. A gelatinous, grey-green precipitate of chromium(III) hydroxide, Cr(OH)₃, will form.
-
Isolation and Washing: Isolate the precipitate by filtration. Wash thoroughly with deionized water to remove soluble salts.
-
Calcination: Transfer the washed chromium(III) hydroxide to a crucible and heat strongly (calcine) in a furnace at >800 °C. The hydroxide will dehydrate and convert to anhydrous green chromium(III) oxide (Cr₂O₃).
2 Cr(OH)₃ → Cr₂O₃ + 3 H₂O
Diagram: Key Synthetic Routes from this compound
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Understanding the toxicology of hexavalent chromium in sodium chromate
An In-depth Technical Guide to the Toxicology of Hexavalent Chromium from Sodium Chromate
Introduction: The Dichotomy of Chromium
Chromium is a pervasive environmental element existing in multiple oxidation states, most commonly as trivalent [Cr(III)] and hexavalent [Cr(VI)]. While Cr(III) is considered a trace element with a role in glucose metabolism, Cr(VI) compounds are potent systemic toxicants and classified as Group 1 human carcinogens by the International Agency for Research on Cancer (IARC).[1][2] this compound (Na₂CrO₄), a highly soluble Cr(VI) compound, is widely used in industrial processes such as chrome plating, pigment production, and corrosion inhibition.[3][4] Its high solubility ensures rapid bioavailability, making it a significant model compound for studying the toxicology of hexavalent chromium.
This guide provides a detailed examination of the toxicological profile of hexavalent chromium, focusing on the molecular mechanisms of action, methodologies for its study, and the regulatory landscape. It is designed for researchers, toxicologists, and drug development professionals who require a comprehensive understanding of this critical industrial and environmental toxicant.
Part 1: Toxicokinetics - The Journey from Exposure to Cellular Target
The toxicity of chromium is fundamentally dictated by its oxidation state, which governs its ability to cross biological membranes and engage in redox cycling.
Absorption: A Tale of Two Ions
Hexavalent chromium, typically as the chromate anion (CrO₄²⁻), readily enters cells. Its structural analogy to sulfate (SO₄²⁻) and phosphate (PO₄³⁻) anions allows it to be actively transported across cell membranes via general anion transport channels.[1][5] This mimicry is the critical first step in its toxicity.
In contrast, Cr(III) is poorly absorbed.[6] Following ingestion, a significant portion of Cr(VI) is reduced to Cr(III) by the acidic environment and contents of gastric juice, which substantially limits its systemic absorption to less than 5%.[4] However, the Cr(VI) that escapes this initial reduction is readily absorbed in the intestine. Inhalation is a primary route for occupational exposure, allowing Cr(VI) particulates to deposit in the lungs, dissolve, and be absorbed into the bloodstream.[7]
Distribution and Metabolism: The Activation Cascade
Once in the systemic circulation, Cr(VI) is efficiently taken up by erythrocytes (red blood cells). Inside the cell, it undergoes a rapid, multi-step reduction to Cr(III).[7][8] This intracellular reduction is the central event in Cr(VI)'s mechanism of toxicity. The process is not a detoxification pathway but rather an activation cascade, generating highly reactive intermediates, including pentavalent chromium [Cr(V)], tetravalent chromium [Cr(IV)], and reactive oxygen species (ROS).[9][10]
Key intracellular reducing agents include ascorbate (Vitamin C) and thiols like glutathione (GSH).[1] The final product, Cr(III), is relatively stable and can form highly stable complexes with intracellular macromolecules, including proteins and nucleic acids.[1][11]
Excretion
Absorbed chromium is primarily eliminated from the body via the kidneys and excreted in the urine.[4] The sequestration of Cr(III) within erythrocytes, however, can lead to a longer biological half-life, as it remains trapped for the lifespan of the cell.[7]
Part 2: Core Molecular Mechanisms of Toxicity
The carcinogenicity and toxicity of hexavalent chromium are not caused by the Cr(VI) ion itself, but by the cascade of events initiated during its intracellular reduction.
Cellular Uptake and Intracellular Redox Cycling
The journey of Cr(VI) toxicity begins with its transport into the cell and subsequent metabolic activation.
Caption: Cellular uptake and metabolic activation of hexavalent chromium (Cr(VI)).
Oxidative Stress
The generation of ROS during the reduction of Cr(VI) to Cr(III) is a primary driver of its toxicity.[9] These ROS, including hydroxyl radicals (•OH) and superoxide anions (O₂⁻), can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress.[12] This results in widespread damage to cellular components:
-
Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, compromising membrane integrity. Malondialdehyde (MDA) is a key biomarker of this process.[12][13]
-
Protein Oxidation: Direct damage to proteins can lead to enzyme inactivation and disruption of cellular signaling.
-
Oxidative DNA Damage: ROS can directly oxidize DNA bases, with 8-hydroxy-2'-deoxyguanosine (8-OHdG) being a common and mutagenic lesion.[12]
Genotoxicity and Carcinogenesis
Cr(VI) is a potent genotoxic agent, inducing a complex spectrum of DNA damage that underpins its carcinogenicity.[10][14]
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Theoretical models of sodium chromate's electronic structure
An In-Depth Technical Guide to the Theoretical Modeling of Sodium Chromate's Electronic Structure
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (Na₂CrO₄) is a compound of significant industrial and scientific interest, primarily owing to the properties of the chromate anion (CrO₄²⁻), where chromium exists in its +6 oxidation state.[1][2] Understanding the electronic structure of this ion is fundamental to elucidating its potent oxidizing capabilities, its role in corrosion inhibition, its characteristic yellow color, and its biological toxicity.[2][3][4] This technical guide provides a comprehensive overview of the theoretical models used to describe the electronic structure of this compound. It is intended for researchers, computational chemists, and drug development professionals who seek to leverage these models for predictive analysis and material design. The guide synthesizes first-principles quantum mechanical approaches, including Hartree-Fock, post-Hartree-Fock, and Density Functional Theory (DFT), with experimental validation techniques like X-ray Photoelectron Spectroscopy (XPS) and UV-Visible Spectroscopy.
The Crux of the Matter: The Chromate (CrO₄²⁻) Anion
While the sodium ions (Na⁺) in the crystal lattice are electronically simple, closed-shell cations, the complex electronic behavior of this compound is dominated by the tetrahedral chromate anion. The interaction between the central chromium atom and the four oxygen ligands dictates the compound's reactivity and spectroscopic properties. Therefore, any robust theoretical model must accurately capture the nature of the Cr-O bonds and the distribution of molecular orbitals within this entity. The chromate ion consists of a central chromium atom in a +6 oxidation state surrounded by four oxygen atoms in a tetrahedral geometry.[5][6][7]
Foundational Theoretical Frameworks
The electronic structure of a molecule is described by the behavior of its electrons in molecular orbitals (MOs).[8] Several computational methods, with varying levels of accuracy and computational cost, are employed to solve the Schrödinger equation and model this behavior.
Molecular Orbital (MO) Theory: A Qualitative Picture
Molecular Orbital theory provides a foundational, qualitative understanding of the bonding in the chromate anion.[9] In the tetrahedral (Td) symmetry of CrO₄²⁻, the valence atomic orbitals of chromium (3d, 4s, 4p) and the 2p orbitals of the four oxygen atoms combine to form molecular orbitals. The electronic excitations in the visible and near-UV range are primarily assigned to ligand-to-metal charge transfer (LMCT) transitions, where an electron is promoted from an MO with predominantly oxygen ligand character to one with predominantly chromium metal character.[10]
Caption: Simplified MO diagram for the tetrahedral CrO₄²⁻ anion.
Ab Initio Methods: Hartree-Fock and Beyond
Ab initio methods solve the Schrödinger equation from first principles without empirical data.
-
Hartree-Fock (HF) Theory : This is a fundamental method that approximates the many-electron wavefunction as a single Slater determinant.[11] It treats each electron as moving in an average field created by all other electrons. However, HF theory neglects the instantaneous repulsion between electrons, an effect known as electron correlation.[12][13] This omission can lead to inaccuracies, especially in systems with complex electronic structures like transition metal compounds.[14]
-
Post-Hartree-Fock Methods : To account for electron correlation, more advanced methods have been developed.[12][13][15] These include:
-
Configuration Interaction (CI) : Improves upon the HF wavefunction by including contributions from excited electronic states.[11][14]
-
Møller-Plesset Perturbation Theory (MPn) : Treats electron correlation as a perturbation to the HF solution, with MP2 being a common and cost-effective level of theory.[11][13]
-
Coupled Cluster (CC) : A highly accurate (and computationally expensive) method that provides a robust description of electron correlation.[11]
-
While highly accurate, the computational cost of post-HF methods often limits their application to smaller molecular systems and they are generally not the first choice for periodic solid-state calculations of materials like this compound.[14][15]
Density Functional Theory (DFT): The Workhorse Model
Density Functional Theory (DFT) has become the most widely used method for electronic structure calculations in materials science and quantum chemistry.[16] Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable, which significantly reduces computational cost while capturing the effects of electron correlation.
The core of a DFT calculation is the choice of the exchange-correlation (XC) functional, which approximates the quantum mechanical interactions between electrons. Common choices include:
-
Generalized Gradient Approximation (GGA) : Functionals like PBE (Perdew-Burke-Ernzerhof) are widely used for solid-state systems.[17]
-
Hybrid Functionals : Functionals like B3LYP and PBE0 mix a portion of exact Hartree-Fock exchange with a GGA functional, often yielding more accurate band gaps and molecular properties.[17][18]
For transition metals like chromium, a Hubbard U correction (DFT+U) is sometimes applied to better describe the localized d-electrons and improve the accuracy of calculated properties.[17]
Computational Workflow and Data Interpretation
A typical DFT-based investigation of this compound's electronic structure follows a systematic workflow, providing key quantitative data for analysis.
Caption: Standard workflow for a DFT calculation of this compound.
Key Outputs of Theoretical Models
-
Band Structure : In a solid, the discrete molecular orbitals broaden into energy bands. A band structure diagram plots the electron energy versus momentum (k-vector) in the Brillouin zone. The gap between the highest occupied band (valence band) and the lowest unoccupied band (conduction band) is the band gap, a critical electronic property.[19] DFT calculations can determine if the band gap is direct or indirect.[20]
-
Density of States (DOS) : The DOS represents the number of available electronic states at each energy level.[19] The partial DOS (pDOS) further decomposes this, revealing the contribution of specific atoms (e.g., Cr, O) and orbitals (e.g., Cr-3d, O-2p) to the valence and conduction bands. This is crucial for understanding bonding and charge transfer characteristics.[21][22]
| Property | Hartree-Fock (HF) | Density Functional Theory (DFT) | Post-HF (e.g., MP2, CC) |
| Electron Correlation | Neglected (only exchange)[13] | Included via XC functional[16] | Systematically included[15] |
| Computational Cost | Moderate | Low to Moderate | High to Very High[12] |
| Typical Accuracy | Qualitative | Good (functional dependent) | High to "Exact" |
| Best For | Initial wavefunctions | Solid-state, large molecules[16] | High-accuracy on small molecules |
Table 1: Conceptual comparison of primary theoretical modeling approaches.
Experimental Validation: Grounding Theory in Reality
Theoretical models are only as valuable as their ability to predict or explain experimental observations. A self-validating system involves comparing computational outputs with empirical data from spectroscopic techniques.
Caption: The synergistic loop of theoretical prediction and experimental validation.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that measures the binding energies of core-level electrons.[23] By irradiating a sample with X-rays, electrons are ejected, and their kinetic energy is measured. The binding energy is then calculated, which is characteristic of the element and its chemical environment (oxidation state).
Experimental Protocol: XPS Analysis of this compound
-
Sample Preparation : Press high-purity this compound powder into a clean indium foil or onto a sample holder. Ensure the sample is anhydrous if studying the pure compound.
-
System Evacuation : Introduce the sample into the XPS ultra-high vacuum (UHV) chamber (pressure < 10⁻⁸ torr) to prevent surface contamination and electron scattering.
-
Data Acquisition : Irradiate the sample with a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.[24]
-
Survey Scan : Perform a wide-range scan (e.g., 0-1100 eV binding energy) to identify all elements present on the surface.
-
High-Resolution Scans : Acquire detailed scans over the core-level regions of interest (Cr 2p, O 1s, Na 1s).
-
Charge Correction : Since this compound is an insulator, surface charging may occur. Calibrate the binding energy scale by setting the adventitious Carbon C 1s peak to 284.8 eV.
-
Data Analysis : Fit the high-resolution peaks to determine precise binding energies and identify chemical states. The Cr 2p₃/₂ peak for Cr(VI) in chromate is expected at a higher binding energy compared to Cr(III) species, providing direct validation of the chromium oxidation state assumed in the theoretical model.[24]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of valence electrons to higher energy states.[25][26] For this compound, the observed absorption bands are due to the LMCT electronic transitions within the chromate anion.[10]
The spectrum of this compound in solution typically shows two main absorption bands: one intense band around 372 nm and another, often a shoulder, around 273 nm. These correspond to transitions from filled oxygen-based MOs (the HOMO, t₁) to empty chromium-based MOs (the LUMO, e* or t₂*).[10][27] The energies of these transitions can be calculated using time-dependent DFT (TD-DFT) or other excited-state methods, providing a direct comparison between the theoretical energy gap and the experimental absorption spectrum.
Relevance in Drug Development and Research
A validated theoretical model of this compound's electronic structure is a powerful tool.
-
Toxicity and Carcinogenicity : The high oxidation state of Cr(VI) is linked to its toxicity. Understanding the electronic structure and redox potential is crucial for modeling its interactions with biological molecules and elucidating mechanisms of action.[3]
-
Rational Design of Analogs : For researchers developing chromium-based catalysts or materials, computational models can predict how substitutions or structural changes will affect the electronic properties and reactivity, accelerating the design process.
-
Interpreting Complex Systems : In drug development, where metal complexes may be used, DFT can help understand metal-ligand interactions, predict stability, and model reactions within a biological environment.[28][29]
Conclusion
The electronic structure of this compound is best described by a synergistic approach that combines the predictive power of Density Functional Theory with the empirical grounding of experimental spectroscopy. While simpler models like MO theory provide a qualitative framework, DFT offers a quantitative and computationally tractable means to calculate key properties like band structure and density of states. The validation of these theoretical predictions against XPS and UV-Vis data is a critical step, ensuring the model is a faithful representation of the real system. For scientists and researchers, this integrated approach provides a robust platform for understanding, predicting, and ultimately engineering the behavior of this and other important transition metal compounds.
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A Technical Guide to the Solubility and Hygroscopic Nature of Sodium Chromate in Polar Solvents
Abstract
Sodium chromate (Na₂CrO₄) is a cornerstone inorganic compound with significant utility across diverse industrial and research landscapes, from corrosion inhibition to organic synthesis.[1][2][3][4] Its efficacy in these applications is profoundly influenced by its fundamental physicochemical properties, namely its solubility in polar solvents and its inherent hygroscopicity. This technical guide provides an in-depth exploration of these characteristics, grounded in established chemical principles and experimental data. We will dissect the mechanisms governing the dissolution of this compound in polar media, present quantitative solubility data, and examine its propensity to absorb atmospheric moisture and form various hydrates. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the precise determination of solubility curves and the quantitative assessment of hygroscopicity, offering researchers and drug development professionals a robust framework for handling, formulating, and optimizing processes involving this versatile yet hazardous compound.
Core Physicochemical Properties of this compound
This compound is an inorganic salt composed of two sodium cations (Na⁺) and one chromate anion (CrO₄²⁻).[5][6][7] In its anhydrous form, it exists as a yellow, odorless, crystalline solid.[1][5][8] The chromium atom in the chromate anion is in the +6 oxidation state, which is the source of both its potent oxidizing capabilities and its significant toxicity.[5][9] Understanding these foundational properties is critical before delving into its behavior in solution.
| Property | Value |
| Chemical Formula | Na₂CrO₄[5][6][7][10] |
| Molar Mass | 161.97 g/mol [5][9] |
| Appearance | Yellow crystalline solid[2][5][8] |
| Melting Point | 792 °C[1][5][6][10] |
| Density | ~2.7 g/cm³[1][5][6][10] |
| Crystal Structure | Orthorhombic[5][6] |
Solubility Profile in Polar Solvents
The utility of this compound is often predicated on its behavior in solution. As an ionic salt, its solubility is highest in polar solvents, most notably water, due to favorable ion-dipole interactions.
Mechanism of Aqueous Dissolution
The dissolution of this compound in water is a classic example of an ionic compound dissolving in a polar protic solvent. The process is driven by the electrostatic attraction between the ions of the salt and the polar water molecules. The partial negative charge on the oxygen atom of water is attracted to the positive sodium cations (Na⁺), while the partial positive charges on the hydrogen atoms are attracted to the negative chromate anions (CrO₄²⁻). This interaction, known as solvation (or hydration when the solvent is water), overcomes the lattice energy of the this compound crystal, allowing the ions to dissociate and become uniformly dispersed throughout the solvent.
Caption: Hygroscopicity and Hydrate Formation of Na₂CrO₄.
Experimental Protocols
To ensure scientific integrity, the properties discussed must be verifiable through robust experimental methods. The following protocols are designed as self-validating systems for characterizing the solubility and hygroscopicity of this compound.
Protocol: Determination of the Aqueous Solubility Curve
This method determines the solubility of this compound as a function of temperature by identifying the saturation temperature of solutions with known concentrations.
Materials:
-
Anhydrous this compound (Na₂CrO₄)
-
Deionized Water
-
Large Test Tube
-
Digital Thermometer (±0.1°C)
-
Magnetic Stir Plate and Stir Bar
-
Water Bath (Beaker with water)
-
Analytical Balance (±0.001 g)
-
Buret (50 mL, ±0.02 mL)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 g of anhydrous this compound and transfer it to a large, dry test tube. Record the exact mass.
-
Initial Solvent Addition: Using a buret, add a precise volume (e.g., 8.00 mL) of deionized water to the test tube.
-
Dissolution: Place the test tube in a water bath on a magnetic stir plate. Insert the magnetic stir bar and the digital thermometer into the solution. Heat the water bath while stirring the solution gently until all the this compound has completely dissolved. Do not exceed 95°C.
-
Saturation Point Determination: Remove the test tube from the hot water bath and allow it to cool slowly while continuing to stir. Carefully observe the solution for the first appearance of crystals. The temperature at which crystallization begins is the saturation temperature for that specific concentration. Record this temperature. [11][12]5. Data Point Generation: Re-heat the solution to re-dissolve the crystals. Add another precise aliquot of deionized water (e.g., 2.00 mL) to the test tube, creating a more dilute solution.
-
Repeat: Repeat steps 3 and 4 to find the new, lower saturation temperature.
-
Iteration: Continue adding known volumes of water and determining the corresponding saturation temperatures for at least 5-7 different concentrations.
-
Calculation & Plotting: For each data point, calculate the solubility in grams of Na₂CrO₄ per 100 g of water. Plot solubility (y-axis) versus temperature (x-axis) to generate the solubility curve. [11][13]
Protocol: Gravimetric Assessment of Hygroscopicity
This protocol measures the moisture uptake of anhydrous this compound under controlled humidity conditions.
Materials:
-
Anhydrous this compound (Na₂CrO₄), pre-dried in an oven at 120°C for 4 hours and cooled in a desiccator.
-
Environmental Chamber or a sealed desiccator containing a saturated salt solution to maintain constant relative humidity (e.g., saturated NaCl solution for ~75% RH).
-
Hygrometer to verify humidity.
-
Shallow weighing dish (e.g., a watch glass).
-
Analytical Balance (±0.001 g).
Procedure:
-
Initial Mass: Place approximately 2-3 g of the pre-dried anhydrous this compound into the weighing dish, spreading it into a thin layer to maximize surface area. Record the initial mass (m_initial).
-
Exposure: Immediately place the weighing dish into the environmental chamber or desiccator with the controlled relative humidity.
-
Mass Measurement Over Time: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), quickly remove the sample from the chamber and weigh it. Record the mass and the time. Minimize exposure to ambient lab air during weighing.
-
Equilibrium: Continue taking measurements until the mass of the sample becomes constant (±0.002 g over two consecutive measurements), indicating that it has reached equilibrium with the surrounding atmosphere. Record this final mass (m_final).
-
Calculation: Calculate the percentage of water absorbed using the formula:
-
% Water Absorbed = [(m_final - m_initial) / m_initial] * 100
-
-
Analysis: Plot the percentage of water absorbed versus time to visualize the kinetics of moisture uptake. This experiment can be repeated at different relative humidities to fully characterize the material's hygroscopic profile. [][15]
Implications for Research and Development
-
Formulation: In pharmaceutical or chemical formulations, the high aqueous solubility allows for the preparation of concentrated stock solutions. However, the hygroscopic nature requires precise control of humidity during manufacturing and storage to ensure accurate dosing and prevent caking or degradation. []* Corrosion Inhibition: this compound's solubility is key to its use as a corrosion inhibitor in cooling water systems, as it allows for its transport to metal surfaces where it can form a protective passivating layer. [2]* Chemical Synthesis: As an oxidizing agent, its solubility in water and slight solubility in alcohols dictates the choice of solvent systems for reacting with organic substrates. [1][9]* Handling and Storage: Due to its hygroscopicity, this compound must be stored in tightly sealed containers in a dry, well-ventilated place. [8][16]Its toxicity and carcinogenicity as a hexavalent chromium compound necessitate handling with appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, especially when handling the powder form. [8][17][18]
Conclusion
The pronounced solubility of this compound in water and its marked hygroscopicity are dominant chemical characteristics that are intrinsically linked to its functionality and handling requirements. A quantitative understanding of its solubility curve allows for the rational design of solutions and formulations, while an appreciation for its tendency to absorb atmospheric moisture is paramount for maintaining sample integrity, ensuring worker safety, and guaranteeing process reproducibility. The experimental frameworks provided herein offer a reliable means for researchers to validate these properties, fostering a safer and more effective application of this important chemical compound.
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Unveiling the Crystalline Architecture of Sodium Chromate Tetrahydrate: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive exploration of the crystal structure of sodium chromate tetrahydrate (Na₂CrO₄·4H₂O), a compound of significant interest in various industrial and scientific domains. Addressed to researchers, scientists, and professionals in drug development, this document provides an in-depth analysis of its structural characteristics, the methodologies for its determination, and the implications of its crystalline nature.
Introduction: The Significance of this compound and its Hydrates
This compound is an inorganic compound that plays a crucial role as an intermediate in the extraction of chromium from its ores.[1] It is known to form several hydrated crystals, including the decahydrate, hexahydrate, and the tetrahydrate, which is the focus of this guide.[1][2] These hydrates are yellow, odorless, and deliquescent crystalline solids.[3][4] The specific arrangement of atoms and molecules within the crystal lattice of this compound tetrahydrate dictates its physical and chemical properties, influencing its applications as a corrosion inhibitor, a dyeing auxiliary in the textile industry, and an oxidizing agent in organic synthesis.[2] Understanding this structure at a fundamental level is paramount for optimizing its use and for the development of new applications.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound tetrahydrate is essential before delving into its crystal structure. These properties are intrinsically linked to its crystalline form.
| Property | Value | Source(s) |
| Molecular Formula | Na₂CrO₄·4H₂O | [2] |
| Appearance | Yellow, hygroscopic crystals | [2][3] |
| Crystal System | Orthorhombic | [2] |
Elucidating the Crystal Structure: A Methodological Approach
The determination of the crystal structure of this compound tetrahydrate relies on a systematic and precise experimental workflow. Single-crystal X-ray diffraction (XRD) stands as the definitive technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid.
Synthesis and Crystallization
The initial and critical step in crystal structure determination is the growth of high-quality single crystals. For this compound tetrahydrate, this is typically achieved through controlled crystallization from an aqueous solution of this compound. The process involves the careful evaporation of the solvent to induce supersaturation and subsequent crystal nucleation and growth.[5] Factors such as temperature, pH, and the presence of impurities must be meticulously controlled to obtain crystals of suitable size and quality for diffraction studies.
Single-Crystal X-ray Diffraction Analysis
The core of the structural analysis lies in single-crystal X-ray diffraction. A selected single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is recorded on a detector. The positions and intensities of the diffracted beams are then used to determine the unit cell parameters and the space group of the crystal. Through a process of data reduction and structure solution, the precise coordinates of each atom within the asymmetric unit are determined, revealing the complete crystal structure.
Caption: Experimental workflow for the determination of the crystal structure of this compound tetrahydrate.
The Architecture of this compound Tetrahydrate
While detailed crystallographic data for the tetrahydrate is not as readily available in the public domain as for its decahydrate counterpart, it is reported to possess an orthorhombic crystal structure.[2] This classification implies that the unit cell is a rectangular prism with unequal edge lengths (a ≠ b ≠ c) and angles of 90° between the crystal axes.
The structure is composed of sodium cations (Na⁺), chromate anions (CrO₄²⁻), and water molecules of hydration. The chromate anion adopts a tetrahedral geometry with the chromium atom at the center and four oxygen atoms at the vertices. The sodium ions are coordinated by oxygen atoms from both the chromate anions and the water molecules. The water molecules play a crucial role in stabilizing the crystal lattice through hydrogen bonding with the oxygen atoms of the chromate ions and with other water molecules.
The precise arrangement and connectivity of these components define the overall crystal packing and influence the material's properties. For instance, the degree of hydration and the hydrogen bonding network are expected to affect its solubility and thermal stability.
Comparative Analysis with Other Hydrates
A comparative analysis with the known structures of other this compound hydrates provides valuable insights. For example, the crystal structure of this compound decahydrate (Na₂CrO₄·10H₂O) has been determined to be monoclinic, with the space group P2₁/c.[5][[“]] In this structure, the sodium ions are octahedrally coordinated by six water molecules.[5] A sesquihydrate (Na₂CrO₄·1.5H₂O) has also been identified with an orthorhombic crystal system and the space group F2dd.[5][[“]] The existence of these different hydrated forms underscores the complexity of the this compound-water system and highlights the importance of precise control over crystallization conditions to obtain a specific hydrate.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the crystal structure of this compound tetrahydrate, emphasizing the experimental methodologies for its determination and the fundamental principles governing its architecture. While the orthorhombic crystal system has been reported, a detailed public record of its full crystallographic data remains an area for further dissemination within the scientific community.
Future research should focus on the definitive determination and reporting of the complete crystal structure of this compound tetrahydrate. This will enable a more profound understanding of its structure-property relationships and pave the way for its more effective utilization in existing applications and the innovation of novel technologies.
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An In-depth Technical Guide to the Basic Chemical Reactions of Sodium Chromate in Aqueous Solutions
Abstract: Sodium chromate (Na₂CrO₄) is a pivotal inorganic compound, serving as a primary intermediate in the extraction of chromium from its ores and as a versatile reagent in numerous chemical applications.[1] Its reactivity in aqueous solutions is governed by a fascinating interplay of acid-base, redox, and precipitation chemistry. This guide provides a comprehensive exploration of these core reactions, offering researchers, scientists, and drug development professionals the foundational knowledge and practical methodologies required to understand and manipulate this hexavalent chromium species. The narrative emphasizes the causality behind chemical behaviors, supported by validated experimental protocols and critical safety considerations.
Introduction to this compound in Aqueous Media
This compound is a yellow, hygroscopic crystalline solid that is highly soluble in water.[1][2] In solution, it dissociates to provide sodium ions (Na⁺) and the tetrahedral chromate ion (CrO₄²⁻), which is responsible for the characteristic yellow color.[3][4] The chromium atom in the chromate ion exists in the +6 oxidation state, a key factor that dictates its chemical properties, particularly its oxidizing potential and the toxicological concerns associated with its handling.[3][5] The behavior of the chromate ion in water is not static; it is highly responsive to the chemical environment, most notably the pH, the presence of reducing or oxidizing agents, and the introduction of specific metal cations. Understanding these interactions is fundamental to its application in corrosion inhibition, pigment production, organic synthesis, and various analytical procedures.[1][6]
The pH-Dependent Chromate-Dichromate Equilibrium
One of the most defining characteristics of this compound in aqueous solution is its participation in a dynamic, pH-sensitive equilibrium with the dichromate ion (Cr₂O₇²⁻).[7] This reversible reaction is visually striking, marked by a color change from yellow to orange upon acidification.
The Governing Principle: Le Châtelier's Principle in Action
The interconversion is governed by the following equilibrium:
2 CrO₄²⁻(aq) (yellow) + 2 H⁺(aq) ⇌ Cr₂O₇²⁻(aq) (orange) + H₂O(l) [5][7]
This equilibrium is a classic demonstration of Le Châtelier's Principle.[8]
-
In Alkaline or Neutral Solutions (High pH): The concentration of hydrogen ions (H⁺) is low. The equilibrium shifts to the left to counteract this, favoring the formation of the yellow chromate ion (CrO₄²⁻) as the predominant species.[5][9]
-
In Acidic Solutions (Low pH): The addition of an acid increases the H⁺ concentration. To relieve this stress, the equilibrium shifts to the right, promoting the condensation of two chromate ions into the orange dichromate ion (Cr₂O₇²⁻) .[8][9]
The hydrogen chromate ion (HCrO₄⁻) exists as an intermediate in this process.[5] The conversion of this compound to sodium dichromate is a crucial industrial step, typically achieved by treatment with acids like sulfuric or hydrochloric acid.[1][10][11]
Visualization of the Chromate-Dichromate Equilibrium
Caption: pH-dependent equilibrium between chromate and dichromate ions.
Experimental Protocol: Demonstrating the Equilibrium Shift
This protocol outlines a simple, visual demonstration of the pH effect on the chromate-dichromate equilibrium.
Materials:
-
0.1 M this compound (Na₂CrO₄) solution
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Test tubes and droppers
Procedure:
-
Place approximately 2-3 mL of the 0.1 M this compound solution into a clean test tube. Observe its distinct yellow color.
-
Carefully add 1 M HCl dropwise to the solution while gently agitating the test tube.
-
Observe the color change from yellow to orange as the equilibrium shifts towards the formation of dichromate ions.[8]
-
To the resulting orange solution, add 1 M NaOH dropwise.
-
Observe the color reverting to yellow, confirming the reversible nature of the equilibrium as the added base neutralizes the acid and shifts the equilibrium back towards the chromate ion.[8][9]
Oxidation-Reduction Reactions of Chromate
The hexavalent chromium in this compound is a moderately strong oxidizing agent, a property that is also highly dependent on the solution's pH.[5] In redox reactions, the Cr(VI) is typically reduced to the more stable, and less toxic, Cr(III) oxidation state, which often imparts a characteristic blue-green color to the solution.[5]
pH-Dependence of Oxidizing Strength
The oxidizing power of the chromium(VI) species is significantly enhanced in acidic solutions.[5][12] This is evident from the standard reduction potentials of the relevant half-reactions.
| Condition | Half-Reaction | Standard Potential (E⁰) |
| Acidic | Cr₂O₇²⁻ + 14 H⁺ + 6 e⁻ → 2 Cr³⁺ + 7 H₂O | +1.33 V |
| Alkaline | CrO₄²⁻ + 4 H₂O + 3 e⁻ → Cr(OH)₃(s) + 5 OH⁻ | -0.13 V |
| (Data sourced from Wikipedia[5]) |
The substantially more positive E⁰ value in acidic solution indicates a much stronger thermodynamic driving force for reduction, making the dichromate ion a powerful oxidizing agent. In contrast, the negative E⁰ in alkaline solution shows that the chromate ion is a considerably weaker oxidizing agent.[5] This principle is leveraged in organic chemistry, where acidified dichromate (often prepared in situ from this compound and acid) is used to oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones.[1][4]
Experimental Protocol: Reduction of this compound
This protocol demonstrates the reduction of hexavalent chromium to trivalent chromium.
Materials:
-
0.1 M this compound (Na₂CrO₄) solution
-
1 M Sulfuric Acid (H₂SO₄)
-
Solid Sodium Bisulfite (NaHSO₃) or Ascorbic Acid
-
Beaker and stir plate
Procedure:
-
Place 20 mL of 0.1 M this compound solution into a beaker.
-
Acidify the solution by slowly adding 1-2 mL of 1 M H₂SO₄. Note the color change to orange.
-
While stirring, slowly add small amounts of solid sodium bisulfite.
-
Observe the reaction mixture. The orange color of the dichromate will fade and be replaced by the green or blue-green color of the aqueous Cr³⁺ ion.[5]
-
This procedure is a foundational step in the detoxification of Cr(VI) waste streams, converting it to the less harmful Cr(III) form.[10]
Precipitation Reactions
While this compound is readily soluble in water, the chromates of many other metals are not.[4][5] This property leads to characteristic precipitation reactions when an aqueous solution of this compound is mixed with solutions containing cations of heavy metals or alkaline earth metals. These reactions are a cornerstone of qualitative inorganic analysis and are used to produce pigments.[5]
Mechanism and Common Precipitates
Precipitation occurs via a double-displacement (metathesis) reaction, where the cation from a soluble salt combines with the chromate anion to form an insoluble solid.[13]
General Reaction: Mⁿ⁺(aq) + CrO₄²⁻(aq) → M₂(CrO₄)ₙ(s)
| Cation | Precipitate Formula | Precipitate Name | Color |
| Lead(II), Pb²⁺ | PbCrO₄ | Lead(II) Chromate | Bright Yellow |
| Silver(I), Ag⁺ | Ag₂CrO₄ | Silver(I) Chromate | Red-Brown |
| Barium(II), Ba²⁺ | BaCrO₄ | Barium Chromate | Pale Yellow |
| (Data sourced from various sources[5][14][15][16][17]) |
The formation of lead(II) chromate, known as "chrome yellow," was historically significant in pigments before its use was curtailed by environmental regulations.[5]
Visualization of a Precipitation Workflow
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An In-Depth Technical Guide to the Production of Sodium Chromate from Chromite Ore: A Historical and Modern Perspective
Abstract
Sodium chromate (Na₂CrO₄) is a foundational inorganic chemical, serving as the primary intermediate in the extraction of chromium from its principal ore, chromite.[1][2] For over a century, the industrial production of this compound has been dominated by the high-temperature oxidative roasting of chromite ore with soda ash (sodium carbonate).[3] This pyrometallurgical process efficiently converts the ore's trivalent chromium into a water-soluble hexavalent form. However, this traditional method is energy-intensive and generates significant quantities of hazardous waste containing carcinogenic hexavalent chromium, posing substantial environmental and health risks.[4][5] This technical guide provides a comprehensive overview of the historical development and core principles of the conventional soda-ash roasting process, from ore preparation to the extraction of the final product. It delves into the underlying chemical mechanisms, kinetic considerations, and the causality behind key process choices. Furthermore, this guide explores the evolution of chromate production, detailing modern advancements and alternative hydrometallurgical and novel reductive pathways designed to mitigate the environmental burden and enhance sustainability. This document is intended for researchers, chemical engineers, and environmental scientists engaged in the fields of inorganic chemistry, materials science, and sustainable industrial processing.
Part 1: Introduction to the Core Components
Chromite Ore: The Sole Commercial Source of Chromium
Chromium, a critical element in metallurgy, chemical manufacturing, and refractory applications, is not found freely in nature. Its only commercially viable source is chromite ore. Chromite is a mineral belonging to the spinel group, with a general chemical formula of (Fe²⁺, Mg²⁺)(Cr³⁺, Al³⁺, Fe³⁺)₂O₄. The composition can vary significantly depending on the geological deposit, but the key component for chromate production is the chromium(III) oxide (Cr₂O₃) content. The iron-to-chromium ratio and the presence of gangue minerals, primarily silica (SiO₂) and alumina (Al₂O₃), are critical factors that influence the efficiency and chemistry of the extraction process.
This compound (Na₂CrO₄): A Keystone Chromium Chemical
This compound is a yellow, hygroscopic solid that serves as the precursor to virtually all other chromium compounds and materials.[1] It is produced on a vast scale by roasting chromite ores with sodium carbonate in the presence of air.[1][2] Its high solubility in water is the key physical property that allows for its separation from the insoluble iron oxides and other gangue materials remaining after the roasting process.[1] Once isolated as an aqueous solution, this compound is typically converted to sodium dichromate (Na₂Cr₂O₇), the next major intermediate for producing pigments, metal finishing chemicals, leather tanning agents, and chromium metal.[1][2]
Part 2: The Conventional Pyrometallurgical Route: Soda-Ash Roasting
The soda-ash roasting process has been the cornerstone of industrial chromium chemical production for more than 100 years.[3] It is a pyrometallurgical technique designed to oxidize the insoluble chromium(III) in the chromite spinel into soluble chromium(VI).
Core Chemistry and Thermodynamics
The fundamental chemical transformation in the soda-ash roasting process is the oxidation of the chromium oxide component of chromite ore in an alkaline environment at high temperatures. The overall reaction can be summarized as:
4FeCr₂O₄(s) + 8Na₂CO₃(s) + 7O₂(g) → 8Na₂CrO₄(s) + 2Fe₂O₃(s) + 8CO₂(g)
This reaction is typically conducted in a rotary kiln at temperatures around 1100 °C.[1] The presence of sodium carbonate (soda ash) is crucial as it acts as a flux and provides the sodium ions to form the stable, water-soluble this compound. The process is highly dependent on an oxidizing atmosphere (air) to facilitate the conversion of Cr³⁺ to Cr⁶⁺.[3]
The Industrial Process Workflow
The conventional production of this compound is a multi-stage process that requires careful control of both physical and chemical parameters.
Caption: Workflow of the Conventional Soda-Ash Roasting Process.
Experimental Protocol: A Representative Roasting & Leaching Procedure
-
Ore Preparation: Chromite ore is first dried to remove moisture and then pulverized to a fine powder (e.g., <75 μm) to maximize the surface area for reaction.
-
Feed Mixing: The powdered chromite ore is intimately mixed with sodium carbonate. The stoichiometric amount of Na₂CO₃ can be varied, but an excess is often used to drive the reaction to completion.[6] Additives like dolomite (CaMg(CO₃)₂) or lime (CaO) may be included.[1][7]
-
Pelletizing (Optional but Common): The mixture is pelletized using a binder, which can be water or a dilute aqueous solution of an electrolyte like sodium hydroxide.[6] This step is a critical engineering choice; pelletizing the feed prevents fine particles from being carried away by furnace gases and ensures better gas-solid contact and heat transfer within the rotary kiln.[6]
-
Oxidative Roasting: The pellets or loose powder are fed into a rotary kiln, which is heated to a temperature between 900°C and 1350°C, with a typical range of 1000-1100°C.[1][6] The kiln is rotated to ensure continuous mixing, and a counter-current flow of hot air provides the oxygen necessary for the oxidation of chromium.
-
Leaching: The roasted product, known as "sinter," is cooled, crushed, and then leached with hot water.[6] The soluble this compound dissolves, forming a concentrated solution often referred to as "yellow liquor."[6]
-
Separation: The resulting slurry is processed through thickeners and filters to separate the this compound solution from the insoluble solid waste, which primarily consists of iron(III) oxide, silicates, and unreacted ore.[6]
Key Process Parameters
The efficiency of this compound production is highly sensitive to several operational variables. Optimizing these parameters is key to maximizing chromium recovery while minimizing energy consumption and waste generation.
| Parameter | Typical Range | Rationale and Field-Proven Insights |
| Roasting Temperature | 900 - 1200 °C | Temperature is a critical driver of reaction kinetics. Below 900°C, the reaction rate is impractically slow. Above 1200°C, sintering can become excessive, encapsulating unreacted chromite and hindering oxygen diffusion, thereby reducing yield. The optimal temperature (~1100°C) balances reaction rate with energy costs and material handling.[1] |
| Roasting Time | 1 - 4 hours | Residence time in the kiln must be sufficient for the diffusion of reactants and the completion of the oxidation reaction. The exact time depends on temperature, particle size, and kiln design. |
| Na₂CO₃ to Chromite Ratio | 1.5 - 2.5 (molar ratio) | A stoichiometric excess of soda ash is typically used to ensure complete conversion of the chromium oxide and to flux away silica and alumina impurities.[8] However, excessive amounts increase raw material costs and can lead to a more fluid melt, which may impede oxygen transport.[9] |
| Oxygen Partial Pressure | > 0.21 atm (Air) | The oxidation of Cr(III) to Cr(VI) is fundamentally dependent on the availability of oxygen. The reaction rate is directly influenced by the oxygen partial pressure at the reaction interface.[3][9] |
| Additives (Lime/Dolomite) | Varies | Calcium carbonate is added to improve the porosity of the roasting bed, which enhances oxygen access to the chromite particles. It also reacts with silica and alumina impurities to form insoluble calcium silicates and aluminates, preventing the formation of undesirable sodium silicates/aluminates that would contaminate the final product.[1][10] |
Part 3: Mechanistic Insights and Environmental Challenges
The Role of the Liquid Phase
A critical aspect of the high-temperature roasting process is the formation of a liquid phase. As this compound is produced, it forms a eutectic mixture with the unreacted sodium carbonate, creating a molten salt layer that coats the solid chromite particles.[3][11] This liquid phase plays a dual role. Initially, it can enhance the reaction rate by improving contact between the reactants. However, as the liquid layer thickens, it can become a barrier to the diffusion of gaseous oxygen from the furnace atmosphere to the surface of the chromite particle.[9][11] This diffusion limitation is often the rate-determining step in the overall process, meaning the reaction kinetics are controlled not just by temperature, but by the physical transport of oxygen through the molten salt.[9][12]
The Environmental Burden: Hexavalent Chromium (Cr(VI))
The primary drawback of the conventional process is its environmental impact, which stems directly from the chemistry of converting Cr(III) to Cr(VI).
-
Chromite Ore Processing Residue (COPR): The solid waste generated after leaching is known as COPR. For every ton of this compound produced, 2-3 tons of waste can be generated.[13] This residue contains unreacted chromite, iron oxides, and, most problematically, residual water-soluble and insoluble hexavalent chromium compounds.[14][15]
-
Toxicity and Contamination: Hexavalent chromium is a known human carcinogen and is highly toxic to aquatic life.[2][5] Improper disposal of COPR in landfills has led to severe and long-lasting contamination of soil and groundwater, as Cr(VI) can be leached by rainwater over decades.[4][5]
-
High Energy Consumption: The high temperatures required for roasting (over 1000°C) result in significant consumption of fossil fuels, contributing to greenhouse gas emissions and high operational costs.[4]
Part 4: Evolution and Alternative Production Methodologies
In response to the significant environmental liabilities of the traditional method, extensive research has focused on developing cleaner and more efficient technologies.
Caption: Comparison of Chromite Ore Processing Pathways.
Advancements in Roasting Technology
Efforts to improve the traditional process have focused on waste minimization. "Calcium-free" roasting processes, which use recycled waste material as a diluent instead of fresh lime or dolomite, significantly reduce the total volume of slag produced.[16] Furthermore, modern facilities have implemented in-process recycling, where chromic mud and other waste streams are used as a partial substitute for raw chromite ore, creating a more circular production system.[10][17]
Hydrometallurgical Routes
Hydrometallurgical processes operate at much lower temperatures and aim to avoid the direct production of Cr(VI) waste.
-
Acid Leaching: In this process, chromite is decomposed and leached directly with a strong acid, such as sulfuric acid, often in the presence of an oxidant. This solubilizes the chromium as a trivalent chromium salt (e.g., Cr₂(SO₄)₃), completely bypassing the formation of hexavalent chromium.[18] The main challenge lies in the separation of chromium from the co-dissolved iron.
-
Alkaline Pressure Leaching: This method involves decomposing chromite in a concentrated sodium hydroxide solution under high pressure and temperature, with oxygen or other oxidizing gases sparged through the reactor.[18] This can achieve high chromium conversion rates at temperatures significantly lower than roasting, though it requires specialized high-pressure equipment.[13][18]
Novel Reductive Roasting: A Carcinogen-Free Pathway
A more recent and innovative approach is reductive alkali roasting. In this process, chromite ore is heated with sodium carbonate and a reducing agent like carbon.[19] Instead of oxidizing the chromium to Cr(VI), the process chemistry is controlled to produce sodium chromite (NaCrO₂), a Cr(III) compound. The reaction can be represented as:
FeCr₂O₄ + Na₂CO₃ + 2C → [Fe] + 2NaCrO₂ + 3CO(g)
This novel pathway entirely avoids the formation of carcinogenic hexavalent chromate intermediates. The resulting sodium chromite can then be leached with dilute acid under controlled conditions to produce high-purity chromium(III) oxide.[19] This route represents a significant step towards a "green" chromium chemical manufacturing process.
Part 5: Summary and Future Outlook
The history of this compound production is a story of industrial ingenuity tempered by growing environmental awareness. The soda-ash roasting process, while effective and historically dominant, carries an intrinsic environmental cost associated with its high energy demands and the generation of toxic hexavalent chromium waste. The future of the chromium industry is increasingly shaped by regulatory pressures and a drive for sustainability.[20] Technological advancements are pushing the industry away from the traditional "roast and leach" paradigm towards cleaner, more sophisticated methods. Hydrometallurgical routes and novel reductive roasting technologies offer promising pathways to minimize or completely eliminate the formation of carcinogenic by-products, reduce energy consumption, and enable the creation of a more sustainable and environmentally responsible chromium chemical industry.[17][19]
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US3816094A, "Method for the conversion of chromite ore to this compound", Google Patents.
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"Preparation of Industrial this compound Compound from an Indigenous Chromite Ore by Oxidative Decomposition", CSIR-IMMT Repository.
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"FORMATION OF Na2CrO4-Na2CO3 MELT AND THE SPINODAL DECOMPOSITION OF NATURAL CHROMITE MINERALS DURING SODA-ASH ROASTING", Pyro.co.za.
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Methodological & Application
Application Note & Protocol: Laboratory Synthesis of Sodium Chromate from Chromium(III) Oxide
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of sodium chromate (Na₂CrO₄), a pivotal intermediate in chromium chemistry, from chromium(III) oxide (Cr₂O₃). The protocol detailed herein is designed for researchers, scientists, and professionals in drug development who require a reliable method for producing this essential oxidizing agent. This guide emphasizes the underlying chemical principles, safety imperatives due to the carcinogenic nature of hexavalent chromium, and a detailed, step-by-step experimental procedure.
Introduction: The Significance of this compound
This compound is an inorganic compound that presents as a yellow, hygroscopic solid and is a primary precursor in the production of various chromium compounds, including sodium dichromate and chromium trioxide.[1][2] Its utility spans numerous industrial and laboratory applications, from its role as a potent oxidizing agent in organic synthesis to its use as a corrosion inhibitor in the petroleum industry and as a dyeing auxiliary in textiles.[1][3] The synthesis of this compound involves the oxidation of chromium from its +3 oxidation state in chromium(III) oxide to the +6 state in the chromate anion (CrO₄²⁻).[4] Given the significant health hazards associated with hexavalent chromium compounds, adherence to stringent safety protocols is paramount throughout the synthesis, handling, and disposal processes.[2][5]
Mechanistic Overview: The Oxidation of Chromium(III)
The conversion of the highly stable and insoluble chromium(III) oxide to the soluble this compound is achieved through an oxidative roasting process in an alkaline environment.[6] The fundamental chemical transformation is represented by the following balanced equation:
2Cr₂O₃(s) + 4Na₂CO₃(s) + 3O₂(g) → 4Na₂CrO₄(s) + 4CO₂(g) [1][5]
In this reaction, sodium carbonate acts as the alkaline flux, which, at elevated temperatures, facilitates the oxidation of chromium(III) oxide by atmospheric oxygen. The process converts the water-insoluble chromium into a water-extractable form, allowing for its separation from unreacted starting materials and impurities.[1] While industrial-scale production often occurs at temperatures around 1100 °C, laboratory preparations can be adapted to lower temperatures, particularly when using alternative oxidizing agents or more reactive fluxes.[1]
Experimental Workflow Diagram
The following diagram outlines the critical steps in the laboratory synthesis of this compound from chromium(III) oxide.
Caption: Experimental workflow for the synthesis of this compound.
Safety Imperatives: Handling Hexavalent Chromium
WARNING: this compound and all hexavalent chromium (Cr(VI)) compounds are highly toxic, corrosive, and carcinogenic.[2][5] Inhalation, ingestion, or skin contact can lead to severe health consequences, including cancer, genetic damage, and reproductive harm.[1][7]
-
Engineering Controls: All procedures must be conducted in a certified chemical fume hood with adequate ventilation to prevent inhalation of dusts or aerosols.[8]
-
Personal Protective Equipment (PPE): At a minimum, the following PPE is mandatory:
-
Nitrile gloves (double-gloving is recommended)
-
Safety goggles and a face shield
-
A lab coat and closed-toe shoes
-
For handling the powdered final product, a respirator with appropriate cartridges for toxic dusts should be used.[8]
-
-
Waste Disposal: All waste materials, including filter paper, contaminated gloves, and glassware rinses, must be collected in a designated, sealed, and clearly labeled hazardous waste container for Cr(VI) compounds.
-
Decontamination: Work surfaces should be decontaminated using a wet method to avoid generating dust.[8] Spills must be cleaned up immediately following established institutional procedures for hazardous materials.
-
Hygiene: Wash hands thoroughly with soap and water after handling any materials and before leaving the laboratory. Do not consume food or drink in the laboratory.[9]
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| Chromium(III) Oxide (Cr₂O₃) | ACS Reagent Grade | Sigma-Aldrich, Alfa Aesar | Fine powder is preferred for reactivity. |
| Anhydrous Sodium Carbonate (Na₂CO₃) | ACS Reagent Grade | Fisher Scientific | Must be anhydrous; dry in an oven if necessary. |
| Deionized Water | Type II or better | Millipore | For leaching and washing. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR | For cleaning glassware. |
Step-by-Step Synthesis Procedure
-
Reagent Preparation and Mixing:
-
Weigh out 15.2 g (0.1 mol) of chromium(III) oxide and 23.3 g (0.22 mol) of anhydrous sodium carbonate. This provides a slight molar excess of sodium carbonate to ensure complete reaction.
-
Combine the two powders in a porcelain mortar.
-
Grind the mixture thoroughly with a pestle for 5-10 minutes to ensure intimate contact between the reactants. This homogenization is critical for the reaction efficiency.
-
-
Oxidative Roasting:
-
Transfer the powdered mixture to a high-form porcelain crucible.
-
Place the crucible in a high-temperature furnace.
-
Slowly ramp the temperature to 800-900 °C over the course of one hour. The industrial process uses higher temperatures, but this range is more accessible in a standard laboratory furnace and is sufficient for the reaction to proceed, albeit more slowly.
-
Maintain the temperature for at least 3-4 hours. Ensure the furnace has a vent to allow for the release of carbon dioxide and to maintain an oxidizing atmosphere. The color of the mixture should change from green/grey to a yellowish-orange sinter.
-
-
Leaching and Extraction:
-
Turn off the furnace and allow the crucible to cool completely to room temperature. CAUTION: Do not handle the hot crucible.
-
Carefully transfer the sintered solid from the crucible to a 600 mL beaker. It may be necessary to break up the solid with a spatula.
-
Add 250 mL of deionized water to the beaker.
-
Heat the mixture gently to 60-70 °C on a hot plate with constant stirring for 30-45 minutes. This will dissolve the this compound, leaving behind unreacted chromium(III) oxide and other insoluble impurities. The resulting solution should be a vibrant yellow.[10]
-
-
Purification and Isolation:
-
Allow the solution to cool slightly, then perform a vacuum filtration using a Büchner funnel and appropriate filter paper to separate the yellow aqueous solution from the dark green/black insoluble solids.
-
Wash the solid residue in the funnel with two small portions (25 mL each) of hot deionized water to recover any remaining product. Combine the washings with the initial filtrate.
-
Transfer the clear yellow filtrate to a clean beaker and heat it on a hot plate to reduce the volume to approximately 100-120 mL. Do not boil vigorously.
-
Once concentrated, remove the beaker from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to induce crystallization of this compound.
-
Collect the resulting yellow crystals by vacuum filtration.
-
Wash the crystals with a minimal amount of ice-cold deionized water to remove any residual sodium carbonate.
-
Place the purified crystals in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) and dry under vacuum until a constant weight is achieved.
-
Quantitative Data Summary
| Parameter | Value |
| Mass of Cr₂O₃ | 15.2 g |
| Moles of Cr₂O₃ | 0.1 mol |
| Mass of Na₂CO₃ | 23.3 g |
| Moles of Na₂CO₃ | 0.22 mol |
| Stoichiometric Ratio (Na₂CO₃:Cr₂O₃) | 2.2 : 1 |
| Theoretical Yield of Na₂CrO₄ | 32.4 g (based on 0.2 mol) |
| Appearance of Final Product | Yellow crystalline solid[1][2] |
| Molar Mass of Na₂CrO₄ | 161.97 g/mol [1] |
Characterization and Quality Control
The identity and purity of the synthesized this compound can be confirmed by several methods:
-
Appearance: The product should be a distinct yellow crystalline solid.[3]
-
Solubility: It should be highly soluble in water, forming a yellow, alkaline solution.[2][3]
-
Acidification Test: Addition of a strong acid (e.g., HCl) to an aqueous solution of the product should cause the color to shift from yellow (chromate) to orange (dichromate), confirming the presence of the chromate ion.[1][5]
-
2Na₂CrO₄ + 2HCl → Na₂Cr₂O₇ + 2NaCl + H₂O [1]
-
-
Spectroscopic Analysis: Techniques such as UV-Vis spectroscopy can be used to identify the characteristic absorbance peaks of the chromate ion in solution.
Conclusion
This application note provides a detailed and reliable protocol for the laboratory synthesis of this compound from chromium(III) oxide. By carefully following the outlined steps and adhering to the stringent safety precautions, researchers can safely and effectively produce this important chemical compound. The causality behind each step, from the intimate mixing of reactants to the careful control of roasting and purification, is explained to ensure a high-quality yield and a thorough understanding of the process.
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This compound - Wikipedia. Wikipedia. [Link]
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Greener Shades of Chrome: Advanced Protocols for the Sustainable Synthesis of Sodium Chromate
Abstract
Sodium chromate (Na₂CrO₄) is a pivotal inorganic compound, serving as a precursor for a vast array of chromium-based chemicals utilized in pigments, corrosion inhibitors, leather tanning, and pharmaceuticals. However, the conventional production method, involving high-temperature oxidative roasting of chromite ore with soda ash, is fraught with significant environmental and health hazards. This process is not only energy-intensive but also generates substantial quantities of hazardous waste containing carcinogenic hexavalent chromium (Cr(VI)), posing a severe threat to ecosystems and human health.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on innovative and green synthetic routes for this compound production. It delves into the technical intricacies of electrochemical synthesis, molten salt oxidation, and enhanced waste recycling methodologies, offering detailed, field-proven protocols. The emphasis is on providing self-validating systems that prioritize safety, efficiency, and environmental stewardship, thereby aligning with the principles of green chemistry.
The Imperative for Green Chemistry in Chromate Production
The traditional "soda-ash roasting" of chromite ore, while commercially established, is a prime example of a chemical process in urgent need of a green overhaul. The fundamental reaction, carried out at temperatures exceeding 1100°C, is as follows:
2Cr₂O₃ + 4Na₂CO₃ + 3O₂ → 4Na₂CrO₄ + 4CO₂[3]
The high energy consumption and the generation of large volumes of alkaline waste sludge, often contaminated with unreacted chromite and hazardous Cr(VI), are major drawbacks.[4][5] This has spurred research into cleaner production technologies that minimize or eliminate hazardous byproducts, reduce energy consumption, and utilize resources more efficiently.
Electrochemical Synthesis: A Paradigm Shift in Chromate Production
A highly promising green alternative to high-temperature roasting is the electrochemical oxidation of high-carbon ferrochromium in an aqueous sodium hydroxide solution at ambient temperature and pressure.[1][6] This method obviates the need for extreme temperatures and significantly reduces waste generation, preventing chromium pollution at its source.[6]
Underlying Principles
The electrochemical process leverages the direct oxidation of chromium in ferrochrome to chromate ions at the anode of an electrolytic cell. The use of a sodium hydroxide electrolyte provides the necessary alkaline medium and sodium ions to form this compound. A key advantage of this method is the potential for in-situ purification of the resulting electrolyte.[1][6]
Experimental Protocol: Electrochemical Synthesis of this compound
Materials and Equipment:
-
High-carbon ferrochromium (powdered)
-
Sodium hydroxide (NaOH) pellets
-
Distilled water
-
Electrolytic cell with anode (e.g., platinum or mixed metal oxide) and cathode (e.g., stainless steel)
-
DC power supply
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
pH meter
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
Procedure:
-
Electrolyte Preparation: Prepare a sodium hydroxide solution of the desired concentration (e.g., 1-4 M) by carefully dissolving NaOH pellets in distilled water. Allow the solution to cool to room temperature.
-
Cell Assembly: Assemble the electrolytic cell, ensuring the anode and cathode are securely positioned and separated by an appropriate distance. Place a magnetic stir bar in the cell.
-
Addition of Ferrochromium: Add a measured amount of powdered high-carbon ferrochromium to the electrolytic cell containing the NaOH electrolyte.
-
Electrolysis: Begin stirring the mixture and apply a constant current using the DC power supply. The current density and reaction time will need to be optimized based on the specific experimental setup.
-
Monitoring the Reaction: Periodically monitor the pH and the color of the electrolyte. The formation of yellow chromate ions will be visually apparent.
-
Product Isolation: Upon completion of the electrolysis, turn off the power supply and stop stirring. Filter the resulting solution to remove any unreacted ferrochromium and iron oxide byproducts.
-
Purification (Optional): For higher purity, the filtrate can be subjected to further purification steps, such as hydrothermal treatment to precipitate impurities.[1][6]
-
Crystallization: The purified this compound solution can be concentrated by evaporation to induce crystallization. The resulting crystals can then be collected by filtration and dried.
Data Summary: Electrochemical Synthesis
| Parameter | Typical Range | Notes |
| NaOH Concentration | 1 - 4 M | Influences conductivity and reaction rate. |
| Current Density | 50 - 200 mA/cm² | Affects the rate of oxidation. |
| Temperature | Room Temperature | A key advantage over high-temperature methods. |
| Reaction Time | 2 - 8 hours | Dependent on current density and reactant concentration. |
| Chromium Conversion | > 95% | High efficiency can be achieved with optimization. |
Workflow Diagram: Electrochemical Synthesis```dot
Caption: Logical flow of the molten salt oxidation process.
Enhancing Sustainability through Waste Valorization
A critical aspect of greening this compound production lies in the management of waste streams. The "in-process recycling of chromic mud" is a significant step towards a more circular economy in the chromium chemical industry. [5]This involves treating and reintroducing the chromium-containing waste back into the production cycle, thereby reducing the overall environmental footprint. [4]
Safety Considerations and Environmental Impact
All hexavalent chromium compounds, including this compound, are highly toxic and carcinogenic. [2]Strict adherence to safety protocols is paramount when handling these materials. This includes the use of appropriate personal protective equipment (gloves, goggles, respiratory protection), working in a well-ventilated area, and having proper waste disposal procedures in place. The greener synthetic routes discussed herein aim to minimize the generation of and exposure to these hazardous materials.
Conclusion
The transition to greener synthetic routes for this compound production is not merely an academic exercise but an industrial necessity. The electrochemical and molten salt oxidation methods offer significant advantages over traditional high-temperature roasting, including reduced energy consumption, higher efficiency, and a substantially lower environmental impact. By embracing these innovative technologies and prioritizing the principles of green chemistry, the chemical industry can continue to benefit from the versatile properties of chromium compounds while safeguarding human health and the environment.
References
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Li, B., Han, P., Zhang, B., Feng, H., Li, W., & Dong, Y. (2020). A concise and mild green synthetic route of this compound through ferrochrome electrochemical oxidation and in-situ purification. Journal of Hazardous Materials, 387, 121699. [Link]
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Kowalski, Z., & Gorazda, K. (2015). Life Cycle Assessment of Different Variants of this compound Production in Poland. Journal of Cleaner Production, 90, 1-10. [Link]
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American Elements. (n.d.). A concise and mild green synthetic route of this compound through ferrochrome electrochemical oxidation and in-situ purification. Retrieved from [Link]
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Kowalski, Z., Staroń, A., & Pawul, M. (2014). Model of Technological Alternatives of Production of this compound(VI) with the Use of Chromic Wastes. Waste and Biomass Valorization, 5(4), 635-645. [Link]
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Patsnap Eureka. (n.d.). Process method for producing this compound with carbon ferrochrome with high temperature soda fusion liquid phase oxidation method. Retrieved from [Link]
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Gudyanga, F. P., Matinde, E., & Gumbo, J. (2014). Formation of Chromium-Containing Molten Salt Phase during Roasting of Chromite Ore with Sodium and Potassium Hydroxides. International Journal of Chemical Engineering, 2014, 1-9. [Link]
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Li, G., Liu, Z., & Li, Q. (2011). Macrokinetic Study of the Electrochemical Synthesis Process of Sodium Dichromate. Industrial & Engineering Chemistry Research, 50(19), 11029-11035. [Link]
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Patsnap Eureka. (n.d.). Method for preparing sodium dichromate by sodium-based molten salt oxidation continuous carbonization. Retrieved from [Link]
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Sanchez-Segado, S., Jha, A., & Paz-Ferreiro, J. (2015). Comparative study of alkali roasting and leaching of chromite ores and titaniferous minerals. Minerals Engineering, 70, 127-135. [Link]
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Antony, M. P., Kumar, T. S., & Rao, P. V. (2001). The soda-ash roasting of chromite ore processing residue for the reclamation of chromium. JOM, 53(12), 30-33. [Link]
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NileRed. (2022, December 23). Making this compound [Video]. YouTube. [Link]
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ResearchGate. (n.d.). The soda-ash roasting of chromite ore processing residue for the reclamation of chromium. Retrieved from [Link]
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Down To Earth. (2022, October 9). This compound fears drive activists to oppose planned factory in Nalgonda village. Retrieved from [Link]
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eprints@NML. (2021, July 2). Processing of Chromite Overburden by Soda Roasting to Recover Chromium as this compound. Retrieved from [Link]
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ResearchGate. (n.d.). Formation of Chromium-Containing Molten Salt Phase during Roasting of Chromite Ore with Sodium and Potassium Hydroxides. Retrieved from [Link]
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Medium. (2025, December 7). This compound: Industrial Uses, Safety, and Future Trends Explained. Retrieved from [Link]
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Hrčak. (2023, December 5). THERMODYNAMIC EFFECTS OF TEMPERATURE DURING ROASTING OF CHROMITE FOR this compound SALTS FORMATION. Retrieved from [Link]
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Harrison's Life. (2019, April 14). Making this compound (and Dichromate) by Roasting Chromium Oxide [Video]. YouTube. [Link]
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Pyro.co.za. (n.d.). FORMATION,OF,,Na2CrO4-Na2CO3,,MELT,AND,THE,SPINODAL DECOMPOSITION,OF,NATURAL,CHROMITE,MINERALS DURING,SODA-ASH,ROASTING. Retrieved from [Link]
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ResearchGate. (2017, January 6). Chromate and the Environment: Removal and Utilization of Industrial Waste. Retrieved from [Link]
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Royal Society of Chemistry. (2021, November 2). Mechanochemical synthesis of sodium carboxylates as anode materials in sodium ion batteries. Retrieved from [Link]
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Application Notes and Protocols: Sodium Chromate as a Corrosion Inhibitor for Mild Steel in Saline Environments
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in materials science and chemical engineering on the application of sodium chromate as a corrosion inhibitor for mild steel in saline environments. It delves into the underlying scientific principles, offers detailed experimental protocols for performance evaluation, and discusses the critical parameters influencing efficacy. While acknowledging the unparalleled effectiveness of chromate-based inhibitors, this guide also underscores the significant environmental and health considerations associated with their use.
Introduction: The Enduring Challenge of Corrosion in Saline Environments
The corrosion of mild steel, a cornerstone material in countless industrial applications, represents a significant economic and safety challenge, particularly in saline environments. The presence of chloride ions aggressively accelerates the electrochemical processes that lead to the degradation of steel. For decades, hexavalent chromium compounds, such as this compound, have been the benchmark for corrosion inhibition due to their exceptional ability to form a protective passive layer on the steel surface.[1] This guide offers a detailed exploration of the mechanisms and practical application of this compound, providing a foundational understanding for its use and for the development of next-generation, environmentally benign alternatives.
The Science of Inhibition: Mechanism of Action
This compound functions as a potent corrosion inhibitor through a process of passivation.[2] When introduced into a corrosive environment, the chromate ions (CrO₄²⁻) interact with the mild steel surface, leading to the formation of a thin, stable, and non-reactive oxide film. This passive layer acts as a barrier, effectively isolating the steel from the corrosive electrolyte and hindering both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions that drive corrosion.
The passivation process involves a redox reaction where hexavalent chromium (Cr⁶⁺) is reduced to trivalent chromium (Cr³⁺), while the iron in the steel is oxidized.[3] The resulting film is a complex mixture of chromium and iron oxides and hydroxides. A key advantage of chromate inhibitors is their "self-healing" capability; if the passive layer is mechanically damaged, soluble chromate ions in the solution can migrate to the exposed area and re-passivate the surface.[3]
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Application Notes and Protocols: Sodium Chromate in Organic Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of sodium chromate in the synthesis of organic compounds.
Introduction
This compound (Na₂CrO₄) is a potent, inorganic oxidizing agent characterized by its bright yellow crystalline solid form.[1][2] Within the realm of organic synthesis, it serves as a powerful and cost-effective tool, primarily for the oxidation of alcohols.[1][3][4] Its utility stems from the hexavalent chromium (Cr(VI)) center, a highly effective electron acceptor.[2][3] However, the high oxidation state also renders all hexavalent chromium compounds, including this compound, acutely toxic, carcinogenic, and environmentally hazardous.[1][2][5] Consequently, its application demands stringent safety protocols and a thorough understanding of its reactivity.
For practical use in organic synthesis, this compound is not typically used in its salt form directly but serves as a precursor to the active oxidizing species, chromic acid (H₂CrO₄).[6][7] This is achieved by dissolving this compound, or more commonly sodium dichromate (Na₂Cr₂O₇), in a mixture of sulfuric acid and water.[8][9] When used with acetone as a co-solvent, this formulation is widely known as the Jones reagent, a staple in classic organic chemistry for converting primary alcohols to carboxylic acids and secondary alcohols to ketones.[10][11][12] This guide provides an expert-level overview of the underlying chemistry, field-proven protocols, and the critical safety considerations required when handling this versatile but hazardous reagent.
The Chemistry of Chromate-Mediated Oxidations
The Active Oxidant: Chromic Acid Formation
The oxidizing power of various Cr(VI) reagents—including this compound (Na₂CrO₄), sodium dichromate (Na₂Cr₂O₇), and chromium trioxide (CrO₃)—converges to a single active species in acidic aqueous solutions: chromic acid (H₂CrO₄).[6][7][12] this compound first converts to the dichromate ion in the presence of acid, which then establishes an equilibrium with chromic acid.
2 Na₂CrO₄ + 2 H⁺ ⇌ Na₂Cr₂O₇ + 2 Na⁺ + H₂O Na₂Cr₂O₇ + H₂O ⇌ 2 H₂CrO₄
This series of equilibria ensures that regardless of the initial Cr(VI) source, chromic acid is the key participant in the oxidation mechanism. A distinct and useful feature of these reactions is the visual color change that signals the progress of the oxidation. The aqueous Cr(VI) species is a characteristic bright orange, while the reduced Cr(III) ion product forms a green solution, providing an immediate qualitative indicator of reagent consumption.[9][13]
General Mechanism of Alcohol Oxidation
The oxidation of an alcohol by chromic acid is a well-established process that proceeds via two primary mechanistic steps:
-
Chromate Ester Formation: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic chromium atom of chromic acid. Following proton transfers, a molecule of water is eliminated, forming a chromate ester intermediate.[3][8]
-
E2-like Elimination: A base, typically water, abstracts the proton from the carbon atom bearing the chromate ester (the α-hydrogen). Simultaneously, the C-H bond electrons form a new pi-bond (the carbonyl group), and the O-Cr bond cleaves, with the electrons moving to the chromium atom. This concerted elimination step reduces Cr(VI) to a Cr(IV) species, which undergoes further reactions to ultimately form the stable Cr(III) state.[3][14] The requirement for an α-hydrogen in this step is why tertiary alcohols are resistant to this oxidation.[9][15]
Caption: Generalized mechanism of alcohol oxidation by chromic acid.
Substrate Scope and Reactivity
The outcome of a chromate-based oxidation is highly dependent on the substrate's structure. The differential reactivity provides a reliable method for synthesizing specific classes of organic compounds.
-
Primary Alcohols: Primary alcohols are readily oxidized. The initial product is an aldehyde. In the presence of water, the aldehyde forms a hydrate, which possesses an α-hydrogen and is susceptible to further oxidation by chromic acid to yield a carboxylic acid.[3][16] To achieve full conversion to the carboxylic acid, an excess of the oxidizing agent is typically used. Conversely, the aldehyde can be isolated as the major product if it is removed from the reaction mixture by distillation as it forms, preventing its subsequent oxidation.[9][15]
-
Secondary Alcohols: Secondary alcohols are smoothly oxidized to form ketones.[1][3][9] The reaction terminates at the ketone stage because the product lacks an α-hydrogen, rendering it stable to further oxidation under these conditions.
-
Tertiary Alcohols: Tertiary alcohols are unreactive towards chromic acid because they lack the requisite α-hydrogen necessary for the elimination step of the mechanism.[9][12][15] This lack of reactivity is a key diagnostic feature.
-
Other Substrates: While less common, the Jones reagent can also oxidize other functional groups, such as benzylic and allylic C-H bonds to carbonyl derivatives and alkylarenes to aromatic carboxylic acids.[17][18]
| Substrate Class | Initial Product | Final Product (under forcing conditions) | Key Conditions/Rationale |
| Primary Alcohol | Aldehyde | Carboxylic Acid | Aldehyde is distilled as it forms to prevent over-oxidation.[9] Excess oxidant in aqueous media leads to the carboxylic acid.[19] |
| Secondary Alcohol | Ketone | Ketone | Reaction stops as the ketone lacks an α-hydrogen for further oxidation.[9] |
| Tertiary Alcohol | No Reaction | No Reaction | Substrate lacks the necessary α-hydrogen for the elimination step.[12][15] |
Experimental Protocols & Methodologies
CRITICAL SAFETY PROTOCOL
WARNING: this compound and all other hexavalent chromium (Cr(VI)) compounds are highly toxic, known human carcinogens, corrosive, and severe environmental pollutants.[2][5][20][21] All handling must be performed with extreme caution.
-
Engineering Controls: All manipulations involving solid this compound or its solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[5][22][23]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid all direct contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the laboratory.[20] Wash hands thoroughly after handling.
-
Waste Disposal & Quenching:
-
All Cr(VI) waste is classified as hazardous and must be disposed of according to institutional and national regulations.[5]
-
Never dispose of Cr(VI) waste down the drain.
-
Excess oxidant in the reaction mixture should be quenched before workup. This is done by the slow, careful addition of 2-propanol (isopropanol) until the solution's color changes from orange to green, indicating the reduction of residual Cr(VI) to the less acutely hazardous Cr(III).[10][12]
-
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[5][24]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[5][24]
-
Inhalation: Move the person to fresh air immediately. Seek medical attention.[5][24]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[24]
-
Protocol 1: Preparation of the Jones Reagent
This protocol describes the preparation of a stock solution of Jones reagent from sodium dichromate dihydrate.[25][26]
Materials:
-
Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Erlenmeyer flask
-
Ice bath
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 20 g of sodium dichromate dihydrate in 60 mL of deionized water.
-
Cool the flask in a large ice-water bath.
-
CAUTION: EXOTHERMIC REACTION. While stirring the solution gently, add 20 mL of concentrated sulfuric acid very slowly and dropwise using a pipette or dropping funnel. The addition should be controlled to keep the temperature of the solution from rising excessively.
-
Once the addition is complete, continue stirring in the ice bath for 10-15 minutes.
-
Transfer the resulting bright orange solution to a sealed, clearly labeled storage bottle. This is the Jones reagent.
Protocol 2: General Oxidation of a Secondary Alcohol to a Ketone
This protocol is a representative procedure for the oxidation of a secondary alcohol, such as borneol to camphor, using the prepared Jones reagent.[12][25]
Materials:
-
Secondary alcohol (e.g., d,l-borneol)
-
Acetone (reagent grade)
-
Jones Reagent (prepared in Protocol 2.2)
-
2-Propanol (for quenching)
-
Diethyl ether (or other suitable extraction solvent)
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the secondary alcohol (1.0 g) in acetone (10 mL). Cool the flask in an ice bath to 0-5 °C.
-
Oxidation: While stirring vigorously, add the Jones reagent dropwise from a dropping funnel. Maintain the reaction temperature below 20 °C. The color will change from orange to a sludgy green. Continue adding the reagent until a faint orange color persists in the solution, indicating a slight excess of oxidant.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask again in an ice bath and add 2-propanol dropwise until the solution turns uniformly green, ensuring all Cr(VI) is quenched.[12]
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing 30 mL of water and 30 mL of diethyl ether.
-
Shake the funnel, venting frequently. Separate the layers.
-
Extract the aqueous layer twice more with 15 mL portions of diethyl ether.
-
Combine all organic extracts.[25]
-
-
Purification:
-
Wash the combined organic layer with two 20 mL portions of 5% sodium bicarbonate solution to remove any acidic byproducts, followed by a wash with brine.[25]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude ketone.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Caption: A typical experimental workflow for performing a Jones oxidation.
Protocol 3: Oxidation of a Primary Alcohol to a Carboxylic Acid
The procedure is similar to that for secondary alcohols, with the key distinction that the reaction is intended to go to completion without isolating the intermediate aldehyde.
Key Modifications:
-
Ensure at least a slight excess of Jones reagent is used to drive the reaction fully to the carboxylic acid.
-
The reaction time may be longer. Stirring overnight at room temperature is common.
-
During the workup, after the initial extraction, an acid-base extraction can be employed for purification. The combined organic layers can be extracted with a base (e.g., 1M NaOH) to deprotonate the carboxylic acid, moving it to the aqueous layer as a carboxylate salt. The layers are separated, and the aqueous layer is then re-acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.
Comparative Analysis & Modern Alternatives
While effective, the severe toxicity and lack of selectivity of the Jones reagent have driven the development of numerous alternative oxidizing agents.[6][27] The choice of reagent in modern synthesis is often guided by the desired product, substrate sensitivity, and a commitment to greener chemistry.
| Reagent | Active Species | Typical Transformation | Conditions | Advantages | Disadvantages |
| This compound (Jones) | H₂CrO₄ | 1° ROH → COOH2° ROH → Ketone | Strong Acid (H₂SO₄), Acetone/H₂O | Inexpensive, potent, well-understood.[11] | Highly toxic (Cr(VI)), carcinogenic, harsh acidic conditions, poor selectivity for aldehydes.[11][27] |
| Pyridinium Chlorochromate (PCC) | [C₅H₅NH]⁺[CrO₃Cl]⁻ | 1° ROH → Aldehyde2° ROH → Ketone | Anhydrous CH₂Cl₂ | Excellent for stopping at the aldehyde.[27] Milder than Jones. | Still a toxic Cr(VI) reagent, requires anhydrous conditions. |
| Dess-Martin Periodinane (DMP) | Hypervalent Iodine(V) | 1° ROH → Aldehyde2° ROH → Ketone | CH₂Cl₂ | Mild, neutral conditions, high yields, avoids heavy metals.[27] | Expensive, can be explosive under heat, produces iodinane waste. |
| Swern/TEMPO Oxidations | Activated DMSO / Nitroxyl Radical | 1° ROH → Aldehyde2° ROH → Ketone | Cryogenic (Swern) or Catalytic (TEMPO) | High selectivity, metal-free, mild conditions.[27] | Swern requires low temperatures and produces odorous byproducts. TEMPO can be expensive. |
Conclusion
This compound, primarily through its conversion to chromic acid in the Jones oxidation, remains a fundamentally important reagent in the historical and practical lexicon of organic synthesis. Its power to efficiently convert alcohols to carboxylic acids and ketones is undeniable. However, its significant health and environmental risks cannot be overstated. For modern drug development and research, where safety, selectivity, and sustainability are paramount, its use has been largely superseded by milder and more environmentally benign alternatives. A thorough understanding of chromate chemistry is essential not only for its occasional application but also for appreciating the scientific progress that has led to the development of safer and more sophisticated synthetic methodologies.
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The Oxidation of Alcohols . (2023-01-22). Chemistry LibreTexts. Retrieved from [Link]
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Jones Reaction: The Oxidation of Borneol to Camphor . (n.d.). University of Colorado Boulder. Retrieved from [Link]
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making carboxylic acids . (n.d.). Chemguide. Retrieved from [Link]
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Jones oxidation - Sciencemadness Wiki . (2019-07-11). Sciencemadness. Retrieved from [Link]
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How does one make Jones reagent from sodium dichromate? . (2017-11-27). Quora. Retrieved from [Link]
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Friedman, L., Fishel, D. L., & Shechter, H. (1965). Oxidation of Alkylarenes with Aqueous Sodium Dichromate. A Useful Method for Preparing Mono- and Polyaromatic Carboxylic Acids . The Journal of Organic Chemistry, 30(5), 1453–1459. Retrieved from [Link]
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Elks, J., Evans, R. M., Oughton, J. F., & Thomas, G. H. (1954). Studies in the synthesis of cortisone. Part IV. The oxidation of steroid 7 : 9-dienes with sodium dichromate in acetic acid . Journal of the Chemical Society (Resumed), 463. Retrieved from [Link]
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This compound | Na2CrO4 . (n.d.). PubChem. Retrieved from [Link]
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Reagent Friday: Chromic Acid, H2CrO4 . (2025-07-03). Master Organic Chemistry. Retrieved from [Link]
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Oxidation with Chromic Acid and PCC . (n.d.). Chad's Prep. Retrieved from [Link]
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Application Notes and Protocols: Sodium Chromate as a Reagent in Analytical Chemistry for Metal Determination
Introduction: The Versatile Role of the Chromate Ion in Quantitative Analysis
Sodium chromate (Na₂CrO₄), a yellow crystalline solid, has long held a significant place in the repertoire of the analytical chemist.[1][2] Its utility stems from the distinct chemical properties of the chromate anion (CrO₄²⁻), which allows it to serve as a precipitating agent, an indicator, and a source for chromium standards.[1][2][3] This guide provides an in-depth exploration of the practical applications of this compound in the quantitative determination of metal ions, moving beyond a simple recitation of procedural steps to elucidate the chemical principles that ensure accuracy and reliability in these classical analytical methods. The protocols detailed herein are designed to be self-validating systems, grounded in established chemical theory and supported by authoritative references.
I. Gravimetric Determination of Metals: The Principle of Selective Precipitation
Gravimetric analysis is a cornerstone of quantitative chemistry, relying on the formation of a pure, insoluble precipitate of known stoichiometry that can be isolated and weighed.[4] this compound is an excellent precipitating agent for certain divalent metal cations, most notably lead (Pb²⁺) and barium (Ba²⁺), due to the low solubility of their respective chromate salts.[1][5][6]
The fundamental equilibrium governing these analyses is the solubility product constant (Ksp), which for a generic metal chromate, MCrO₄, is given by:
Ksp = [M²⁺][CrO₄²⁻]
The significantly low Ksp values for lead chromate (PbCrO₄) and barium chromate (BaCrO₄) indicate that the equilibrium lies far to the left, favoring the formation of the solid precipitate upon the addition of chromate ions to a solution containing the metal ions.[7][8][9][10]
A. Gravimetric Determination of Lead
The precipitation of lead as lead chromate is a highly efficient method for its quantification.[1][5] The bright yellow precipitate of PbCrO₄ is dense, stable, and easily handled.[11]
Reaction Mechanism:
The net ionic equation for the precipitation reaction is:
Pb²⁺(aq) + CrO₄²⁻(aq) → PbCrO₄(s)
This reaction is carried out in a slightly acidic medium (typically an acetic acid buffer) to prevent the precipitation of lead hydroxide while ensuring the complete precipitation of lead chromate.[12]
Experimental Protocol: Gravimetric Determination of Lead as Lead Chromate
Objective: To determine the concentration of lead in an aqueous sample.
Materials:
-
This compound (Na₂CrO₄) or Potassium chromate (K₂CrO₄), 4% (w/v) solution
-
Lead-containing sample (e.g., lead nitrate solution)
-
Dilute acetic acid
-
Distilled water
-
Sintered glass crucible (medium porosity)
-
Drying oven
-
Analytical balance
-
Standard laboratory glassware (beakers, volumetric flasks, pipettes)
Procedure:
-
Sample Preparation: Accurately pipette a known volume of the lead-containing sample into a beaker. Dilute with distilled water and add dilute acetic acid to acidify the solution slightly.
-
Precipitation: Heat the solution to boiling. While stirring continuously, add a 4% solution of sodium or potassium chromate dropwise.[13] The addition of the precipitating agent to a hot solution promotes the formation of a more crystalline and easily filterable precipitate.
-
Digestion: After the addition of the chromate solution is complete, digest the precipitate by keeping the solution hot (just below boiling) for approximately 30 minutes.[5][13] This process, known as Ostwald ripening, allows smaller particles to dissolve and redeposit onto larger ones, resulting in a purer and more manageable precipitate.
-
Filtration: Allow the precipitate to settle. Decant the clear supernatant liquid through a pre-weighed sintered glass crucible. Wash the precipitate in the beaker with hot water, decanting the washings through the crucible. Transfer the precipitate to the crucible and wash it several times with small portions of hot water until the filtrate is free of excess chromate (the filtrate will be colorless).
-
Drying and Weighing: Dry the crucible containing the precipitate in an oven at 120°C to a constant weight.[1][5] Cool the crucible in a desiccator before each weighing to prevent errors due to the absorption of atmospheric moisture.
Calculation: The mass of lead in the original sample can be calculated using the following formula:
Mass of Pb = Mass of PbCrO₄ precipitate × (Atomic mass of Pb / Molar mass of PbCrO₄)
The gravimetric factor for this determination is approximately 0.6411.[1]
B. Gravimetric Determination of Barium
Similar to lead, barium can be quantitatively precipitated as barium chromate (BaCrO₄).[6][13][14] This method is particularly useful when separating barium from other alkaline earth metals like calcium and strontium, whose chromates are more soluble.
Reaction Mechanism:
Ba²⁺(aq) + CrO₄²⁻(aq) → BaCrO₄(s)
The control of pH is crucial in this analysis. The precipitation is carried out in a buffered acetic acid solution, which is acidic enough to keep strontium chromate in solution but allows for the quantitative precipitation of barium chromate.[13]
Experimental Protocol: Gravimetric Determination of Barium as Barium Chromate
Objective: To determine the concentration of barium in an aqueous sample.
Materials:
-
This compound (Na₂CrO₄) or Potassium chromate (K₂CrO₄), 4% (w/v) solution
-
Barium-containing sample (e.g., barium chloride solution)
-
Acetic acid (1 M)
-
Ammonium acetate
-
Distilled water
-
Sintered glass crucible (medium porosity)
-
Drying oven
-
Analytical balance
-
Standard laboratory glassware
Procedure:
-
Sample Preparation: Pipette a known volume of the barium-containing sample into a beaker. Dilute with distilled water.
-
Buffering: Add ammonium acetate and 1 M acetic acid to the hot solution to create a buffered environment.[13]
-
Precipitation: Heat the solution to boiling and add a 4% solution of sodium or potassium chromate dropwise with constant stirring.[13]
-
Digestion: Digest the precipitate on a steam bath to allow for particle growth and purification.[13]
-
Filtration: Filter the precipitate through a pre-weighed sintered glass crucible. Wash the precipitate with cold water.[13]
-
Drying and Weighing: Dry the crucible and precipitate in an oven at 100°C to a constant weight.[13] Cool in a desiccator before weighing.
Calculation: The mass of barium is calculated as follows:
Mass of Ba = Mass of BaCrO₄ precipitate × (Atomic mass of Ba / Molar mass of BaCrO₄)
Data Presentation: Properties of Metal Chromate Precipitates
| Metal Ion | Precipitate | Molar Mass ( g/mol ) | Ksp (at 25°C) | Appearance |
| Lead (Pb²⁺) | PbCrO₄ | 323.19 | 1.8 x 10⁻¹⁴ | Bright Yellow |
| Barium (Ba²⁺) | BaCrO₄ | 253.37 | 1.17 x 10⁻¹⁰ | Yellow |
Note: Ksp values can vary slightly depending on the source.
Workflow for Gravimetric Analysis
Caption: General workflow for the gravimetric determination of metals using this compound.
II. This compound as an Indicator in Precipitation Titrations
In precipitation titrations, the endpoint is signaled by a visual change, often the formation of a second, colored precipitate. This compound (or potassium chromate) is the classical indicator for the argentometric titration of chloride and bromide ions, a procedure known as the Mohr method .[2][15][16][17][18][19][20][21][22]
Mechanism of Action:
The Mohr method relies on the principle of fractional precipitation. The titrant, silver nitrate (AgNO₃), is added to the sample containing halide ions (e.g., Cl⁻) and a small amount of chromate ions (CrO₄²⁻). Silver chloride (AgCl) is less soluble than silver chromate (Ag₂CrO₄).
-
Analyte Precipitation: As AgNO₃ is added, the silver ions react with the chloride ions to form a white precipitate of AgCl: Ag⁺(aq) + Cl⁻(aq) → AgCl(s) (Ksp ≈ 1.8 x 10⁻¹⁰)[23]
-
Endpoint Indication: Once essentially all the chloride ions have been precipitated, the concentration of Ag⁺ ions increases to a level where the solubility product of silver chromate is exceeded. At this point, a reddish-brown precipitate of Ag₂CrO₄ forms, signaling the endpoint of the titration: 2Ag⁺(aq) + CrO₄²⁻(aq) → Ag₂CrO₄(s) (Ksp ≈ 1.1 x 10⁻¹²)[2][15]
Critical Experimental Conditions:
The success of the Mohr method is highly dependent on maintaining the correct pH. The titration must be performed in a neutral or slightly alkaline medium (pH 6.5-9).[16][22]
-
If the solution is too acidic (pH < 6.5): The chromate ion is converted to the dichromate ion (Cr₂O₇²⁻) or chromic acid (HCrO₄⁻), which does not form a precipitate with silver ions at the endpoint, leading to an overestimation of the analyte.[16][20][21] 2CrO₄²⁻ + 2H⁺ ⇌ 2HCrO₄⁻ ⇌ Cr₂O₇²⁻ + H₂O
-
If the solution is too alkaline (pH > 9): Silver hydroxide (AgOH) or silver oxide (Ag₂O) may precipitate, masking the endpoint.[16][22]
Protocol: Determination of Chloride by the Mohr Method
Objective: To determine the chloride concentration in a neutral aqueous sample.
Materials:
-
Standardized silver nitrate (AgNO₃) solution (e.g., 0.1 M)
-
This compound or potassium chromate indicator solution (5% w/v)
-
Chloride-containing sample
-
Calcium carbonate (CaCO₃) or sodium bicarbonate (NaHCO₃) for pH adjustment
-
Standard laboratory titration equipment
Procedure:
-
Sample Preparation: Pipette a known volume of the chloride sample into an Erlenmeyer flask. If necessary, adjust the pH to the 6.5-9 range using CaCO₃ or NaHCO₃.
-
Indicator Addition: Add 1-2 mL of the 5% chromate indicator solution. The solution will have a distinct yellow color.[22]
-
Titration: Titrate the sample with the standardized AgNO₃ solution, swirling the flask constantly. A white precipitate of AgCl will form.
-
Endpoint Detection: The endpoint is reached upon the first appearance of a permanent reddish-brown tint due to the formation of Ag₂CrO₄.[2][19]
Logical Relationship in Mohr's Titration
Caption: Sequential precipitation events in the Mohr titration method.
III. Limitations and Considerations
While robust, the use of this compound in analytical chemistry is not without its challenges.
Interferences:
-
In gravimetric analysis , ions that form insoluble chromates, such as Ba²⁺, Sr²⁺, and Ag⁺, will interfere with the determination of lead and vice versa. Careful control of pH and preliminary separation steps may be necessary.
-
In the Mohr method , ions that precipitate with silver, such as Br⁻, I⁻, and SCN⁻, will be co-titrated with chloride. Cations that precipitate chromate, like Ba²⁺, will also interfere.
Toxicity: this compound is a hexavalent chromium compound and is classified as toxic and carcinogenic.[1] Appropriate safety precautions, including the use of personal protective equipment and proper waste disposal, are mandatory when handling this reagent.
Conclusion
This compound remains a valuable reagent for specific applications in analytical chemistry, particularly in gravimetric analysis and as an indicator in precipitation titrations. Its effectiveness is rooted in the predictable and selective precipitation of metal chromates. By understanding the underlying chemical principles, including solubility equilibria and the effect of pH, researchers and scientists can confidently apply these classical methods to achieve accurate and reliable metal determinations. The protocols provided in this guide offer a framework for the successful implementation of these techniques, emphasizing the importance of careful experimental control for trustworthy results.
References
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Experiment 4: Gravimetric Determination of Lead Chromate. SYNOPSIS Lead is measured by precipitation with chromate, dried, and weighed.
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Precipitation Titrations. PHARMD GURU.
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Titration conditions and principles of Mohr's method. NKY.
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Potassium Chromate. Ricca Chemical Company.
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Mohr Method by using Silver Nitrate. RX Marine International.
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Precipitation titration mohrs method. Slideshare.
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Mohr Method. Scribd.
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Precipitation Titrations. Chemistry LibreTexts.
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Precipitation Titration: Determination of Chloride by the Mohr Method. UoBabel.
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Precipitation Titration. SlidePlayer.
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Spectrophotometric Determination of Lead. Pharmaceutical Technology.
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Gravimetric Analysis of Lead and Barium. Scribd.
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Assaying Lead Determination Method Pb. 911Metallurgist.
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Determine the solubilities of silver chromate, barium chromate, ferric hydroxide, lead chloride and mercurous iodide at 298 K form their solubility product constants given below. Allen.
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This compound Indicator. Lab Alley.
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Gravimetric and Organic analysis, Physical constant determination and Organic Preparation. Practical paper-III.
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B.Sc. Programme - Laboratory Manual. Seethalakshmi Ramaswami College.
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Determine the solubilities of silver chromate barium chromate ferric hydroxide lead chloride and mercurous iodide at 298K from their solubility product constants. Vedantu.
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This compound Indicator, Reagents 500 mL. Fisher Scientific.
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Indicators for Complexation Titrations. Chemistry LibreTexts.
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Determine the solubilities of silver chromate, barium chromate, ferric hydroxide, lead chloride a. Sarthaks eConnect.
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Mohr Titration for Sodium Quantification. NFSC 450.
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Spectrophotometric Determination of Lead by different Methods. RJPN.
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Determination of Trace Amounts of Lead Using the Flotation-spectrophotometric method. Journal of Chemistry.
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Determine the solubilities of silver chromate, barium chromate, ferric hydroxide, lead chloride ... YouTube.
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920.201 Barium in Water. Scribd.
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A simple spectrophotometric method for the determination of trace level lead in biological samples in the presence of aqueous micellar solutions. ResearchGate.
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Spectrophotometric Determination of Lead in Tea Leaf Sample with Dibromo-p-chloro-arsenazo. Asian Journal of Chemistry.
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Developmental Process Study for Laboratory Scale Preparation of Barium Chromate. ResearchGate.
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Real or fake yellow in the vibrant colour craze: Rapid detection of lead chromate in turmeric. Food Chemistry.
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The Enduring Legacy and Cautious Application of Sodium Chromate in Wood Preservation Research: A Guide for the Modern Laboratory
Introduction: The Dual Nature of Chromium in Wood Protection
For decades, chromium, often in the form of sodium chromate, has been a cornerstone of the wood preservation industry. Its primary role has not been as a direct biocide, but as a supremely effective fixative. In the world of wood protection, ensuring that the active biocides—typically copper and, historically, arsenic compounds—remain locked within the wood structure is paramount to long-term efficacy. This is where hexavalent chromium (Cr(VI)) from sources like this compound demonstrated its unparalleled utility.
This guide provides a detailed exploration of the use of this compound in wood preservation research, primarily through its historical and most widespread application in Chromated Copper Arsenate (CCA) preservatives. While regulatory shifts have significantly curtailed the use of CCA in residential applications due to environmental and health concerns, its study remains relevant for industrial applications, remediation research, and as a benchmark for developing new, more benign wood protection systems.[1][2] This document serves as a comprehensive technical resource for researchers, offering not just protocols, but the scientific rationale behind them, ensuring a foundation of expertise, trustworthiness, and authoritative grounding.
Part 1: The Chemistry of Fixation - Why Chromium?
The efficacy of CCA-type preservatives hinges on a series of complex chemical reactions within the wood matrix. Upon impregnation of a CCA solution (typically with a pH of 1.6-2.5) into the wood, the hexavalent chromium initiates a cascade of events.[1][3]
-
Initial Adsorption and Reduction: The acidic solution allows for the rapid adsorption of chromate ions (HCrO₄⁻) onto the wood's cellulosic and lignin components.[4]
-
Oxidation of Wood Components: The highly oxidative Cr(VI) reacts with the hydroxyl groups in lignin and polysaccharides. This reaction reduces the chromium from its hexavalent state (Cr(VI)) to the much less mobile trivalent state (Cr(III)).[4][5]
-
Complexation and Precipitation: The newly formed Cr(III) then forms highly stable and insoluble complexes with the copper and arsenic components, effectively locking them into the wood structure.[1][4][6] These reactions are what prevent the biocides from readily leaching into the environment.
This fixation process is not instantaneous and is influenced by factors such as temperature, humidity, and wood species.[7] The successful completion of these reactions is critical to both the preservative's performance and its environmental safety.
Part 2: Laboratory Protocols for Wood Preservation Research
The following protocols are designed for a research setting and are based on established methodologies, such as those from the American Wood Protection Association (AWPA). Adherence to these standards is crucial for generating reproducible and comparable data.
Safety Precautions and Handling of this compound
This compound and its formulations are hazardous materials and must be handled with extreme care.
-
Hazard Profile: this compound is toxic if swallowed or inhaled, causes severe skin burns and eye damage, and is a confirmed human carcinogen.[8][9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles. When handling the powder, a respirator with a P100 filter is required to prevent inhalation.
-
Ventilation: All work with this compound powder and treating solutions should be conducted in a certified chemical fume hood.
-
Waste Disposal: All waste materials, including leftover solutions, contaminated materials, and treated wood, must be disposed of as hazardous waste according to institutional and local regulations. Never burn CCA-treated wood.[2]
Protocol for Laboratory-Scale Wood Treatment (Pressure Impregnation)
This protocol describes a typical pressure treatment cycle for small wood samples in a laboratory setting.
Materials:
-
Wood samples (e.g., Southern Pine sapwood blocks, 19x19x19 mm)
-
This compound (Na₂CrO₄)
-
Copper sulfate (CuSO₄·5H₂O)
-
Arsenic pentoxide (As₂O₅)
-
Deionized water
-
Laboratory-scale pressure treatment cylinder
-
Vacuum pump and pressure source
-
Analytical balance and glassware
Procedure:
-
Sample Preparation:
-
Number each wood block with a metallic tag.
-
Dry the blocks in an oven at 103 ± 2°C until a constant weight is achieved.
-
Record the initial dry weight of each block.
-
-
Treating Solution Preparation (Example CCA-C formulation):
-
Prepare a stock solution based on the desired oxide ratios (e.g., 47.5% CrO₃, 18.5% CuO, 34.0% As₂O₅).[6]
-
For a 2.0% w/w CCA solution: Dissolve the appropriate amounts of this compound, copper sulfate, and arsenic pentoxide in deionized water. The pH of the final solution should be between 1.6 and 2.5.[3]
-
-
Impregnation Cycle:
-
Place the wood blocks in the treatment cylinder and secure the lid.
-
Initial Vacuum: Apply a vacuum of at least -85 kPa for 30 minutes to remove air from the wood capillaries.
-
Flooding: While maintaining the vacuum, introduce the CCA treating solution into the cylinder until the blocks are fully submerged.
-
Pressure Phase: Release the vacuum and apply a pressure of 1000 kPa for 1 hour. This forces the preservative deep into the wood structure.
-
Final Vacuum: Release the pressure and drain the solution. Apply a final vacuum for 15-20 minutes to remove excess surface solution.
-
-
Post-Treatment Handling and Fixation:
-
Remove the blocks, wipe off excess solution, and weigh them immediately to determine the wet uptake of the preservative.
-
Store the treated blocks on a covered tray in a controlled environment (e.g., 25°C and 70% relative humidity) for at least 7 days to allow for complete chemical fixation.[10]
-
After fixation, re-dry the blocks to a constant weight to calculate the preservative retention.
-
Data Calculation:
-
Retention ( kg/m ³): ( (Final Dry Weight - Initial Dry Weight) / Volume of block )
Protocol for Evaluating Preservative Efficacy (AWPA E10 Soil-Block Test)
This is a standardized laboratory test to determine the fungal decay resistance of treated wood.
Materials:
-
Treated and untreated (control) wood blocks
-
Soil-block culture bottles with feeder strips
-
Cultures of wood-decay fungi (e.g., Gloeophyllum trabeum for brown rot, Trametes versicolor for white rot)
-
Malt extract agar
-
Incubator
Procedure:
-
Bottle Preparation: Add soil to culture bottles, adjust moisture content, and place a feeder strip on top. Sterilize the bottles by autoclaving.
-
Inoculation: Inoculate the feeder strips with the test fungus and incubate until the feeder strip is covered with mycelium.
-
Sample Exposure: Place the sterile, weighed, treated wood blocks onto the colonized feeder strips.
-
Incubation: Incubate the bottles at a controlled temperature and humidity (e.g., 27°C, 70% RH) for 12 weeks.
-
Evaluation: After incubation, remove the blocks, carefully clean off the fungal mycelium, and oven-dry them to a constant weight.
-
Data Analysis: Calculate the percentage of weight loss for each block. The preservative's effectiveness is determined by the retention level that prevents significant weight loss compared to the untreated controls.
Protocol for Evaluating Preservative Leaching (AWPA E11)
This method provides an accelerated evaluation of the leachability of waterborne preservatives.
Materials:
-
Treated wood blocks
-
Leaching flasks
-
Deionized water
-
Shaker or magnetic stirrer
Procedure:
-
Sample Preparation: Use treated and fixed wood blocks.
-
Leaching: Immerse the blocks in deionized water at a specified ratio of water volume to wood volume.
-
Agitation and Water Changes: Keep the water in gentle agitation. The water is replaced with fresh deionized water at specified intervals (e.g., 6 hours, 1, 2, 4, 7, and 14 days).
-
Leachate Analysis: Collect the leachate at each interval and analyze it for the concentration of chromium, copper, and arsenic using methods like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) spectroscopy.[11][12]
-
Data Reporting: Express the results as the cumulative percentage of each component leached from the wood over time.
Part 3: Analytical Techniques for Treated Wood
Accurate quantification of preservative components in wood and leachate is crucial.
| Analytical Technique | Application | Principle |
| X-Ray Fluorescence (XRF) | Rapid screening of treated wood for Cr, Cu, As.[13] | X-rays excite electrons in the sample, which then emit characteristic secondary X-rays identifying the elements present. |
| Atomic Absorption (AA) Spectroscopy | Quantitative analysis of Cr, Cu, As in digested wood samples and leachate.[12] | Measures the absorption of light by free atoms in the gaseous state to determine concentration. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Highly sensitive quantitative analysis of elements in digested samples and leachate.[11] | An inductively coupled plasma ionizes the sample, and a mass spectrometer separates and quantifies the ions. |
Sample Preparation for AA and ICP-MS:
A crucial step is the complete digestion of the wood matrix to bring the elements into a liquid solution. This is typically achieved by:
-
Grinding the wood sample to a fine powder (e.g., 20-40 mesh).
-
Performing acid digestion using a mixture of strong acids (e.g., nitric acid and hydrogen peroxide) in a microwave digestion system or with heating blocks.
-
Diluting the resulting solution to a known volume for analysis.
Conclusion: A Tool for Today's Research
While the use of this compound in wood preservation has declined in many sectors, its historical significance and continued industrial use make it a vital subject of study. Understanding its chemistry and having robust protocols for its application and evaluation in a research context are essential for developing the next generation of safer, more sustainable wood preservatives. The methodologies outlined in this guide provide a framework for conducting this research with scientific integrity, ensuring that the lessons learned from the era of chromated preservatives can inform a more environmentally conscious future for wood protection.
References
-
Wikipedia. Chromated copper arsenate. [Link]
-
Lebow, S. T. (2004). Alternatives to chromated copper arsenate for residential construction. Research Paper FPL-RP-618. U.S. Department of Agriculture, Forest Service, Forest Products Laboratory. [Link]
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Bull, D. C. (2001). The chemistry of chromated copper arsenate wood preservative. ResearchGate. [Link]
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Polesaver. The Proven Alternative To Creosote, Penta & CCA. [Link]
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Chemical Alternatives to CCA-Treated Timber. [Link]
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Jadhav, P. D., & Shinde, V. M. (2021). Environmental and Health Hazards of Chromated Copper Arsenate-Treated Wood: A Review. PMC. [Link]
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ResearchGate. The chemistry of chromated copper arsenate II. Preservative-wood interactions. [Link]
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Jermer, J., & Johansson, I. (2004). MOVING FROM CCA TO ALTERNATIVE WOOD PRESERVATIVES – THE SWEDISH SCENE. SP Swedish National Testing and Research Institute. [Link]
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Wilson, A. (1993). Pressure-Treated Wood: How bad is it and what are the alternatives? BuildingGreen. [Link]
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A Review of Toxic Metals and Hazardous Organics in Wood Treatment Sites and Their Etiological Implications. [Link]
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Wood Preservation Canada. CHROMATED COPPER ARSENATE (CCA). [Link]
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CDPH. Wood Preservatives Containing Arsenic and Chromates. [Link]
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International Labour Organization. ICSC 1370 - this compound. [Link]
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Meena, R. K. (2018). Hazardous effect of chemical wood preservatives on environmental conditions, ecological biodiversity and human being and its alternatives through different botanicals: A Review. Journal of Pharmacognosy and Phytochemistry. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet - this compound. [Link]
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Evident Industrial. Portable XRF for screening arsenic, chromium, copper (CCA) and other wood treatments. [Link]
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Extraction of chromium, copper, and arsenic from CCA-treated wood by using wood vinegar. ScienceDirect. [Link]
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Assessment of the Potential of Waste Copper Chromium and Arsenic (CCA)-Treated Timber Fibre Reinforced Polypropylene Composites for Construction. MDPI. [Link]
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Clausen, C. A., & Kenealy, W. R. (2003). CCA removal from treated wood by chemical, mechanical, and microbial processing. Forest Products Laboratory. [Link]
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CCA TIMBER TREATMENT MANUAL FOR TIMBER TREATERS AND TESTING. [Link]
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Assessing and Managing Exposure from Arsenic in CCA-Treated Wood Play Structures. [Link]
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Wikipedia. Chromated copper arsenate. [Link]
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Cooper, P. A. (1995). Fixation chemistry of CCA and how it relates to production of safe and effective treated wood. ResearchGate. [Link]
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optimization of a quality model for cca industrial impregnation of pinus radiata d. don agricultural fencing stakes. Wood Research. [Link]
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Winandy, J. E., & Lebow, P. K. (1995). Effects of Redrying Schedule on Preservative Fixation and Strength of CCA-Treated Lumber. Forest Products Laboratory. [Link]
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Application Notes & Protocols: A Researcher's Guide to the Preparation of Chromate Conversion Coatings Using Sodium Chromate
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and engineers on the preparation of chromate conversion coatings (CCCs), with a specific focus on formulations utilizing sodium chromate. Chromate conversion coatings are a surface treatment method used to passivate metals like aluminum, zinc, and magnesium, imparting significant corrosion resistance, enhancing paint and adhesive bonding, and maintaining electrical conductivity. This guide moves beyond a simple recitation of steps to explain the underlying chemical mechanisms, the critical interplay of process variables, and the rationale behind each stage of the protocol. Adherence to strict safety and waste disposal protocols is emphasized due to the hazardous nature of hexavalent chromium.
Introduction: The Enduring Utility of Chromate Conversion Coatings
A chromate conversion coating is a type of chemical treatment that transforms the surface of a metal into a protective layer.[1] Unlike plating, which adds a distinct layer of a different material, a conversion coating chemically alters the substrate itself, creating a thin, amorphous, gelatinous film that is integral to the part.[2][3] The process is named for the use of hexavalent chromium compounds, such as this compound or dichromate, which are the primary active ingredients in the treatment bath.[4][5]
These coatings are indispensable in industries like aerospace, defense, and electronics for several key reasons:
-
Superior Corrosion Resistance: The coating provides a robust barrier against environmental corrosion. A unique and critical feature is its "self-healing" capability, where soluble hexavalent chromium (Cr(VI)) stored within the coating can migrate to a damaged area and re-passivate the exposed metal.[6]
-
Excellent Primer for Subsequent Finishes: The coating creates an ideal surface for paints, primers, and adhesives to bond to, significantly improving the durability of the final finish.[1][6]
-
Preservation of Electrical Conductivity: Unlike anodizing, thin chromate coatings can provide corrosion protection while maintaining low electrical contact resistance, a crucial property for electronic enclosures and components.[4]
This guide will focus on the application of these coatings to aluminum alloys, one of their most common and critical applications, governed by standards such as MIL-DTL-5541F and ASTM B449.[4][7]
The Chemistry of Coating Formation: A Stepwise Mechanistic Overview
The formation of a chromate conversion coating is a complex electrochemical process that occurs in a highly acidic solution. The process can be understood through a series of sequential and simultaneous chemical reactions occurring at the metal-solution interface.
-
Surface Activation and Oxide Dissolution: The process begins with the dissolution of the native aluminum oxide layer (Al₂O₃) that naturally forms on the metal's surface. This is facilitated by the acidic nature of the bath and the presence of "activator" ions, most notably fluoride (F⁻).[6][8] The activators chemically attack the passive oxide layer, exposing the underlying, more reactive aluminum metal.
-
Al₂O₃ + 6H⁺ → 2Al³⁺ + 3H₂O
-
-
Metal Dissolution (Anodic Reaction): The exposed aluminum metal begins to oxidize, releasing electrons (e⁻) and forming aluminum ions (Al³⁺) at local anodic sites.
-
Al → Al³⁺ + 3e⁻
-
-
Chromium Reduction (Cathodic Reaction): The electrons generated from the aluminum oxidation are consumed at local cathodic sites. Here, the hexavalent chromium (Cr⁶⁺) from the this compound in the bath is reduced to the less soluble, trivalent state (Cr³⁺). This is the primary film-forming reaction.
-
CrO₄²⁻ + 8H⁺ + 3e⁻ → Cr³⁺ + 4H₂O
-
-
Localized pH Increase and Film Precipitation: The consumption of hydrogen ions (H⁺) during the chromium reduction reaction causes a significant increase in the local pH at the metal surface. This localized shift in pH causes the precipitation of a complex, hydrated gel consisting of trivalent chromium hydroxides/oxides and aluminum hydroxides/oxides.
-
Cr³⁺ + 3OH⁻ → Cr(OH)₃
-
Al³⁺ + 3OH⁻ → Al(OH)₃
-
-
Film Composition: The final coating is not a simple oxide but a complex, amorphous structure containing hydrated trivalent chromium oxides, hydrated aluminum oxides, and a significant amount of entrapped, water-soluble hexavalent chromium compounds.[6][8] It is this residual Cr(VI) that provides the remarkable self-healing properties of the coating.
Caption: Mechanism of chromate conversion coating formation on aluminum.
Experimental Protocols
Extreme caution must be exercised during all stages of this process. Hexavalent chromium is a known human carcinogen and is highly toxic.[9] All work must be conducted inside a certified chemical fume hood.
Mandatory Safety Precautions
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and nitrile gloves at all times. Consider double-gloving.
-
Engineering Controls: All handling of this compound powder and preparation/use of the chromating solution must occur within a fume hood with sufficient ventilation.[2]
-
Spill Management: Have a spill kit ready. Spills of hexavalent chromium solutions should be contained with an inert absorbent material (e.g., vermiculite or sand) and disposed of as hazardous waste.[10]
-
Waste Disposal: Under no circumstances should chromate-containing solutions be disposed of down the drain. All liquid and solid waste must be collected in designated, sealed, and clearly labeled hazardous waste containers for disposal by certified professionals.[11][12]
Materials & Reagents
-
Aluminum alloy coupons (e.g., 2024-T3, 6061-T6, 7075-T6)
-
This compound (Na₂CrO₄)
-
Nitric Acid (HNO₃, 70%)
-
Hydrofluoric Acid (HF, 49%) - EXTREME HAZARD: Handle with extreme care and have calcium gluconate gel available as a first aid antidote for skin contact.
-
Non-etch alkaline cleaner (e.g., commercial aluminum cleaner)
-
Deionized (DI) water
-
Glass beakers or polypropylene containers
Protocol 1: Surface Preparation
The quality of a chromate conversion coating is critically dependent on the cleanliness and reactivity of the substrate surface. The goal is to remove all organic contaminants and the existing passive oxide layer.[9]
-
Alkaline Cleaning:
-
Prepare a non-etch alkaline cleaning solution according to the manufacturer's specifications.
-
Immerse the aluminum coupons in the cleaning solution at the recommended temperature (typically 50-65°C) for 5-10 minutes. This step removes oils, greases, and other organic soils.[13]
-
Remove the coupons and rinse thoroughly with DI water. A "water-break-free" surface, where water sheets off evenly without beading, indicates a clean surface.
-
-
Deoxidizing/Desmutting:
-
This step removes the natural aluminum oxide and any metallic residues (smut) left from the cleaning step.[3][14]
-
Prepare a deoxidizing solution. A common formulation is a solution of nitric acid (25-50% by volume) in DI water. For high-silicon alloys, a small amount of hydrofluoric acid may be required.[13]
-
Immerse the cleaned coupons in the deoxidizer at room temperature for 2-5 minutes.
-
Remove the coupons and rinse thoroughly with DI water.
-
Protocol 2: Chromate Conversion Coating Application
This protocol is a representative formulation. Researchers should note that most commercial formulations are proprietary and often contain additional accelerators (e.g., ferricyanide) to enhance performance.[7][15]
-
Bath Preparation (Example Formulation):
-
In a fume hood, slowly add the following to DI water to create the final solution volume. ALWAYS ADD ACID TO WATER.
-
This compound (Na₂CrO₄): 4.0 - 8.0 g/L
-
Nitric Acid (70%): 10.0 - 15.0 mL/L
-
Hydrofluoric Acid (49%): 1.0 - 2.0 mL/L
-
-
Mix thoroughly until all components are dissolved.
-
Adjust the pH to between 1.5 and 2.2 using nitric acid.[15]
-
Allow the solution to stabilize at room temperature (20-25°C).
-
-
Immersion:
-
Immerse the prepared aluminum coupons into the chromating bath.[1][6]
-
Immersion time is a critical variable, typically ranging from 30 seconds to 5 minutes. Longer times produce thicker, darker, and generally more corrosion-resistant coatings.[16]
-
The coating color will progress from clear to light iridescent yellow, to gold, and finally to a tan/brown color with increasing immersion time.
-
-
Post-Treatment:
-
Rinsing: Immediately after immersion, remove the coupons and rinse with cold DI water for 30-60 seconds to remove residual chromating solution.
-
Final Rinse (Optional): A final brief rinse in warm (not exceeding 60°C) DI water can aid in drying. However, prolonged exposure to hot water can damage the coating by dissolving the beneficial hexavalent chromium.
-
Drying: Allow the coupons to air dry or use forced air at a temperature not exceeding 60°C. High temperatures can cause the gelatinous film to dehydrate and crack, leading to a loss of corrosion resistance.[4] The coating will be soft when first applied and will harden over the next 24 hours.[4][5]
-
Caption: Experimental workflow for chromate conversion coating.
Process Parameters and Their Influence
The properties of the final coating are highly sensitive to the process variables. Optimization is often required to meet specific performance targets, such as those outlined in MIL-DTL-5541F for Class 1A (maximum corrosion protection) or Class 3 (low electrical resistance).
| Parameter | Typical Range | Effect of Increasing the Value | Causality & Field Insights |
| Solution pH | 1.5 - 2.2 | Decreased coating rate; lighter color. | A lower pH (more acidic) increases the rate of aluminum dissolution but can hinder the localized pH increase needed for film precipitation. A higher pH slows the initial etch, resulting in a thinner coating.[10] |
| Immersion Time | 30 sec - 5 min | Increased coating thickness/weight; darker color (yellow to brown); increased corrosion resistance. | Longer exposure allows for more extensive electrochemical reactions, building a thicker precipitated film. However, excessive time can lead to a powdery, non-adherent coating.[16] |
| Temperature | 20 - 30°C | Increased reaction rate; potential for powdery coatings. | While most processes are run at ambient temperature, higher temperatures accelerate all chemical reactions. This can lead to uncontrolled, rapid film growth, resulting in a loose, powdery deposit with poor protective properties. |
| Cr(VI) Conc. | 4 - 8 g/L (as Na₂CrO₄) | Increased coating rate and thickness up to a point. | Higher concentration provides more reactant for the cathodic reaction. However, excessively high concentrations can passivate the surface too quickly, stifling the reaction. |
| Activator (F⁻) Conc. | 1 - 2 mL/L (49% HF) | Increased rate of oxide dissolution and coating formation. | Fluoride ions are critical for breaking down the passive Al₂O₃ layer. Insufficient fluoride leads to a non-uniform or non-existent coating. Excess fluoride can cause excessive etching of the substrate.[6] |
| Drying Temp. | < 60 °C | N/A (Exceeding limit causes damage) | The freshly formed coating is a hydrated gel. Temperatures above 60°C cause rapid dehydration, creating micro-cracks in the film and severely degrading corrosion resistance.[4][10] |
Waste Management: A Critical Responsibility
The primary waste stream from this process is the spent chromating solution and rinse waters, all of which are contaminated with carcinogenic hexavalent chromium. Laboratory-scale disposal requires, at a minimum, the chemical reduction of Cr(VI) to the less toxic Cr(III) state.
-
Acidify: Ensure the waste solution is acidic (pH 2-3).
-
Reduce: Slowly add a reducing agent, such as sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅), while stirring. The reaction is complete when the solution color changes from orange/yellow to a cloudy green/blue, indicating the conversion of Cr(VI) to Cr(III).[17]
-
Precipitate: Slowly raise the pH to 8-9 with a base like sodium hydroxide (NaOH). This will precipitate the trivalent chromium as chromium(III) hydroxide (Cr(OH)₃), a solid sludge.
-
Separate: Allow the solid to settle, then separate the solid waste from the liquid.
-
Dispose: Both the Cr(OH)₃ sludge and the remaining liquid (which may still contain trace metals) must be collected and disposed of as hazardous waste according to institutional and federal regulations.[12][18]
Conclusion
The preparation of chromate conversion coatings using this compound is a well-established but hazardous process that yields coatings with exceptional performance characteristics. For researchers, success hinges on a thorough understanding of the underlying electrochemical mechanisms and meticulous control over each process variable, from surface preparation to final drying. The scientific integrity of any work involving this process is inextricably linked to the rigorous implementation of safety protocols and responsible waste management. The protocols and insights provided herein offer a robust foundation for the successful and safe application of these critical surface treatments in a research environment.
References
-
NIST Materials Data Repository. (n.d.). Chromate Conversion Coatings. Retrieved from [Link]
-
Wikipedia. (2023). Chromate conversion coating. Retrieved from [Link]
-
AST Finishing. (2022). Chromate Conversion Coating for Aluminum. Retrieved from [Link]
-
Defense Technical Information Center (DTIC). (2001). Mechanism of Al Alloy Corrosion and the Role of Chromate Inhibitors. Retrieved from [Link]
-
ResearchGate. (2004). Chromate Conversion Coating on Aluminum Alloys I. Formation Mechanism. Retrieved from [Link]
-
SAIF Corporation. (n.d.). Hexavalent Chromium. Retrieved from [Link]
-
Xometry. (2024). How Does Chromate Conversion Work? [Video]. YouTube. Retrieved from [Link]
-
University of Arizona. (n.d.). Chromium (VI / Hexavalent) Compounds Standard Operating Procedure. Retrieved from [Link]
-
Freiborne Industries. (n.d.). Chromate Conversion Coatings. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2015). Disposal of hexavalent chromium. Retrieved from [Link]
-
P2 InfoHouse. (n.d.). Disposal of Chromium Laboratory Wastes. Retrieved from [Link]
-
Rungta, R. (2015). A Methodology for Optimizing Chromate Conversion Coating Process Parameters. Industrial CoatingsFinishing Articles. Retrieved from [Link]
-
Defense Technical Information Center (DTIC). (1975). Chromate Conversion Coating of Aluminum Alloys. Retrieved from [Link]
- Google Patents. (1985). US4531978A - Method of forming chromate conversion coatings on aluminum surfaces and the coating formed thereby.
-
Reddit. (2019). How to properly dispose hexavalent chormium. Retrieved from [Link]
-
Finishing and Coating. (2020). Deoxidizing Aluminum as a Pretreatment. Retrieved from [Link]
-
Finishing and Coating. (2022). Troubleshooting Chromium Conversion Coatings on Aluminum. Retrieved from [Link]
-
Reid Metal Finishing. (2024). Chem Film 101: chromate conversion coating basics explained. Retrieved from [Link]
-
Semantic Scholar. (2020). Chromate Conversion Coating and Alternatives as Corrosion-Resistant Treatments for Metal Parts. Retrieved from [Link]
- Google Patents. (2008). US7384901B2 - Process for cleaning aluminum and aluminum alloy surfaces with nitric acid and chromic acid-free compositions.
-
Valence Surface Technologies. (2024). What Is Chromate Conversion Coating? Benefits And Applications Explained. Retrieved from [Link]
-
NACE International. (2012). Corrosion Performance of Field-Applied Chromate Conversion Coatings. Retrieved from [Link]
-
SciSpace. (n.d.). Thermal Stability and Aging Characteristics of Chromate Conversion Coatings on Aluminum Alloy 2024-T3. Retrieved from [Link]
-
YouTube. (2014). Chromate conversion coating. Retrieved from [Link]
-
3ERP. (n.d.). What is Chromate Conversion Coating Finish. Retrieved from [Link]
-
Sun Glo Plating Company. (n.d.). How Does Chromate Conversion Coating Work. Retrieved from [Link]
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- 3. Chem Film 101: chromate conversion coating basics explained. [rmfusa.com]
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- 5. sun-glo.com [sun-glo.com]
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- 7. Chromate conversion coating - Wikipedia [en.wikipedia.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. finishingandcoating.com [finishingandcoating.com]
- 10. pcimag.com [pcimag.com]
- 11. saif.com [saif.com]
- 12. p2infohouse.org [p2infohouse.org]
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- 14. finishingandcoating.com [finishingandcoating.com]
- 15. US4531978A - Method of forming chromate conversion coatings on aluminum surfaces and the coating formed thereby - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
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- 18. sciencemadness.org [sciencemadness.org]
Troubleshooting & Optimization
Technisches Support-Center: Optimierung der Natriumchromat-Ausbeute aus dem Rösten von Chromiterz
Answering in German. Absolut! Hier ist ein technisches Support-Center, das darauf ausgelegt ist, die Ausbeute von Natriumchromat aus dem Rösten von Chromiterz zu verbessern.
Dieses Handbuch dient als spezielle Ressource für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der oxidativen Röstung von Chromiterz zur Herstellung von Natriumchromat beteiligt sind. Als Ihr leitender Anwendungswissenschaftler habe ich diese Anleitung strukturiert, um häufige Herausforderungen anzugehen, die wissenschaftlichen Prinzipien hinter den Prozessparametern zu klären und umsetzbare Protokolle zur Maximierung Ihrer Ausbeute bereitzustellen.
Fehlerbehebungshandbuch: Diagnose und Lösung häufiger Probleme
Dieses Kapitel ist im Frage-Antwort-Format aufgebaut, um spezifische Probleme zu diagnostizieren und zu beheben, die während Ihrer Experimente auftreten können.
F: Meine Natriumchromat-Ausbeute ist konstant niedrig. Was sind die wahrscheinlichsten Ursachen?
A: Eine niedrige Ausbeute ist oft auf eine suboptimale Steuerung mehrerer kritischer Parameter zurückzuführen. Die Hauptfaktoren, die untersucht werden sollten, sind:
-
Rösttemperatur: Die Temperatur ist wohl der kritischste Faktor, der die Effizienz der Extraktion direkt beeinflusst.[1] Bei zu niedrigen Temperaturen (unter 950 °C) ist die thermische Aktivierung unzureichend, um die stabile Spinellstruktur des Chromits aufzubrechen, was zu einer schlechten Umwandlung führt.[1] Umgekehrt können übermäßig hohe Temperaturen (über 1200 °C) zur Umwandlung von Natriumchromat in Chromoxid führen.[2][3]
-
Verhältnis von Chromit zu Natriumcarbonat (Soda): Ein unzureichendes Verhältnis von Soda zu Chromit führt zu einer unvollständigen Reaktion. Es ist entscheidend, genügend Natriumcarbonat bereitzustellen, um mit dem im Erz vorhandenen Chrom(III)-oxid zu reagieren. Einige Studien empfehlen ein Verhältnis von 120%-130% Natriumcarbonat (bezogen auf die Masse der Tailings), um eine Extraktionsrate von bis zu 98,6% zu erreichen.[1]
-
Sauerstoffverfügbarkeit: Die Umwandlung von Chromit in Natriumchromat ist ein oxidativer Prozess.[4][5] Eine unzureichende Luft- oder Sauerstoffzufuhr zum Reaktionsort wird die Reaktion verlangsamen oder unvollständig machen. Die Bildung einer flüssigen Phase aus Na2CO3-Na2CrO4 kann den Transport von gasförmigem Sauerstoff zum Reaktionsort behindern.[4][6]
-
Partikelgröße: Größere Erzpartikel haben eine geringere Oberfläche, was die Reaktionskinetik verlangsamt. Das Mahlen des Chromiterzes auf eine feine Pulvergröße ist für eine effiziente Reaktion unerlässlich.
F: Ich beobachte eine signifikante Menge an nicht umgesetztem Chromit in meinem gerösteten Produkt. Wie kann ich die Umwandlungsrate verbessern?
A: Das Vorhandensein von nicht umgesetztem Chromit deutet auf eine unvollständige Reaktion hin. Hier sind die Schritte zur Verbesserung der Umwandlung:
-
Optimieren Sie die Röstzeit und -temperatur: Die Reaktion folgt oft einem schrumpfenden Kernmodell, bei dem sich eine vollständig umgesetzte äußere Schicht und ein nicht umgesetzter Kern bilden.[7][8] Stellen Sie sicher, dass Ihre Röstzeit ausreichend ist, damit die Reaktion bis zum Kern der Partikel vordringen kann. Eine typische Dauer liegt zwischen 120 Minuten und 4 Stunden.[1][2][9] Eine optimale Temperatur liegt oft bei etwa 1000–1050 °C.[1][2][3]
-
Pelletieren Sie die Mischung: Die Pelletierung der Mischung aus Chromiterz und Soda kann mehrere Vorteile bieten, darunter die Reduzierung von Staubproblemen, die Verhinderung des Anhaftens an den Ofenwänden und eine bessere Wärmeübertragung.[10] Es ist jedoch entscheidend, dass die Pellets eine ausreichende Festigkeit haben, um den Belastungen des Röstprozesses standzuhalten, ohne zu zerfallen.[10]
-
Stellen Sie eine ausreichende Belüftung sicher: Wie bereits erwähnt, ist Sauerstoff ein wichtiger Reaktant. Stellen Sie sicher, dass Ihr Ofenaufbau eine kontinuierliche Zufuhr von Luft oder Sauerstoff ermöglicht, um die oxidative Atmosphäre aufrechtzuerhalten, die für die Umwandlung von Cr(III) in Cr(VI) erforderlich ist.[4][5]
F: Das geröstete Material bildet harte, verschmolzene Klumpen (Klinker). Was verursacht das und wie kann es verhindert werden?
A: Die Bildung von harten Klumpen oder Klinker ist in der Regel auf die Bildung einer flüssigen Phase bei hohen Temperaturen zurückzuführen, was zu einer Agglomeration der Partikel führt.[11]
-
Temperaturkontrolle: Dies ist die häufigste Ursache. Eine zu hohe Rösttemperatur kann zu einer übermäßigen Bildung der eutektischen Flüssigkeit aus Na2CO3-Na2CrO4 führen.[4][6] Eine sorgfältige Überwachung und Steuerung der Ofentemperatur ist entscheidend.
-
Erz-Zusammensetzung: Erze mit hohem Siliziumdioxidgehalt können zur Bildung von Natriumsilikaten beitragen, die die Viskosität der flüssigen Phase erhöhen und die Agglomeration verschlimmern können.[6]
-
Verwendung von Füllmaterial: In einigen Verfahren wird ein feuerfestes Verdünnungsmittel oder Füllmaterial wie recycelter Chromiterzrückstand zur Pelletzusammensetzung hinzugefügt, um das Anhaften und die Klumpenbildung zu reduzieren.[10]
F: Mein Chromiterz hat einen hohen Siliziumdioxidgehalt. Wie wirkt sich das auf den Röstprozess aus und was kann ich tun, um die Auswirkungen zu mildern?
A: Ein hoher Siliziumdioxidgehalt ist eine häufige Herausforderung. Siliziumdioxid reagiert mit Natriumcarbonat und bildet Natriumsilikatverbindungen.[6] Dies hat zwei negative Auswirkungen:
-
Verbrauch von Soda: Es verbraucht das Natriumcarbonat, das sonst für die Reaktion mit dem Chromit zur Verfügung stehen würde, was zu einer geringeren Ausbeute führt.
-
Erhöhte Viskosität der Schmelze: Die gebildeten Natriumsilikate erhöhen die Viskosität der flüssigen Phase, was die Diffusion von Sauerstoff zu den Chromitpartikeln behindert und die Reaktionsgeschwindigkeit verlangsamt.[6]
Minderungsstrategien:
-
Kalkzusatz: Traditionell werden dem Röstgut Kalk (CaO) oder Dolomit (CaMg(CO3)2) zugesetzt.[12] Diese reagieren bevorzugt mit dem Siliziumdioxid zu Kalziumsilikaten, wodurch das Natriumcarbonat für die primäre Chromatumwandlungsreaktion erhalten bleibt.[12]
-
Anpassung des Soda-Verhältnisses: Wenn kein Kalk zugesetzt wird, müssen Sie die Menge an Natriumcarbonat erhöhen, um sowohl den Siliziumdioxidgehalt als auch das Chromit zu berücksichtigen.
Häufig gestellte Fragen (FAQs)
F: Was ist die primäre chemische Reaktion beim oxidativen Rösten von Chromiterz mit Soda?
A: Die vereinfachte Gesamtreaktion für die Umwandlung des Eisenchromit-Bestandteils (FeCr₂O₄) von Chromiterz in Natriumchromat lautet:
4FeCr₂O₄ + 8Na₂CO₃ + 7O₂ → 8Na₂CrO₄ + 2Fe₂O₃ + 8CO₂[13]
Bei dieser Reaktion wird Chrom(III) in der Spinellstruktur zu Chrom(VI) im wasserlöslichen Natriumchromat oxidiert.
F: Was ist der optimale Temperaturbereich für das Rösten von Chromiterz?
A: Der optimale Temperaturbereich liegt im Allgemeinen zwischen 1000 °C und 1100 °C.[1][2][9] In diesem Bereich ist die Reaktionskinetik günstig, ohne dass es zu einer signifikanten Zersetzung des gebildeten Natriumchromats kommt.
F: Was ist das empfohlene Molverhältnis von Natriumcarbonat zu Chromiterz?
A: Das stöchiometrische Verhältnis hängt von der genauen Zusammensetzung Ihres Erzes ab (insbesondere vom Cr₂O₃- und Siliziumdioxidgehalt). In der Praxis wird ein Überschuss an Natriumcarbonat verwendet, um die Reaktion voranzutreiben. Verhältnisse von 80 % bis 200 % der stöchiometrischen Menge, die zur Umwandlung der Chromwerte erforderlich ist, werden in der Literatur genannt.[10] Eine Studie, die eine Ausbeute von 98,6 % erzielte, verwendete 120–130 Gew.-% Natriumcarbonat im Verhältnis zur Masse der Chromit-Tailings.[1]
F: Welche Rolle spielt Sauerstoff im Röstprozess?
A: Sauerstoff ist ein kritischer Oxidationsmittel. Er ist für die Umwandlung von Chrom(III) (Cr³⁺) im Chromiterz in Chrom(VI) (Cr⁶⁺) im Natriumchromat verantwortlich.[4][5] Die Reaktion findet nicht in einer inerten Atmosphäre statt; eine kontinuierliche Zufuhr von Luft oder Sauerstoff ist für eine hohe Umwandlungseffizienz unerlässlich.
F: Wie beeinflusst die Partikelgröße des Chromiterzes die Reaktionskinetik?
A: Die Reaktionskinetik ist stark von der Partikelgröße abhängig. Kleinere Partikel bieten eine größere Oberfläche pro Volumeneinheit, was zu schnelleren Reaktionsgeschwindigkeiten führt. Die Reaktion ist diffusionskontrolliert, daher ist die Minimierung des Diffusionsweges durch feines Mahlen des Erzes entscheidend, um eine vollständige Umwandlung in einer angemessenen Zeit zu erreichen.[4][8]
Experimentelles Protokoll: Oxidatives Rösten im Labormaßstab
Dieses Protokoll beschreibt eine allgemeine Methode für ein oxidatives Röstexperiment im Labormaßstab.
Materialien:
-
Chromiterz
-
Natriumcarbonat (Na₂CO₃), wasserfrei
-
Mörser und Stößel oder Kugelmühle
-
Analysenwaage
-
Tiegel (Aluminiumoxid oder Nickel)
-
Muffelofen mit Temperaturregelung und Belüftung
-
Destilliertes Wasser
-
Bechergläser, Heizplatte, Rührstab
Verfahren:
-
Erzvorbereitung: Mahlen Sie das Chromiterz mit einem Mörser und Stößel oder einer Kugelmühle zu einem feinen Pulver (z. B. <75 μm).
-
Mischen der Reaktanten: Wiegen Sie das gemahlene Chromiterz und das Natriumcarbonat im gewünschten Verhältnis (z. B. 1:1,5 nach Gewicht) genau ab. Mischen Sie die Pulver gründlich, um eine homogene Mischung zu gewährleisten.
-
Rösten:
-
Abkühlen und Mahlen:
-
Nehmen Sie den Tiegel nach Abschluss des Röstens vorsichtig aus dem Ofen und lassen Sie ihn auf Raumtemperatur abkühlen.
-
Das geröstete Material (Kalzinat) kann gesintert sein. Mahlen Sie es vorsichtig zu einem feinen Pulver, um die Oberfläche für die Laugung zu vergrößern.
-
-
Laugung:
-
Überführen Sie das gemahlene Kalzinat in ein Becherglas.
-
Fügen Sie heißes destilliertes Wasser hinzu (z. B. 60 °C) in einem geeigneten Fest-Flüssig-Verhältnis (z. B. 1:5 nach Gewicht).[12][14]
-
Rühren Sie die Aufschlämmung für eine bestimmte Zeit (z. B. 2 Stunden), um das wasserlösliche Natriumchromat aufzulösen.[12]
-
-
Trennung und Analyse:
-
Trennen Sie die Flüssigkeit (Laugungslösung) vom festen Rückstand durch Filtration oder Zentrifugation.
-
Die gelbe Laugungslösung enthält das gelöste Natriumchromat. Analysieren Sie die Konzentration von Cr(VI) in der Laugungslösung mit geeigneten analytischen Techniken (z. B. AAS, ICP-OES oder UV-Vis-Spektrophotometrie), um die Ausbeute zu bestimmen.
-
Prozess- und Datenvisualisierung
Diagramme der Arbeitsabläufe und Beziehungen
Die folgenden Diagramme veranschaulichen den experimentellen Arbeitsablauf, die Kernchemie und eine logische Fehlerbehebungssequenz.
Bildunterschrift: Allgemeiner Arbeitsablauf für die Natriumchromat-Extraktion.
Bildunterschrift: Vereinfachte stöchiometrische Röstungsreaktion.
Bildunterschrift: Entscheidungsbaum zur Fehlerbehebung bei niedriger Ausbeute.
Datentabelle: Optimale Röstbedingungen
Die folgende Tabelle fasst die in verschiedenen Studien ermittelten optimalen Bedingungen zusammen, die zu einer hohen Umwandlungseffizienz führen.
| Temperatur (°C) | Zeit (Stunden) | Verhältnis der Reaktanten | Erzielte Umwandlung/Ausbeute | Referenz |
| 1050 | 2.2 | Cr:NaCl = 1:1.5 | Optimale Bedingungen ermittelt | [2][3] |
| 1000 | 2.0 | 120-130% Na₂CO₃ zur Erzmasse | Bis zu 98,6% Cr₂O₃-Extraktion | [1] |
| 450-600 | 1.0-3.0 | Natriumäquivalent zu Cr₂O₃ ≈ 4.0 | >90% Oxidationsgrad | [15] |
| 1123 K (850 °C) | 1.5 | Erz mit Natriumcarbonat gemischt | 85% Chromrückgewinnung | [14] |
Referenzen
-
Mvita, A., et al. (2024). Response surface methodology optimization for chromite roasting to produce sodium chromate. The Southern African Institute of Mining and Metallurgy. Verfügbar unter: [Link]
-
Mvita, A., et al. (2024). Response surface methodology optimization for chromite roasting to produce this compound. ResearchGate. Verfügbar unter: [Link]
-
Baba, A. A., et al. (2021). Preparation of Industrial this compound Compound from an Indigenous Chromite Ore by Oxidative Decomposition. Rare Metal Technology 2021. Verfügbar unter: [Link]
-
Zholdasbay, Y., et al. (2024). Optimizing Technological Parameters for Chromium Extraction from Chromite Ore Beneficiation Tailings. MDPI. Verfügbar unter: [Link]
-
Baba, A. A., et al. (2021). Preparation of Industrial this compound Compound from an Indigenous Chromite Ore by Oxidative Decomposition. ResearchGate. Verfügbar unter: [Link]
-
Barcza, N. A., & Jochens, P. R. (1971). The Chromothermic Reduction of Chromite. Pyro.co.za. Verfügbar unter: [Link]
-
Tathavadkar, V. D., Antony, M. P., & Jha, A. (2001). The soda-ash roasting of chromite minerals: Kinetics considerations. Semantic Scholar. Verfügbar unter: [Link]
-
Cole, E. L., & Vittone, A. (1974). Process for the production of this compound from chromite ore. Google Patents. Verfügbar unter:
-
Beukes, J. P., et al. (2016). An Investigation on the Formation of Molten Salt Containing Chromium Oxide during Roasting of Chromite Ore with Sodium and Potas. Pyro.co.za. Verfügbar unter: [Link]
-
Mvita, A. (2023). THERMODYNAMIC EFFECTS OF TEMPERATURE DURING ROASTING OF CHROMITE FOR this compound SALTS FORMATION. Preprints.org. Verfügbar unter: [Link]
-
Tathavadkar, V. D., Antony, M. P., & Jha, A. (2001). The soda-ash roasting of chromite minerals: Kinetics considerations. ResearchGate. Verfügbar unter: [Link]
-
Zhang, G., et al. (2015). Kinetics of chromite ore in oxidation roasting process. ResearchGate. Verfügbar unter: [Link]
-
Curreri, P. A. (1986). Factors Affecting The Reduction Rate Of Chromite. Pyro.co.za. Verfügbar unter: [Link]
-
Petronaft (2023). Soda Ash For Metal Refining. petronaft.com. Verfügbar unter: [Link]
-
Jha, A., et al. (2020). A novel reductive alkali roasting of chromite ores for Carcinogen-free Cr6+-ion Extraction of chromium oxide. White Rose Research Online. Verfügbar unter: [Link]
-
Antony, M. P., Tathavadkar, V. D., & Jha, A. (2002). The soda-ash roasting of chromite ore processing residue for the reclamation of chromium. ResearchGate. Verfügbar unter: [Link]
-
Zhang, Y., et al. (2022). Effect of Microwave Roasting Pretreatment for Chromite on Its Oxidative Leaching Kinetics. ACS Omega. Verfügbar unter: [Link]
-
Prasad, S., Kumar, M., & Randhawa, N. S. (2021). Processing of Chromite Overburden by Soda Roasting to Recover Chromium as this compound. eprints@NML. Verfügbar unter: [Link]
-
Zumrut International Kimya (n.d.). Soda Ash for Mining- Sodium Carbonate in Mining. zumrutkimya.com. Verfügbar unter: [Link]
-
Parirenyatwa, S., et al. (2015). Comparative study of alkali roasting and leaching of chromite ores and titaniferous minerals. White Rose Research Online. Verfügbar unter: [Link]
-
Jha, A., & Tathavadkar, V. D. (2004). The effect of molten sodium titanate and carbonate salt mixture on the alkali roasting of ilmenite and rutile minerals. The Southern African Institute of Mining and Metallurgy. Verfügbar unter: [Link]
Sources
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- 2. saimm.co.za [saimm.co.za]
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- 5. researchgate.net [researchgate.net]
- 6. pyrometallurgy.co.za [pyrometallurgy.co.za]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
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- 10. US3852059A - Process for the production of this compound from chromite ore - Google Patents [patents.google.com]
- 11. saimm.org.za [saimm.org.za]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. zumrut-int.com [zumrut-int.com]
- 14. Processing of Chromite Overburden by Soda Roasting to Recover Chromium as this compound - eprints@NML [eprints.nmlindia.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling and Disposal of Sodium Chromate Waste
This guide provides comprehensive, in-depth technical information for the safe management of sodium chromate (Na₂CrO₄) waste in a research laboratory setting. This compound, and other hexavalent chromium (Cr(VI)) compounds, are potent oxidizing agents and are recognized as human carcinogens, necessitating stringent handling and disposal protocols.[1][2][3][4] Adherence to these guidelines is critical for ensuring personnel safety and maintaining regulatory compliance with bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[4][5][6]
Frequently Asked Questions (FAQs)
What are the primary hazards associated with this compound?
This compound is a highly hazardous substance with multiple routes of toxicity.[1][7][8]
-
Carcinogenicity: It is a known human carcinogen, primarily linked to lung cancer upon inhalation.[1][2][3][4]
-
Toxicity: this compound is toxic if swallowed, fatal if inhaled, and harmful in contact with skin.[1][2][7] It can cause severe burns to the skin, eyes, and respiratory tract.[1][7]
-
Sensitization: It may cause allergic skin reactions and asthma-like symptoms or breathing difficulties if inhaled.[1][7][9]
-
Reproductive Hazard: It is suspected of damaging fertility or the unborn child.[1][7]
-
Organ Damage: Prolonged or repeated exposure can cause damage to organs, including the kidneys, liver, and respiratory system.[1][3][7][9]
-
Oxidizer: As a strong oxidizer, it can cause or intensify fires when in contact with combustible materials.[1][10]
-
Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[7]
What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A multi-layered PPE approach is essential to prevent any contact with this compound. The specific requirements are dictated by OSHA's standards for hexavalent chromium.[5][11]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or natural rubber gloves.[12] | Prevents dermal absorption, which can be harmful or fatal.[1][7] Gloves should be inspected before use and disposed of after handling. |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause severe eye burns and permanent damage.[1][7] |
| Body Protection | A lab coat, chemically resistant apron, or full protective suit. | Shields the skin from contact, which can cause chemical burns and sensitization.[1][9][11] |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the powder form or if airborne concentrations may exceed OSHA's Permissible Exposure Limit (PEL) of 5 µg/m³.[1][5][11] | This compound is fatal if inhaled and is a respiratory sensitizer.[1][7] All work with solid this compound should be performed in a certified chemical fume hood.[13] |
How should I store this compound and its waste?
Proper storage is crucial to prevent accidental reactions and exposure.
-
Container: Store in a tightly closed, clearly labeled container.[9][14][15]
-
Location: Keep in a cool, dry, well-ventilated area, away from direct sunlight.[9][15][16] Store in a designated corrosives or poisons cabinet.[2][13]
-
Incompatibilities: Segregate from combustible materials, organic materials, strong reducing agents, and strong acids.[1][14][15][17] this compound is a strong oxidizer and can cause fires.[1][18]
-
Waste: this compound waste must be stored in a sealed, labeled hazardous waste container, following the same incompatibility precautions.
Can I dispose of this compound waste down the drain?
Absolutely not. this compound is classified as a hazardous waste (RCRA code D007 for chromium) and is extremely toxic to aquatic life.[2] Disposing of it down the drain is a violation of EPA regulations and poses a significant environmental threat.[7][13][19] All waste must be collected, treated (if applicable), and disposed of through your institution's hazardous waste management program.[9]
What is the difference between Chromium (VI) and Chromium (III) waste?
This distinction is central to the disposal process.
-
Chromium (VI): This is the hexavalent state found in this compound. It is highly toxic, mobile in water, and carcinogenic.[4]
-
Chromium (III): This is the trivalent state. It is significantly less toxic and less soluble than Cr(VI). The goal of chemical treatment is to reduce the hazardous Cr(VI) to the more stable and less harmful Cr(III) state, which can then be precipitated out of solution.[20]
Troubleshooting Guides
Scenario 1: Small Spill of this compound Powder
Issue: You've spilled a small amount (a few grams) of solid this compound inside a chemical fume hood.
Solution:
-
Restrict Access: Ensure no one enters the immediate area without proper PPE.
-
Wear Full PPE: Don appropriate PPE, including a respirator, gloves, lab coat, and eye protection.[1]
-
Avoid Raising Dust: Do NOT dry sweep. Moisten the spilled material slightly with water or use a HEPA-filtered vacuum to prevent dust generation.[2][12]
-
Containment: Carefully scoop the moistened material or vacuumed dust into a designated, labeled hazardous waste container.[1][2]
-
Decontamination: Wipe the spill area with a damp cloth. Place the cloth in the same hazardous waste container.
-
Final Cleaning: Wash the spill site thoroughly with soap and water.[2]
-
Disposal: Dispose of all contaminated materials (including gloves) as hazardous waste.
Scenario 2: Splash of this compound Solution on Skin or Eyes
Issue: A researcher has been splashed with a this compound solution.
Causality: The corrosive nature of this compound can cause immediate and severe chemical burns.[1][7] Rapid decontamination is critical to minimize tissue damage.
Immediate Action Protocol:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1][21] Seek immediate medical attention.[1][7][9]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][21] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[1][7]
-
Report: Inform your supervisor and institutional safety office about the exposure incident.
Workflow for this compound Waste Management
The following diagram outlines the critical decision points and steps from waste generation to final disposal.
Caption: Workflow for the safe treatment and disposal of this compound waste.
Experimental Protocol: Chemical Treatment of Aqueous this compound Waste
This protocol details the process of converting hazardous hexavalent chromium (Cr(VI)) waste into less toxic trivalent chromium (Cr(III)) for safer disposal.[20] This procedure must be performed inside a certified chemical fume hood with full PPE.
Materials:
-
Aqueous this compound waste
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Sodium Carbonate (Na₂CO₃)
-
pH meter or pH paper
-
Large beaker (at least 5 times the volume of the waste)
-
Magnetic stir plate and stir bar
-
Filtration apparatus (e.g., Buchner funnel)
Step-by-Step Methodology:
-
Dilution and Setup:
-
Place the beaker with a magnetic stir bar on the stir plate inside the fume hood.
-
If the waste is concentrated, dilute it by slowly adding the chromate solution to an equal volume of water. Always add acid/base to water, not the other way around.[20]
-
Begin stirring the solution.
-
-
Acidification:
-
The reduction of Cr(VI) is most effective under acidic conditions.
-
Slowly and carefully add concentrated sulfuric acid dropwise to the stirring solution until the pH reaches approximately 1.0.[20] Monitor the pH frequently. This step is exothermic; proceed with caution.
-
-
Reduction of Cr(VI) to Cr(III):
-
The chemical principle here is the reduction of the chromate ion (CrO₄²⁻) to the chromium (III) ion (Cr³⁺). Sodium thiosulfate acts as the reducing agent.
-
Slowly add sodium thiosulfate to the acidic solution. The characteristic yellow/orange color of Cr(VI) will transition to the pale green/blue color of Cr(III).
-
Continue adding the reducing agent until the color change is complete, indicating the full reduction of Cr(VI).
-
-
Neutralization and Precipitation:
-
The goal is now to precipitate the Cr³⁺ ions out of the solution as chromium (III) hydroxide (Cr(OH)₃), which is insoluble.
-
Slowly add sodium carbonate to the solution to neutralize the acid and raise the pH.[20] You will observe gas (CO₂) evolution, so add the carbonate slowly to avoid excessive foaming.
-
Continue adding sodium carbonate until the solution is neutral (pH ~7.0) and a greenish precipitate (Cr(OH)₃) has fully formed.
-
-
Settling and Separation:
-
Turn off the stirrer and allow the mixture to sit overnight. This allows the chromium (III) hydroxide precipitate to settle completely.[20]
-
Separate the solid precipitate from the liquid supernatant via filtration.
-
-
Final Disposal:
-
Solid Waste: The filtered precipitate (chromium (III) hydroxide) is still considered hazardous waste. Transfer it to a sealed, labeled container for disposal through your institution's hazardous waste program.[20]
-
Liquid Waste: The remaining neutral liquid should also be collected and disposed of as hazardous waste, as it may contain residual contaminants.
-
References
- Material Safety Data Sheet this compound MSDS# 21130. Harper College.
- This compound Solution - Safety Data Sheet. Sentury Reagents, Inc. (2015-12-16).
- This compound 10 percent - SAFETY DATA SHEET. Agilent Technologies, Inc.
- This compound Safety Data Sheet (SDS). Flinn Scientific. (2014-03-25).
- Sodium-chromate - Safety Data Sheet. Cater Chemicals Corporation.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Safety Data Sheet. Fisher Scientific. (2015-03-19).
- Hexavalent Chromium - Overview. Occupational Safety and Health Administration (OSHA).
- Hexavalent Chromium Cr(VI) - OSHA Regulation Update. Metal-Fab.
- OSHA's Standards on Hexavalent Chromium Safety. (2023-12-09).
- This compound. CAMEO Chemicals - NOAA.
- OSHA issues final standard on hexavalent chromium. Reliable Plant.
- This compound. Sdfine.
- This compound anhydrous 111600 - Safety Data Sheet.
- This compound (NA2CrO4). GazFinder.
- OSHA Issues Enforcement Procedures Directive for New Hexavalent Chromium Standards. (2008-02-13).
- This compound SOLUTION. CAMEO Chemicals - NOAA.
- SAFETY DATA SHEET. Lab Alley. (2025-02-14).
- SAFETY DATA SHEET. Lab Alley. (2025-02-14).
- This compound | Na2CrO4 | CID 24488. PubChem.
- HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION. New Jersey Department of Health.
- SAFETY DATA SHEET. Thermo Fisher Scientific. (2010-12-03).
- Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety.
- Chromic Acid Waste Reduction Memo. Newcomer Supply.
- Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Environmental Protection Agency (EPA).
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- 2. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
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- 4. Hexavalent Chromium - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. OSHA issues final standard on hexavalent chromium [reliableplant.com]
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- 8. Respiratory protection equipments NA2CrO4 (this compound), CAS number 2146108 [en.gazfinder.com]
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- 10. This compound SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. OSHA's Standards on Hexavalent Chromium Safety - Online Safety Trainer [onlinesafetytrainer.com]
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Technical Support Center: Optimization of Sodium Chromate-Mediated Oxidations
Welcome to the technical support center for sodium chromate-mediated oxidations. This resource is designed for researchers, scientists, and professionals in drug development who utilize this powerful oxidation method. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The guidance provided is grounded in established chemical principles and practical, field-proven insights to ensure the success and reproducibility of your work.
A Word on Safety
Before delving into the technical aspects, it is crucial to address the significant health and safety considerations associated with this compound. This compound is a toxic, carcinogenic, and strong oxidizing agent.[1][2][3][4] All manipulations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][5][6] It is imperative to consult the Safety Data Sheet (SDS) for this compound before use and to follow all institutional safety protocols.[2][4]
Troubleshooting Guide
Navigating the complexities of an oxidation reaction can be challenging. This guide is structured to help you diagnose and resolve common issues encountered during this compound-mediated oxidations.
Visual Troubleshooting Workflow
The following diagram provides a logical workflow for identifying and addressing common problems in your oxidation reactions.
Sources
Technical Support Center: Navigating the Carcinogenic Risks of Sodium Chromate in Experimental Design
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize sodium chromate in their experimental workflows. As a potent oxidizing agent, this compound is valuable in various applications, from organic synthesis to serving as a corrosion inhibitor.[1][2] However, its utility is shadowed by its classification as a known human carcinogen.[3][4] This resource provides in-depth, practical guidance to mitigate risks and troubleshoot experimental challenges arising from the unique carcinogenic properties of this compound, ensuring both personnel safety and data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental carcinogenic mechanism of this compound, and how does it impact my cellular assays?
A1: The carcinogenicity of this compound stems from the hexavalent chromium [Cr(VI)] ion.[5] The core of its danger lies in the "uptake-reduction" model.[6] While Cr(VI) itself is not highly reactive with DNA, it readily enters cells using anion transport channels, essentially tricking the cell into absorbing it.[6][7] Once inside, intracellular reducing agents like glutathione and ascorbate reduce Cr(VI) to highly reactive intermediates, including Cr(V) and Cr(IV), and ultimately to the more stable trivalent state, Cr(III).[5][8]
It is these reactive intermediates and the subsequent generation of reactive oxygen species (ROS) that wreak havoc.[9][10] They induce a wide spectrum of DNA damage, including single and double-strand breaks, DNA-protein crosslinks, and the formation of Cr-DNA adducts.[6][9][11] This genetic damage can overwhelm cellular repair mechanisms, leading to genomic instability, mutations, and ultimately, carcinogenesis.[7][11]
Experimental Impact:
-
Genotoxicity Assays (e.g., Comet, γH2AX): this compound is a potent inducer of DNA double-strand breaks.[12] When using it as a positive control or studying its effects, be aware that high concentrations can lead to widespread apoptosis, confounding your results. Titrate your concentrations carefully to find a sub-lethal level that still induces measurable DNA damage.
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, LDH): A dose-dependent decrease in cell viability is expected.[13] However, the mechanism is not just simple toxicity; it's linked to oxidative stress and DNA damage-induced apoptosis.[9][14] Consider co-treating with antioxidants (e.g., N-acetylcysteine) to mechanistically probe the role of ROS in the observed cytotoxicity.
-
Gene Expression Studies (qPCR, Western Blot): Cr(VI)-induced DNA damage can alter the expression of genes involved in DNA repair, cell cycle control, and apoptosis, such as p53.[6][14] Be aware that this compound can also induce metabolic reprogramming, affecting pathways like lipogenesis, which could be a confounding factor in metabolic studies.[15]
Q2: I'm observing unexpected variability in my results when using this compound. Could this be related to its stability in my media?
A2: Yes, this is a critical and often overlooked issue. The stability and reactivity of this compound are highly dependent on the pH of your solution. In aqueous solutions, an equilibrium exists between the yellow chromate ion (CrO₄²⁻) and the orange dichromate ion (Cr₂O₇²⁻).[16]
-
Alkaline/Neutral pH (≥7.0): The yellow chromate ion is the predominant species.
-
Acidic pH (<7.0): The equilibrium shifts towards the orange dichromate ion.
Most standard cell culture media are buffered to a physiological pH of ~7.4. However, cellular metabolism can cause localized acidification. If your experimental endpoint is sensitive to redox potential, this pH-dependent shift could introduce variability. Always prepare this compound solutions fresh in your experimental buffer or media and verify the pH before application to cells.
Q3: What are the absolute essential safety precautions when preparing a this compound stock solution?
A3: Handling this compound powder requires stringent safety measures due to the risk of inhaling carcinogenic dust particles.[4] All manipulations of solid this compound must be performed within a certified chemical fume hood or a powder containment hood.
Mandatory Personal Protective Equipment (PPE):
-
Respiratory Protection: A NIOSH-approved respirator is essential when handling the powder.[17][18]
-
Eye Protection: Chemical safety goggles and a face shield.[17]
-
Hand Protection: Double-gloving with nitrile gloves is recommended.[17]
-
Body Protection: A lab coat, preferably a disposable one, should be worn.[17]
Always use dedicated labware for handling this compound. After weighing, carefully clean the balance and surrounding area with a wet wipe to decontaminate any residual powder.
Troubleshooting Guides
Issue 1: Inconsistent Results in Clonogenic Survival Assays
-
Problem: You are seeing significant plate-to-plate or experiment-to-experiment variation in colony formation after this compound treatment.
-
Potential Cause: this compound treatment can induce prolonged growth arrest in addition to apoptosis.[14] Minor variations in initial cell density, treatment duration, or media conditions can greatly amplify differences in the ability of surviving cells to resume proliferation and form colonies.
-
Troubleshooting Steps:
-
Strictly Standardize Seeding Density: Ensure every plate is seeded with the exact same number of cells.
-
Precise Treatment Timing: Use a timer to control the duration of this compound exposure accurately.
-
Complete Media Exchange: After treatment, wash the cells thoroughly with sterile PBS twice before adding fresh media to ensure complete removal of the compound.
-
Extended Recovery Time: Allow for a longer incubation period post-treatment (e.g., 10-14 days) to give cells that have undergone temporary growth arrest a chance to recover and form visible colonies.
-
Issue 2: Artifactual Results in Oxidative Stress Assays
-
Problem: Your assay for reactive oxygen species (ROS) shows extremely high, off-scale readings immediately after adding this compound, even at low concentrations.
-
Potential Cause: this compound is a powerful oxidizing agent.[1] It can directly interact with and oxidize fluorescent probes (like DCFH-DA) used to measure intracellular ROS, leading to a false-positive signal that is independent of any biological activity. The intracellular reduction of Cr(VI) is the biological source of ROS.[19]
-
Troubleshooting Steps:
-
Pre-loading and Washing: Load the cells with the ROS probe first. Then, wash the cells thoroughly to remove any excess, extracellular probe before you add the this compound solution. This ensures you are measuring intracellular ROS generation.
-
Include a Cell-Free Control: In a separate well, add the ROS probe and this compound to cell culture media without any cells. If you see a strong signal, it confirms a direct chemical reaction is occurring, and your primary assay results are likely artifactual.
-
Use an Alternative Endpoint: Measure a downstream marker of oxidative damage, such as 8-hydroxy-2'-deoxyguanosine (8-OHdG) for DNA oxidation, or malondialdehyde (MDA) for lipid peroxidation, which are less prone to direct chemical interference.
-
Experimental Workflows & Protocols
Workflow: Cellular Uptake and Genotoxicity Cascade
This workflow illustrates the "uptake-reduction" model, which is central to this compound's carcinogenic mechanism.
Caption: Cellular pathway of this compound-induced genotoxicity.
Protocol 1: Safe Preparation of a 100 mM this compound Aqueous Stock Solution
Objective: To safely prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound (Na₂CrO₄), solid (CAS 7775-11-3)
-
Nuclease-free water
-
Sterile, conical tubes (15 mL and 50 mL)
-
Calibrated analytical balance
-
Chemical fume hood
-
Appropriate PPE (See FAQ Q3)
Procedure:
-
Pre-calculation: Calculate the mass of this compound needed. For 10 mL of a 100 mM solution (M.W. = 161.97 g/mol ):
-
Mass = 0.1 mol/L * 0.01 L * 161.97 g/mol = 0.162 g.
-
-
Safety First: Don all required PPE before entering the chemical fume hood.
-
Weighing: Place a 15 mL conical tube on the balance and tare it. Carefully add approximately 0.162 g of this compound powder directly into the tube. Avoid creating dust.
-
Solubilization: Tightly cap the tube. Add 10 mL of nuclease-free water.
-
Mixing: Invert the tube several times until the solid is completely dissolved. The solution should be a clear, bright yellow.[1]
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new, sterile 15 mL conical tube.
-
Labeling: Clearly label the tube "this compound - 100 mM," including the date and your initials. Add appropriate hazard symbols (Toxic, Carcinogen, Oxidizer).
-
Storage: Store the stock solution protected from light at 4°C.
-
Decontamination: All disposable materials (weigh boat, wipes, gloves) must be disposed of as hazardous waste.[20] Decontaminate non-disposable items and the work surface according to the protocol below.
Protocol 2: Decontamination of Work Surfaces and Non-disposable Equipment
Objective: To safely reduce residual Cr(VI) to the less toxic Cr(III) for safe cleaning and disposal.[21]
Materials:
-
Decontamination Solution: 10% (w/v) Sodium Metabisulfite or Sodium Bisulfite in water. Prepare fresh.
-
Waste container for hazardous liquid waste.
-
Paper towels.
-
PPE as required.
Procedure:
-
Initial Wipe-Down: For spills or after handling the solid, gently moisten spilled material with water to prevent dust formation and wipe up with a paper towel.[22] Place the towel in a designated hazardous waste bag.
-
Apply Reducing Agent: Liberally apply the 10% sodium metabisulfite solution to the contaminated surface or equipment.
-
Reaction Time: Allow the solution to react for a minimum of 10-15 minutes. A color change from yellow to a faint green or colorless solution indicates the reduction of Cr(VI) to Cr(III).
-
Final Cleaning: Wipe the area thoroughly with paper towels. Dispose of these towels in the hazardous waste bag.
-
Rinse: For equipment, rinse thoroughly with deionized water. For surfaces, wipe down with a standard laboratory disinfectant or 70% ethanol.
-
Waste Disposal: The collected decontamination solution and wipes must be disposed of as hazardous waste according to your institution's guidelines.[20][22]
Data Summary Table
The following table summarizes key toxicological and physical properties of this compound, providing a quick reference for experimental planning.
| Parameter | Value / Information | Source(s) |
| Chemical Formula | Na₂CrO₄ | [1] |
| Molecular Weight | 161.97 g/mol | [1] |
| Appearance | Yellow, hygroscopic solid | [1] |
| Carcinogen Classification | Group 1 (Carcinogenic to humans) | [3][4][23] |
| Primary Route of Exposure | Inhalation, Ingestion, Skin Contact | [2][22] |
| Mechanism of Action | Uptake-Reduction Model, DNA Damage, Oxidative Stress | [6][10][19] |
| Common Cellular Effects | Cytotoxicity, Genotoxicity, Apoptosis, Growth Arrest | [12][13][14] |
| Storage | Store in a cool, dry, well-ventilated place away from combustibles. | [17][24] |
By understanding the fundamental mechanisms of this compound's carcinogenicity and implementing these rigorous safety and experimental protocols, researchers can harness its utility while ensuring the highest standards of laboratory safety and data integrity.
References
- Hexavalent Chromium-Induced DNA Damage and Repair Mechanisms.Semantic Scholar.
- Interactions between chromium species and DNA in vitro and their potential role in the toxicity of hexavalent chromium.Metallomics, Oxford Academic.
- Chromium (VI) Compounds.
- Molecular basis of hexavalent chromium carcinogenicity: effect on gene expression.PubMed.
- Hexavalent Chromium and DNA Repair: When Cells Go Into Damage Control Mode.LinkedIn.
- Hexavalent Chromium Drives Human Lung Carcinogenesis Via Metabolic Changes.NIFA Reporting Portal.
- Hexavalent Chromium Disrupts Chrom
- This compound Solution - Safety D
- Chromium Hexavalent Compounds - 15th Report on Carcinogens.NCBI Bookshelf.
- Cytotoxicity Assessment of this compound on Human Alveolar Type II Epithelial Cells.Repository UNJ.
- This compound Tetrahydrate CAS No 10034-82-9 MATERIAL SAFETY D
- Effect of this compound treatment on cell growth of HLF cells.
- DNA single-strand breaks and cytotoxicity induced by this compound(VI) in hydrogen peroxide-resistant cell lines.PubMed.
- This compound Aqueous Solution Safety D
- Carcinogenicity of chromium and chemoprevention: a brief upd
- This compound induces DNA DSBs in human lung cells.
- Understanding the Chemistry of Sodium Chrom
- Hazardous Substance Fact Sheet.NJ.gov.
- Sodium Chrom
- Oxidative Stress Induced by Chronic Administration of Sodium Dichromate [Cr(VI)
- Material Safety Data Sheet Sodium chrom
- Hexavalent chromium.Wikipedia.
- This compound, Na_2CrO_4, can be dissolved in water to form a yellow solution.brainly.com.
- sodium chrom
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- 4. Hexavalent chromium - Wikipedia [en.wikipedia.org]
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- 6. Molecular basis of hexavalent chromium carcinogenicity: effect on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromium VI Repair: 5 Powerful Ways to Prevent DNA Damage 2025 [nushoeinspectandcorrect.com]
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- 9. Hexavalent Chromium-Induced DNA Damage and Repair Mechanisms | Semantic Scholar [semanticscholar.org]
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- 11. Hexavalent Chromium Disrupts Chromatin Architecture - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Hexavalent Chromium Drives Human Lung Carcinogenesis Via Metabolic Changes - LOUISIANA STATE UNIVERSITY [portal.nifa.usda.gov]
- 16. brainly.com [brainly.com]
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- 18. dept.harpercollege.edu [dept.harpercollege.edu]
- 19. Oxidative stress induced by chronic administration of sodium dichromate [Cr(VI)] to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. This compound - Sciencemadness Wiki [sciencemadness.org]
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- 24. This compound Aqueous Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Technical Support Center: Purification of Technical Grade Sodium Chromate
Welcome to the Technical Support Center for the purification of technical grade sodium chromate. This guide is designed for researchers, scientists, and professionals in drug development who require high-purity this compound for their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your purification experiments. Our focus is on providing not just procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
A Word on Safety
Critical Safety Notice: this compound, like all hexavalent chromium compounds, is highly toxic, corrosive, and a known carcinogen.[1][2] Inhalation, ingestion, or skin contact can lead to severe health issues.[1][2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles with a face shield, and a lab coat.[3][4][5] Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures before beginning any work.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in technical grade this compound and why are they problematic?
Technical grade this compound is typically produced by the high-temperature roasting of chromite ore with sodium carbonate.[6][7] This process can introduce a variety of impurities into the final product. The most common impurities include:
-
Vanadates: Vanadium is often present in chromite ore and can form soluble sodium vanadate during roasting. Vanadates can interfere with the chemical and physical properties of this compound and its downstream applications.
-
Aluminates and Silicates: Aluminum and silicon oxides from the ore can react to form soluble sodium aluminate and sodium silicate. These can precipitate out of solution under certain conditions, leading to product contamination.
-
Sulfates and Chlorides: These anions are often introduced from the raw materials and process water. They can affect the ionic strength of solutions and may be undesirable in specific applications.
-
Divalent Metal Ions: Ions such as calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe²⁺/Fe³⁺) can be present from the ore or leaching process. These can form insoluble hydroxides or carbonates, leading to turbidity and contamination of the final product.
The presence of these impurities can negatively impact experimental results by interfering with reactions, altering spectroscopic properties, or causing undesired side reactions. For pharmaceutical and drug development applications, stringent purity requirements are essential to ensure product safety and efficacy.
Q2: I'm observing a greenish tint in my this compound solution. What could be the cause and how can I resolve it?
A greenish tint in a typically bright yellow this compound solution is often indicative of the presence of chromium(III) ions (Cr³⁺). This compound contains chromium in the +6 oxidation state (CrO₄²⁻), which is yellow. The reduction of Cr(VI) to the more stable Cr(III) state can occur in the presence of reducing agents or under acidic conditions where this compound converts to sodium dichromate.[2]
Troubleshooting Steps:
-
Check the pH: Use a calibrated pH meter to check the pH of your solution. If the pH is acidic, it can favor the formation of dichromate (orange-red) and potentially facilitate reduction to Cr(III) in the presence of reducing impurities.
-
Identify Potential Reducing Agents: Review your experimental setup and reagents for any potential reducing agents that may have been inadvertently introduced.
-
Oxidation of Cr(III) to Cr(VI): To remove the green tint, you can oxidize the Cr(III) back to Cr(VI). This can be achieved by adding a suitable oxidizing agent, such as a dilute solution of sodium hypochlorite, to the alkaline this compound solution.[2] The mixture should then be heated gently and stirred until the green color disappears. The solution can then be filtered to remove any precipitated impurities.[2]
Q3: After dissolving technical grade this compound in water, I see a fine white precipitate. What is it and how do I remove it?
A fine white precipitate upon dissolving technical grade this compound is likely due to the presence of insoluble impurities such as calcium carbonate, magnesium carbonate, or silica. These compounds have low solubility in neutral or slightly alkaline solutions.
Troubleshooting Steps:
-
Filtration: The simplest method to remove this precipitate is by gravity or vacuum filtration. Use a filter paper with a pore size appropriate for retaining fine particles.
-
pH Adjustment: In some cases, slightly acidifying the solution can dissolve carbonate precipitates. However, be cautious as this will convert chromate to dichromate.[2] Subsequent neutralization will be required. For silica, adjusting the pH to the alkaline range can help keep it in solution as soluble silicates.
-
Centrifugation: For very fine precipitates that are difficult to filter, centrifugation followed by decantation of the supernatant can be an effective separation method.
Troubleshooting Guide: Purification by Precipitation
Purification by precipitation is a common and effective method for removing a wide range of metallic impurities from this compound solutions by adjusting the pH.[8][9]
Problem: Incomplete removal of vanadium impurities.
Cause: The pH of the solution may not be in the optimal range for the precipitation of magnesium vanadate. The reaction temperature and the amount of magnesium-containing compound added are also critical parameters.
Solution:
-
pH Control: Carefully adjust the pH of the alkaline this compound solution to a range of 7.5-11 by bubbling carbon dioxide gas through it (pressurization and pre-carbonization).[10]
-
Reagent Addition: Add a magnesium-containing compound, such as magnesium carbonate or magnesium hydroxide, to the solution.[10] The molar ratio of magnesium to vanadium should be in the range of 2-10:1.[10]
-
Temperature and Stirring: Maintain the reaction temperature between 10-30°C and stir the solution to facilitate the formation of magnesium vanadate precipitate.[10]
-
Filtration: After the reaction is complete, filter the solution to remove the precipitated magnesium vanadate.[10]
Problem: Co-precipitation of this compound with metal hydroxides.
Cause: If the pH is raised too high or too quickly, it can lead to the localized precipitation of this compound along with the desired metal hydroxide impurities. Metal hydroxides are amphoteric and their solubility is pH-dependent.[8]
Solution:
-
Gradual pH Adjustment: Add the pH-adjusting agent (e.g., sodium hydroxide solution) slowly and with vigorous stirring to avoid localized high pH zones.
-
Optimal pH Range: Adjust the pH to a range of 6-7.5 to precipitate impurities like calcium, magnesium, iron, aluminum, and silicon as their hydroxides or carbonates, while keeping this compound in solution.[10]
-
Temperature Control: Perform the precipitation at a controlled temperature, as solubility is temperature-dependent.
| Impurity Ion | Optimal pH for Hydroxide Precipitation |
| Iron (Fe³⁺) | ~3.5 |
| Aluminum (Al³⁺) | ~4.0 |
| Chromium (Cr³⁺) | ~5.3 |
| Copper (Cu²⁺) | ~6.0 |
| Zinc (Zn²⁺) | ~7.0 |
| Nickel (Ni²⁺) | ~7.5 |
| Cadmium (Cd²⁺) | ~8.0 |
| Magnesium (Mg²⁺) | ~10.5 |
Note: This table provides approximate pH values for the onset of precipitation. The optimal pH for removal may vary depending on the concentration of the impurity and other components in the solution.
Experimental Protocols
Protocol 1: Purification of Technical Grade this compound by Recrystallization
This method is effective for removing soluble impurities that have different solubilities than this compound at various temperatures.
Materials:
-
Technical grade this compound
-
Deionized water
-
Beaker
-
Hot plate with magnetic stirrer
-
Filter paper and funnel
-
Crystallizing dish
-
Ice bath
Procedure:
-
Dissolution: In a beaker, dissolve the technical grade this compound in a minimum amount of hot deionized water with stirring until the solid is completely dissolved. This compound is highly soluble in water.[1][2]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Slowly cool the saturated solution to room temperature, and then place it in an ice bath to induce crystallization. Slower cooling generally results in larger and purer crystals.
-
Isolation of Crystals: Collect the yellow crystals of purified this compound by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a low-temperature oven.
Workflow Diagram for Recrystallization:
Caption: Workflow for the purification of this compound by recrystallization.
Protocol 2: Purification by Selective Precipitation of Impurities
This protocol focuses on removing metallic impurities by pH adjustment.
Materials:
-
Technical grade this compound solution
-
Carbon dioxide (gas)
-
Magnesium carbonate (or other magnesium salt)
-
Sodium hydroxide solution (1 M)
-
pH meter
-
Stirring plate and stir bar
-
Filtration apparatus
Procedure:
-
Vanadium Removal:
-
Dissolve the technical grade this compound in deionized water to create a concentrated solution.
-
While stirring, bubble carbon dioxide gas through the solution to adjust the pH to between 7.5 and 11.[10]
-
Add a calculated amount of magnesium carbonate.[10]
-
Stir the mixture at 10-30°C for 1-2 hours.[10]
-
Filter the solution to remove the precipitated magnesium vanadate.[10]
-
-
Divalent Metal Removal:
-
Take the filtrate from the previous step.
-
Slowly add 1 M sodium hydroxide solution while continuously monitoring the pH.
-
Adjust the pH to 6-7.5 to precipitate other metal hydroxides such as those of iron, aluminum, and magnesium.[10]
-
Stir for 30-60 minutes to allow for complete precipitation.
-
Filter the solution to remove the precipitated hydroxides. The resulting filtrate is a purified solution of this compound. This solution can be used directly or evaporated to obtain solid purified this compound.
-
Workflow Diagram for Purification by Precipitation:
Caption: Workflow for purifying this compound via selective precipitation.
References
- This compound – Applications, Properties, and Safety Guidelines. (n.d.).
- This compound Solution - Safety Data Sheet. (2015, December 16).
- SAFETY DATA SHEET - Lab Alley. (2025, February 14).
- This compound Tetrahydrate CAS No 10034-82-9 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- CN101693555B - Impurity removal method for this compound alkaline solution - Google Patents. (n.d.).
- This compound - Sciencemadness Wiki. (2019, May 23).
- SAFETY DATA SHEET - Sigma-Aldrich. (n.d.).
- Preparation of this compound from potassium chromate via crystallization process. (2025, August 10).
- How to remove chromate impurities from a reaction mixture - Benchchem. (n.d.).
- Precipitation as hydroxides of some metals by simple pH adjustment. - ResearchGate. (n.d.).
- Ion Exchange Systems for Chromic Acid Recovery and Purification from Plating and Anodizing Operations - SAE International. (n.d.).
- This compound | Na2CrO4 | CID 24488 - PubChem. (n.d.).
- This compound - Wikipedia. (n.d.).
- Separation of this compound from high alkaline media based on precipitation transformation using barium hydroxide - New Journal of Chemistry (RSC Publishing). (n.d.).
- Extraction and stripping of Cr(VI) from aqueous solution by solvent extraction. (2014, June 27).
- US4086150A - Chromate removal by precipitation - Google Patents. (n.d.).
- US3027245A - Method of separating this compound from solution - Google Patents. (n.d.).
- Separation of this compound from the high alkaline media based on precipitation transformation using barium hydroxide - ResearchGate. (n.d.).
- Preparation of Industrial this compound Compound from an Indigenous Chromite Ore by Oxidative Decomposition - ResearchGate. (n.d.).
- CN102910678B - Method for preparing this compound - Google Patents. (n.d.).
- Precipitation By pH - Water Specialists Environmental Technologies. (n.d.).
- Quality Assured: Discover the Advantages of Our High-Purity this compound. (2023, July 2).
- Removal of Mixed Heavy Metals by Hydroxide Precipitation - Universiti Kebangsaan Malaysia. (n.d.).
- US5273735A - Process for the preparation of sodium dichromate - Google Patents. (n.d.).
- Ion Chromatography | Materials Characterization | Handbooks - ASM Digital Library. (n.d.).
- Ion exchange chromatography: A comprehensive review - GSC Online Press. (2025, March 31).
- Purolite How to Series: Introduction to Ion Exchange Chromatography. (n.d.).
- Removing Heavy Metals From Wastewater. (n.d.).
- 3.4.3. Ion Exchange Chromatography - Chemistry LibreTexts. (2025, September 4).
- CN120698638A - A method for recovering this compound - Google Patents. (n.d.).
- Cleaning of Chromate Manufacture Process. (n.d.).
- Recycling sodium dichromate in sodium chlorate crystallization mother liquor by nanofiltration membrane - Academic Journals. (2014, June 30).
- US3852059A - Process for the production of this compound from chromite ore - Google Patents. (n.d.).
- This compound | AMERICAN ELEMENTS ®. (n.d.).
- This compound – Knowledge and References - Taylor & Francis. (n.d.).
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- 10. CN101693555B - Impurity removal method for this compound alkaline solution - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges of Sodium Chromate in Organic Solvents
Welcome to the technical support center for handling sodium chromate in organic media. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility issues with this powerful, yet challenging, oxidizing agent. As an inorganic salt, this compound's utility in organic synthesis is often hampered by its inherent insolubility in non-aqueous solvents. This document provides in-depth, field-tested solutions and troubleshooting advice to overcome this critical hurdle.
The Core Problem: Why is this compound Insoluble in Organic Solvents?
This compound (Na₂CrO₄) is an ionic salt composed of sodium cations (Na⁺) and chromate anions (CrO₄²⁻). Its high lattice energy and the polar nature of its ions mean it dissolves readily in polar solvents like water, which can effectively solvate the individual ions.[1][2] Most organic solvents, however, are non-polar or weakly polar and cannot overcome the strong electrostatic forces holding the crystal lattice together. This fundamental mismatch in polarity is the primary reason for its poor solubility. While it shows slight solubility in some polar organic solvents like ethanol, this is often insufficient for practical reaction concentrations.[2][3][4]
This guide details three primary strategies to effectively transport this compound into an organic phase, enabling its use in a variety of synthetic applications, particularly oxidations.[3][5]
Strategy 1: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for reacting water-soluble reagents with organic-soluble substrates. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the migration of an ion from the aqueous phase into the organic phase where the reaction occurs.[6][7]
Mechanism of Action
The catalyst, often denoted as Q⁺X⁻ (e.g., tetrabutylammonium bromide, (CH₃CH₂CH₂CH₂)₄N⁺Br⁻), exchanges its anion with the chromate anion at the aqueous-organic interface. The resulting quaternary ammonium chromate ( (Q⁺)₂CrO₄²⁻ ) is a lipophilic ion pair, soluble in the organic phase. This "solubilized" chromate is now a highly reactive "naked" anion, ready to react with the organic substrate.[8]
Caption: Mechanism of Phase-Transfer Catalysis for this compound.
Experimental Protocol: Oxidation of a Secondary Alcohol
This protocol provides a general method for the oxidation of a secondary alcohol to a ketone using this compound under PTC conditions.
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine the secondary alcohol (1.0 eq), the organic solvent (e.g., toluene or dichloromethane), and the phase-transfer catalyst (0.05 - 0.1 eq, e.g., tetrabutylammonium bromide).
-
Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of this compound (1.5 - 2.0 eq).
-
Reaction Execution: Vigorously stir the organic mixture and add the aqueous this compound solution. Heat the biphasic mixture to the desired temperature (e.g., 60-80°C).[9] The reaction progress can be monitored by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or distillation as required.
Troubleshooting & FAQs for PTC
| Question/Issue | Explanation & Solution |
| Reaction is slow or stalls. | Cause: Insufficient mass transfer between phases or low catalyst activity. Solutions: 1. Increase Agitation: Ensure vigorous stirring to maximize the interfacial surface area.[10] 2. Catalyst Choice: The lipophilicity of the catalyst is crucial. For most applications, catalysts with a total carbon number (C#) between 16 and 32 are effective.[11] Consider switching from a tetrabutylammonium salt to a more lipophilic one like tetrahexylammonium bromide. 3. Catalyst Poisoning: Leaving groups like tosylates or iodides can sometimes pair strongly with the catalyst and "poison" it. If your substrate contains these, consider using mesylates or bromides instead.[11] |
| Low product yield. | Cause: Incomplete reaction, side reactions, or catalyst degradation. Solutions: 1. Check pH: In acidic conditions, chromate (CrO₄²⁻) converts to the less reactive dichromate (Cr₂O₇²⁻).[5][12] Ensure the aqueous phase remains neutral or slightly basic. 2. Temperature: While higher temperatures increase reaction rates, they can also lead to catalyst degradation (especially phosphonium salts in the presence of a base). Optimize the temperature carefully.[7] |
| Difficulty separating phases during work-up. | Cause: Emulsion formation, often exacerbated by the catalytic amount of the PTC acting as a surfactant. Solutions: 1. Add Brine: Saturated NaCl solution can help break emulsions by increasing the ionic strength of the aqueous phase. 2. Filtration: Filtering the mixture through a pad of Celite® can sometimes help break up emulsions. |
Strategy 2: Crown Ethers
Crown ethers are cyclic polyethers that can selectively bind specific metal cations within their central cavity.[13] This ability allows them to dissolve inorganic salts in non-polar organic solvents.[14][15][16]
Mechanism of Action
The crown ether's oxygen atoms orient inwards, creating a polar, electron-rich cavity that chelates the sodium cation (Na⁺). The size of the cavity determines the binding selectivity.[17] For sodium, 15-crown-5 is an excellent choice. The exterior of the crown ether is non-polar, making the entire complex [Na(15-crown-5)]⁺ soluble in organic solvents. To maintain charge neutrality, the chromate anion (CrO₄²⁻) is "dragged" along into the organic phase, where it exists as a highly reactive, poorly solvated "naked" anion.[13][17]
Caption: Solubilization of this compound via Crown Ether Complexation.
Experimental Protocol: Solubilization for Oxidation
-
Preparation: To a solution of the organic substrate in a dry, non-polar solvent (e.g., toluene or benzene), add the crown ether (e.g., 15-crown-5, 0.1 - 0.2 eq relative to Na⁺).
-
Solubilization: Add solid, anhydrous this compound (1.5 - 2.0 eq) to the mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The solution should develop a yellow color as the chromate complex dissolves. Monitor the reaction by TLC or GC.
-
Work-up: Upon completion, the reaction mixture can be quenched with an aqueous solution of sodium bisulfite to reduce excess Cr(VI). The crown ether can be challenging to remove. Washing the organic phase repeatedly with water can help extract it.
-
Purification: The product is then purified using standard techniques like chromatography.
Troubleshooting & FAQs for Crown Ethers
| Question/Issue | Explanation & Solution |
| Salt is not dissolving. | Cause: Incorrect crown ether size or presence of water. Solutions: 1. Match Cation to Crown Ether: The cavity size of the crown ether must match the ionic radius of the cation. For Na⁺, 15-crown-5 is ideal. For K⁺ salts, 18-crown-6 is used.[13][14] 2. Ensure Anhydrous Conditions: Crown ethers are hygroscopic, and water can compete for coordination with the cation, reducing solubilization efficiency. Use anhydrous this compound and dry solvents. |
| Reaction is slow. | Cause: The "naked" anion might be too reactive, leading to side reactions, or the concentration of the soluble complex is too low. Solutions: 1. Stoichiometry: While crown ethers are catalytic in principle, sometimes using stoichiometric amounts can be necessary to achieve a reasonable reaction rate. 2. Solvent Choice: While effective in non-polar solvents, slightly more polar solvents might be required for certain substrates, but this can decrease the "nakedness" of the anion. |
| Crown ether is difficult to remove after the reaction. | Cause: Crown ethers are high-boiling, relatively non-polar liquids or solids. Solutions: 1. Aqueous Extraction: Repeated, thorough washing with water is the most common method. 2. Specialized Chromatography: In some cases, specialized chromatographic techniques may be needed. Given the cost and toxicity of crown ethers, this is a significant drawback. |
Strategy 3: Co-Solvent Systems
The simplest approach is to use a solvent system in which this compound has some inherent, albeit limited, solubility. This is often a less effective method but can be suitable for certain applications where only a small concentration of the oxidant is required.
Principle of Operation
This method relies on finding a compromise solvent that can dissolve both the inorganic salt and the organic substrate to a sufficient degree. Polar aprotic solvents or alcohols are the primary candidates.
Solubility Data
The following table provides an overview of this compound's solubility. Exact values can vary with temperature and the presence of other solutes.
| Solvent | Type | Approximate Solubility | Notes |
| Water (H₂O) | Polar Protic | ~87 g / 100 mL (25°C)[4] | High solubility, used as a reference. |
| Methanol (CH₃OH) | Polar Protic | Limited | Can be used, but reactivity with chromate is possible.[18] |
| Ethanol (C₂H₅OH) | Polar Protic | Slightly Soluble[2][4] | Often insufficient for preparative scale reactions. |
| Dimethylformamide (DMF) | Polar Aprotic | Low to Moderate | Can be effective but is a high-boiling point solvent. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low to Moderate | A powerful solvent, but can be oxidized itself under harsh conditions. |
Troubleshooting & FAQs for Co-Solvent Systems
| Question/Issue | Explanation & Solution |
| Substrate is not soluble in the polar solvent. | Cause: Mismatch in polarity between a non-polar substrate and a polar solvent like DMF. Solution: A mixed solvent system (e.g., Toluene/DMF) might work, but this often leads to very low concentrations of dissolved chromate. This method is generally less effective than PTC or crown ethers. |
| Side reactions with the solvent. | Cause: Solvents like alcohols can be oxidized by this compound, especially at elevated temperatures.[5] DMSO can also react under certain conditions. Solution: Run the reaction at the lowest possible temperature. Screen for solvent stability before committing to a large-scale reaction. |
General FAQs and Safety Considerations
Q: Are there alternative oxidizing agents with better organic solubility? A: Yes. If solubilizing this compound proves too difficult, consider alternatives. Pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) are soluble in many organic solvents and are often used for selective oxidations of alcohols to aldehydes.[19][20] However, PCC also contains chromium and carries similar toxicity concerns.[19][21] For stronger oxidations to carboxylic acids, potassium permanganate (KMnO₄) can be used with PTC or crown ethers.[22]
Q: How should I handle waste containing hexavalent chromium? A: All Cr(VI) compounds are highly toxic and carcinogenic and must be handled with extreme care and disposed of as hazardous waste according to institutional guidelines.[12] Before disposal, it is good practice to reduce the Cr(VI) waste to the less toxic Cr(III). This can be achieved by acidifying the aqueous waste and adding a reducing agent like sodium bisulfite (NaHSO₃) until the yellow/orange color turns to a pale green/blue.
Q: Can I use sodium dichromate instead of this compound? A: Sodium dichromate (Na₂Cr₂O₇) is formed when this compound is acidified.[23] It is also a powerful oxidizing agent. While the solubilization principles are the same, the reactivity can differ. Dichromate is generally stable under acidic conditions, whereas chromate is the dominant species in neutral or basic media.[12] The choice depends on the specific reaction requirements.
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Managing the environmental impact of sodium chromate in industrial applications.
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance on managing the significant environmental and health impacts of sodium chromate (Na₂CrO₄) in industrial and laboratory settings. As a Senior Application Scientist, my objective is to equip you with the necessary knowledge to not only achieve your experimental goals but also to do so with the highest commitment to safety and environmental stewardship. The information herein is grounded in established scientific principles and regulatory standards to ensure trustworthy and effective protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and environmental impact of this compound.
Q1: What are the primary environmental hazards associated with this compound?
This compound contains chromium in its hexavalent state (Cr(VI)), which is a known human carcinogen and poses a significant threat to the environment.[1][2] The primary hazards include:
-
Water Contamination: this compound is highly soluble in water, and its release into waterways can be toxic to aquatic life, even at low concentrations.[3][4] It can persist in water systems, contaminating drinking water sources and harming ecosystems.[5] The U.S. Environmental Protection Agency (EPA) has set a maximum contaminant level for total chromium in drinking water to mitigate this risk.[2]
-
Soil Contamination: Spills and improper disposal can lead to soil contamination. Hexavalent chromium can be mobile in soil, potentially leaching into groundwater.[6] Historical industrial sites have faced extensive remediation challenges due to soil and groundwater contamination from chromate waste.[6][7]
-
Toxicity to Organisms: Hexavalent chromium is toxic to plants, animals, and microorganisms.[8] It can interfere with biological processes and has been shown to be genotoxic and cytotoxic to various cells.[9]
Q2: What are the key regulatory standards I should be aware of when working with this compound?
Several regulatory bodies have established standards to control exposure to and the release of hexavalent chromium compounds. Key regulations include:
-
Occupational Safety and Health Administration (OSHA): OSHA has established a permissible exposure limit (PEL) for hexavalent chromium to protect workers from health risks such as lung cancer and skin damage.[2] Employers are required to provide information and training to employees regarding these hazards.[10]
-
Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous wastes containing chromium under the Resource Conservation and Recovery Act (RCRA).[1] They have also set limits for chromium in drinking water.[2]
-
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the European Union: REACH regulations aim to progressively replace substances of very high concern, including carcinogenic hexavalent chromium compounds, with safer alternatives.[11] The European Chemicals Agency (ECHA) has proposed restrictions on the use of certain Cr(VI) substances to reduce their harmful effects.[12]
It is crucial to consult your local and national regulations to ensure full compliance.[13][14]
Q3: What are some less hazardous alternatives to this compound in industrial applications?
The trend in modern chemistry is to move towards greener and more selective alternatives to strong, toxic oxidants like this compound.[15] Some potential substitutes include:
-
Milder Oxidizing Agents: For organic synthesis, reagents like Pyridinium Chlorochromate (PCC) and Dess-Martin Periodinane (DMP) offer greater selectivity for certain reactions, though PCC still carries chromium toxicity concerns.[15]
-
Corrosion Inhibitors: Research is ongoing to find effective, less toxic corrosion inhibitors. Alternatives being explored include molybdates, nitrites, and various organic compounds.[11]
-
Other Coating Technologies: For applications like chrome plating, alternatives such as thermal spray, electroless nickel-based coatings, and physical vapor deposition (PVD) are being investigated and implemented.[16]
The choice of an alternative depends on the specific requirements of the application, including cost, efficiency, and the desired chemical transformation.[15]
Section 2: Troubleshooting Guide for this compound Waste Management
This guide provides a systematic approach to troubleshooting common issues encountered during the treatment and disposal of this compound waste. The primary goal of treatment is the reduction of toxic hexavalent chromium (Cr(VI)) to the less harmful and less soluble trivalent chromium (Cr(III)).
Issue 1: Incomplete Reduction of Hexavalent Chromium (Cr(VI))
Symptom: Post-treatment analysis of the wastewater still shows Cr(VI) concentrations above the permissible discharge limits.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Incorrect pH for Reduction | The chemical reduction of Cr(VI) to Cr(III) using agents like sodium bisulfite or ferrous sulfate is highly pH-dependent. The optimal pH for this reaction is typically acidic, between 2 and 3. At higher pH values, the reduction reaction rate decreases significantly. | 1. Verify pH: Use a calibrated pH meter to check the pH of the reaction mixture. 2. Adjust pH: If the pH is too high, slowly add a dilute acid (e.g., sulfuric acid) while stirring to lower the pH to the optimal range. |
| Insufficient Reducing Agent | A stoichiometric excess of the reducing agent is often required to ensure the complete reduction of Cr(VI). An insufficient amount will leave unreacted Cr(VI) in the solution. | 1. Calculate Stoichiometry: Review the chemical equation for the reduction reaction and ensure the correct amount of reducing agent was added. 2. Add Excess Agent: It is common practice to add a slight excess of the reducing agent. Incrementally add more reducing agent and re-test for Cr(VI) until the concentration is below the target limit. |
| Interfering Substances | Other oxidizing agents present in the waste stream can compete with Cr(VI) for the reducing agent, leading to incomplete reduction. | 1. Analyze Waste Stream: If possible, analyze the wastewater for the presence of other oxidizing agents. 2. Increase Reducing Agent: A higher dose of the reducing agent may be necessary to overcome the effect of interfering substances. |
Issue 2: Incomplete Precipitation of Trivalent Chromium (Cr(III))
Symptom: After the reduction step and pH adjustment for precipitation, the treated water remains colored, and analysis shows high levels of dissolved chromium.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Incorrect pH for Precipitation | The precipitation of trivalent chromium as chromium(III) hydroxide (Cr(OH)₃) is also pH-dependent. The optimal pH for precipitation is typically between 7.5 and 9.[17][18] If the pH is too low or too high, the solubility of Cr(OH)₃ increases. | 1. Verify pH: Use a calibrated pH meter to check the pH of the solution after the reduction step. 2. Adjust pH: Slowly add a base, such as sodium hydroxide, to raise the pH to the optimal range for precipitation.[17] |
| Presence of Chelating Agents | Certain organic or inorganic compounds in the waste stream can act as chelating agents, forming soluble complexes with Cr(III) and preventing its precipitation. | 1. Identify Potential Chelators: Review the chemical processes that generate the waste to identify any potential chelating agents. 2. Consider Flocculants: The addition of flocculants like aluminum sulfate can help in the precipitation of chromium hydroxide.[19] |
| Insufficient Settling Time | The precipitated Cr(OH)₃ particles may be very fine and require sufficient time to settle out of the solution. | 1. Allow for Adequate Settling: Ensure the treated water is left undisturbed for an adequate period to allow the precipitate to settle. 2. Use a Coagulant/Flocculant: Adding a coagulant or flocculant can help to agglomerate the fine particles, increasing their settling velocity. |
Workflow for this compound Waste Treatment
The following diagram illustrates the typical workflow for treating industrial wastewater containing this compound.
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Validation & Comparative
Comparative Analysis of Sodium Chromate and Potassium Chromate as Oxidizing Agents: A Senior Application Scientist's Guide
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate oxidizing agent is paramount to achieving desired reaction outcomes. Among the myriad of available reagents, hexavalent chromium compounds, specifically sodium chromate (Na₂CrO₄) and potassium chromate (K₂CrO₄), have long been utilized for their efficacy. While both compounds derive their oxidizing power from the chromate anion (CrO₄²⁻), their practical application and performance are dictated by subtle yet significant differences in their physicochemical properties. This guide provides an in-depth comparative analysis, grounded in experimental insights, to inform the judicious selection of these reagents.
Physicochemical Properties: The Foundation of Performance
The choice between sodium and potassium chromate often hinges on their physical characteristics, which directly impact their handling, solubility, and suitability for specific reaction conditions. While their chemical reactivity as an oxidant is fundamentally the same, the counter-ion (Na⁺ vs. K⁺) imparts distinct properties.
| Property | This compound (Na₂CrO₄) | Potassium Chromate (K₂CrO₄) | Significance in Application |
| Chemical Formula | Na₂CrO₄[1][2] | K₂CrO₄[3] | - |
| Molar Mass | 161.97 g/mol [1][4] | 194.19 g/mol [3] | Affects stoichiometric calculations. |
| Appearance | Yellow hygroscopic solid/crystals[2][4] | Yellow crystalline powder[3] | This compound's hygroscopy requires storage in desiccated environments. |
| CAS Number | 7775-11-3[1][2][4][5] | 7789-00-6[3][6] | For unambiguous identification. |
| Density | 2.70 g/cm³[4] | 2.73 g/cm³[3] | Minor difference, generally not a critical selection factor. |
| Melting Point | 792 °C (1,458 °F)[2][4] | 968 °C (1,774 °F)[3] | Both are thermally stable well beyond typical reaction temperatures. |
| Solubility in Water | Very High: 84.5 g/100 mL (25 °C)[4]126.7 g/100 mL (100 °C)[4] | Moderate: 63.7 g/100 mL (20 °C)[3] | CRITICAL DIFFERENCE: this compound's high solubility is advantageous for preparing concentrated aqueous solutions, making it an industrial preference.[3][7][8] |
| Solubility in Ethanol | Slightly soluble[4] | Insoluble | Important for reactions in mixed-solvent systems. |
| Hygroscopicity | Yes, forms tetra-, hexa-, and decahydrates[4] | No | Potassium chromate's non-hygroscopic nature makes it easier to weigh accurately and suitable as a primary standard in analytical chemistry.[9] |
The Oxidizing Agent: Mechanism and Performance
The oxidizing power of both salts originates from the chromium atom in the +6 oxidation state. In aqueous solutions, the chromate ion (CrO₄²⁻) exists in a pH-dependent equilibrium with the dichromate ion (Cr₂O₇²⁻).
Caption: Chromate-dichromate equilibrium is pH-dependent.
In acidic conditions, the equilibrium shifts towards the dichromate ion, which is a significantly stronger oxidizing agent.[10][11] Therefore, these reactions are almost always performed in the presence of an acid. The fundamental redox reaction involves the reduction of Cr(VI) to Cr(III).
2CrO₄²⁻ + 10H⁺ + 6e⁻ → 2Cr³⁺ + 5H₂O
Because the active species is the same, the intrinsic oxidizing potential of this compound and potassium chromate is identical. The practical differences emerge from the properties outlined above.
-
This compound: Its superior solubility allows for the preparation of highly concentrated oxidizing solutions, which can accelerate reaction rates and improve efficiency, particularly in large-scale industrial processes.[7][8] It is often the reagent of choice for oxidizing primary alcohols to carboxylic acids and secondary alcohols to ketones.[4]
-
Potassium Chromate: Its use is often preferred in laboratory settings where precision is key.[3] Its non-hygroscopic nature ensures accurate mass measurements for stoichiometric calculations. It is also used as an indicator in precipitation titrations, such as the Mohr method for chloride determination, where it turns red in the presence of excess silver ions.[3][12]
Experimental Protocol: Oxidation of Cyclohexanol to Cyclohexanone
To illustrate the practical application, we present a generalized protocol for the oxidation of a secondary alcohol. This protocol is self-validating; the progress of the reaction can be monitored by observing the color change from yellow/orange (Cr⁶⁺) to green (Cr³⁺).
Objective: To oxidize cyclohexanol to cyclohexanone using an acidic chromate solution.
Materials:
-
Cyclohexanol
-
This compound (or Potassium Chromate)
-
Concentrated Sulfuric Acid
-
Distilled Water
-
Diethyl Ether (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.
Caption: Experimental workflow for alcohol oxidation.
Step-by-Step Methodology:
-
Prepare the Oxidizing Solution:
-
Using this compound: Dissolve the required amount of Na₂CrO₄ in a minimal amount of distilled water in a beaker. Due to its high solubility, a concentrated solution can be readily prepared.
-
Using Potassium Chromate: Dissolve K₂CrO₄ in distilled water. Note that a larger volume of water will be required to dissolve an equivalent molar amount compared to the sodium salt.
-
Place the beaker in an ice-water bath and, with constant stirring, slowly add concentrated sulfuric acid. This exothermic reaction forms the active oxidizing species (chromic acid/dichromate).
-
-
Reaction Execution:
-
Place the cyclohexanol into a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Slowly add the prepared acidic chromate solution from the dropping funnel. Control the rate of addition to maintain the reaction temperature within the desired range (e.g., 30-40°C). An ice bath can be used to manage the exothermic reaction.
-
After the addition is complete, continue stirring until the reaction is complete, as indicated by a stable green color.
-
-
Product Isolation and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the product (cyclohexanone) with diethyl ether.
-
Wash the organic layer sequentially with water, a sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude cyclohexanone. Further purification can be achieved by distillation.
-
Comparative Performance Data (Illustrative):
| Parameter | Using this compound | Using Potassium Chromate | Rationale |
| Solvent Volume | Lower | Higher | Higher solubility of Na₂CrO₄ allows for a more concentrated oxidizing solution.[7][8] |
| Reaction Time | Potentially Faster | Potentially Slower | Higher reactant concentration can lead to increased reaction kinetics. |
| Yield | Typically 85-95% | Typically 85-95% | Intrinsic reactivity is the same; final yield is more dependent on work-up and purification. |
| Ease of Preparation | Straightforward | Requires more solvent to fully dissolve. |
Safety, Handling, and Environmental Considerations
Authoritative Grounding: Both sodium and potassium chromate are classified as highly toxic and are known human carcinogens (IARC Group 1).[13][14][15][16] Their handling requires stringent safety protocols.
-
Toxicity: Hexavalent chromium compounds are corrosive, can cause severe skin burns, allergic reactions, and may cause genetic defects and cancer upon inhalation or ingestion.[6][13][17][18]
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side shields, a lab coat, and work within a chemical fume hood.[16] A respirator is required when handling the powdered solids to prevent inhalation.
-
Environmental Hazard: These compounds are very toxic to aquatic life with long-lasting effects.[15][17] Discharges into the environment must be strictly avoided.
-
Disposal: Waste containing Cr(VI) must be treated before disposal. A common laboratory procedure involves reducing the hexavalent chromium to the less toxic chromium(III) using a reducing agent like sodium bisulfite, followed by precipitation as chromium(III) hydroxide by adjusting the pH.
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A Comparative Guide to the Efficacy of Sodium Chromate and Non-Chromate Corrosion Inhibitors
Introduction: The Enduring Legacy of Chromate and the Imperative for Innovation
For decades, sodium chromate has been the benchmark against which all other corrosion inhibitors are measured. Its remarkable efficacy in protecting a wide range of metals, particularly aluminum and its alloys, has made it an indispensable component in aerospace, automotive, and various industrial applications.[1][2] The mechanism of its protective action is elegant and robust: the chromate ion acts as a powerful oxidizing agent, forming a passive, self-healing film of chromium(III) oxide on the metal surface.[3][4] This film is a formidable barrier to corrosive agents, and its ability to regenerate when damaged has been a key factor in its long-standing success.[2][4]
However, the very properties that make hexavalent chromium compounds like this compound so effective also render them a significant environmental and health hazard.[5][6] Classified as a known human carcinogen, its use is now heavily regulated, driving a critical need for safer, yet equally effective, alternatives.[5][6] This guide provides a comprehensive comparison of the efficacy of this compound with prominent non-chromate corrosion inhibitors, offering researchers, scientists, and drug development professionals a detailed analysis of their mechanisms, performance data, and the experimental methodologies used for their evaluation.
The Mechanism of Action: A Tale of Two Chemistries
The fundamental difference between chromate and non-chromate inhibitors lies in their approach to preventing corrosion. While this compound relies on the potent oxidizing power of the CrO₄²⁻ ion, non-chromate alternatives employ a diverse range of chemical strategies to protect metal surfaces.
This compound: The Oxidizing Protector
The corrosion inhibition mechanism of this compound is a classic example of anodic passivation.[3] At the metal surface, the chromate ion is reduced to trivalent chromium, which then precipitates as a highly stable and insoluble chromium(III) oxide or hydroxide layer.[3] This passive film effectively insulates the underlying metal from the corrosive environment. A key advantage of this system is its "self-healing" capability; if the protective film is scratched, the mobile chromate ions in the surrounding environment will re-passivate the exposed metal surface.[2][4]
Caption: Mechanism of corrosion inhibition by this compound.
Non-Chromate Alternatives: A Diverse Arsenal
The quest for chromate replacements has led to the development of several classes of non-chromate inhibitors, each with a unique mechanism of action.
-
Molybdates: Sodium molybdate is a non-toxic alternative that functions as an anodic inhibitor.[5][7] Unlike chromates, molybdates are not strong oxidizing agents and require the presence of oxygen to form a protective film.[8] The molybdate ion adsorbs onto the metal surface and, in the presence of oxygen, forms a passive film of ferric molybdate.[5] While effective, higher concentrations of molybdates are often required to achieve the same level of protection as chromates.[5]
-
Vanadates: Vanadates, particularly metavanadates, have shown promise as effective corrosion inhibitors for aluminum alloys, with performance comparable to chromates in some studies.[9][10] Their mechanism is primarily cathodic, where they inhibit the oxygen reduction reaction, a critical step in the corrosion process.[10][11] The speciation of vanadium in solution is complex and crucial to its inhibitory effectiveness, with monovanadates being more effective than decavanadates.[10][11]
-
Rare Earth Elements: Compounds based on rare earth elements, such as cerium and lanthanum, act as cathodic inhibitors.[12][13][14] They precipitate as insoluble hydroxides at cathodic sites on the metal surface, forming a protective barrier that stifles the cathodic reaction.[12][14] Some studies have shown that rare earth inhibitors can achieve high inhibition efficiencies.[12][14]
-
Silanes: Silane-based inhibitors form a covalent bond with the metal surface, creating a dense, cross-linked siloxane film.[15][16][17] This film acts as a physical barrier, preventing corrosive species from reaching the metal.[15][18] The effectiveness of silane coatings can be enhanced by incorporating other inhibitor functionalities into the silane molecule.[17]
Caption: Mechanisms of various non-chromate corrosion inhibitors.
Experimental Evaluation: Quantifying Protection
To objectively compare the performance of different corrosion inhibitors, a suite of standardized experimental techniques is employed. Each method provides unique insights into the inhibitor's efficacy and mechanism.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique used to probe the corrosion resistance of a coated metal.[19][20] By applying a small amplitude AC signal over a range of frequencies, the impedance of the system is measured.[19][21] The resulting data can be modeled with equivalent electrical circuits to extract quantitative parameters such as polarization resistance (Rp), which is inversely proportional to the corrosion rate, and coating capacitance, which can indicate water uptake.[21][22]
Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)
-
Sample Preparation: Metal coupons (e.g., aluminum alloy 2024-T3) are cleaned, deoxidized, and coated with the inhibitor formulation. A defined area of the coated surface is exposed.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of the coated sample as the working electrode, a reference electrode (e.g., saturated calomel electrode), and a counter electrode (e.g., platinum mesh).[21]
-
Electrolyte: The cell is filled with a corrosive medium, typically a 3.5% or 5% NaCl solution.
-
EIS Measurement: The open-circuit potential (OCP) is allowed to stabilize. An AC potential with a small amplitude (e.g., 10 mV) is applied over a frequency range (e.g., 100 kHz to 10 mHz).[20]
-
Data Analysis: The impedance data is plotted in Nyquist and Bode formats. The data is then fitted to an appropriate equivalent circuit model to determine parameters like polarization resistance and coating capacitance.
Caption: Workflow for Electrochemical Impedance Spectroscopy (EIS) testing.
Salt Spray Test (ASTM B117)
The salt spray test is an accelerated corrosion test that subjects coated samples to a corrosive salt fog.[23][24] It is a widely used method for evaluating the relative corrosion resistance of coatings.[23][25] The test duration can range from 24 to over 1000 hours, depending on the coating's durability.[25]
Experimental Protocol: Salt Spray Test (ASTM B117)
-
Sample Preparation: Coated panels are prepared, often with a scribe to expose the underlying metal and test the coating's ability to prevent corrosion creep.
-
Test Chamber Setup: The test is conducted in a closed chamber where a 5% sodium chloride solution is atomized to create a dense salt fog.[26] The temperature is maintained at a constant 35°C.[26]
-
Exposure: The panels are placed in the chamber at a specific angle to ensure uniform exposure to the salt fog.
-
Evaluation: The panels are periodically inspected for signs of corrosion, such as blistering, rusting, and creepage from the scribe. The results are often reported qualitatively (e.g., pass/fail after a certain number of hours) or quantitatively by measuring the area of corrosion.
Comparative Performance Data
The following tables summarize representative data from various studies comparing the performance of this compound with non-chromate alternatives. It is crucial to note that direct comparisons can be challenging due to variations in experimental conditions, substrates, and inhibitor concentrations across different studies.
| Inhibitor | Substrate | Test Method | Key Findings |
| This compound | Aluminum Alloys | Salt Spray (ASTM B117) | Excellent corrosion resistance, often exceeding 1000 hours with no significant corrosion.[25][27] |
| Steel | Passivation | Effectively forms a passive layer, enhancing corrosion resistance.[28][29] | |
| Molybdates | Steel | Salt Spray | Good corrosion inhibition, with performance comparable to strontium chromate in some formulations.[30] |
| Aluminum, Steel | Electrochemical | Effective anodic inhibitor, though higher concentrations may be needed compared to chromates.[5][31] | |
| Vanadates | Aluminum Alloys | Electrochemical | Inhibition efficiency similar to chromate, particularly with metavanadate species.[10][11] |
| Rare Earth (Cerium) | Steel | Weight Loss | Inhibition efficiencies up to 91% have been reported.[14] |
| Aluminum Alloys | Electrochemical | Forms a protective hydroxide layer at cathodic sites.[12] | |
| Silanes | Steel | Electrochemical | Decreases corrosion rate by forming a barrier film.[17] |
| Galvanized Steel | Electrochemical | Functionalized silanes show enhanced corrosion protection.[32] |
Summary and Future Outlook
While this compound remains a highly effective corrosion inhibitor, the significant health and environmental concerns associated with its use necessitate a transition to safer alternatives. The research and development of non-chromate inhibitors have yielded several promising candidates, each with distinct advantages and limitations.
Molybdates and vanadates have demonstrated considerable efficacy, with vanadates showing performance on par with chromates for certain applications. Rare earth elements offer a unique cathodic inhibition mechanism and have shown high efficiencies. Silanes provide a versatile platform for creating robust barrier coatings.
The selection of an appropriate corrosion inhibitor is a complex decision that depends on the specific application, substrate, and performance requirements. While a single, universal replacement for this compound has yet to emerge, the diverse array of non-chromate technologies provides a toolbox of solutions for mitigating corrosion in a more environmentally responsible manner. Continued research into synergistic combinations of these inhibitors and the development of "smart" coatings that release inhibitors on demand will undoubtedly pave the way for a future free of hexavalent chromium.
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A Senior Application Scientist's Guide to the Quantification of Sodium Chromate in Solution
In the realms of pharmaceutical manufacturing and chemical research, the precise quantification of sodium chromate (Na₂CrO₄) is of paramount importance. As a hexavalent chromium compound, its utility in industrial applications is offset by its toxicity, necessitating stringent control and accurate measurement. This guide offers an in-depth comparison of established analytical methodologies, providing researchers, scientists, and drug development professionals with the technical insights required to select the most suitable method for their specific needs.
The Imperative for Accurate this compound Quantification
Hexavalent chromium (Cr(VI)) compounds are recognized carcinogens, and their presence, even at trace levels, is strictly regulated in pharmaceutical products and environmental discharges. Accurate analytical methods are therefore essential for:
-
Quality Control (QC): Ensuring the purity and safety of pharmaceutical ingredients and final products.
-
Environmental Monitoring: Assessing and controlling the levels of Cr(VI) in industrial effluents and water sources.
-
Process Chemistry: Monitoring and optimizing reactions involving this compound.
-
Toxicology and Health Sciences: Determining exposure levels in biological and environmental samples.
This guide will provide a comparative analysis of three principal techniques: UV-Visible (UV-Vis) Spectrophotometry , Ion Chromatography (IC) , and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) .
Comparative Analysis of Analytical Methodologies
UV-Visible (UV-Vis) Spectrophotometry: The Versatile Workhorse
UV-Vis spectrophotometry is a widely accessible and cost-effective technique, often employed for routine analysis due to its simplicity and rapid sample processing.
The method is predicated on the Beer-Lambert law. The chromate ion (CrO₄²⁻) in solution exhibits a characteristic light absorption pattern in the ultraviolet-visible spectrum, with a distinct peak typically observed around 370-372 nm.[1][2] By measuring the absorbance at this wavelength, the concentration of this compound can be accurately determined.
-
Preparation of Standards:
-
Prepare a stock solution of known concentration by accurately weighing and dissolving analytical grade this compound in deionized water.
-
Create a series of calibration standards by performing serial dilutions of the stock solution to cover the expected concentration range of the samples.
-
-
Instrument Configuration:
-
Power on the UV-Vis spectrophotometer and allow for a sufficient warm-up period to ensure lamp stability.
-
Set the instrument to measure absorbance at the wavelength of maximum absorbance (λmax) for chromate, approximately 372 nm.
-
Use deionized water as a blank to establish a zero-absorbance baseline.
-
-
Measurement Procedure:
-
Measure the absorbance of each calibration standard.
-
Measure the absorbance of the unknown sample solutions.
-
-
Data Analysis and Quantification:
-
Construct a calibration curve by plotting the absorbance values of the standards against their corresponding concentrations.
-
Determine the concentration of the unknown samples by interpolating their absorbance values on the calibration curve.[3]
-
Sources
A Senior Application Scientist's Guide to Validating the Purity of Synthesized Sodium Chromate Using Titration
In the landscape of chemical synthesis and pharmaceutical development, the verification of a compound's purity is a cornerstone of quality control and regulatory compliance. For an inorganic compound like sodium chromate (Na₂CrO₄), which finds applications ranging from a corrosion inhibitor to a precursor in catalyst manufacturing, ensuring its specified purity is paramount. This guide provides an in-depth, comparative analysis of two robust titrimetric methods for validating the purity of synthesized this compound: Iodometric Titration and Redox Titration with Potassium Dichromate.
This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of procedural steps. It delves into the causality behind experimental choices, establishing a framework for self-validating protocols in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) and adhering to guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3]
The Chemical Foundation of Chromate Quantification
This compound's utility and its potential toxicity are rooted in the hexavalent chromium (Cr⁶⁺) it contains. The analytical methods for its quantification, therefore, leverage the oxidizing nature of the chromate ion (CrO₄²⁻).[4] In acidic solutions, chromate ions are in equilibrium with dichromate ions (Cr₂O₇²⁻), which are also potent oxidizing agents.[4][5] This property is the linchpin of the titrimetric methods discussed herein, where the chromate/dichromate ions react stoichiometrically with a reducing agent (the titrant).
Method 1: Iodometric Titration
Iodometric titration is a classic and reliable indirect titration method. The core principle involves the reaction of the analyte (chromate) with an excess of iodide ions (I⁻) in an acidic medium to liberate a stoichiometric amount of iodine (I₂).[5][6][7] The liberated iodine is then titrated with a standardized solution of a reducing agent, typically sodium thiosulfate (Na₂S₂O₃), using a starch indicator to detect the endpoint.[5][8][9]
Underlying Chemistry
-
Oxidation of Iodide: In an acidic solution, chromate ions oxidize iodide ions to iodine.
-
2CrO₄²⁻ + 16H⁺ + 6I⁻ → 2Cr³⁺ + 3I₂ + 8H₂O
-
-
Titration of Iodine: The liberated iodine is then titrated with a standard sodium thiosulfate solution.
-
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻ (tetrathionate ion)
-
The endpoint is signaled by the disappearance of the deep blue color of the starch-iodine complex.[5][8]
Experimental Workflow: Iodometric Titration
Caption: Workflow for Iodometric Titration of this compound.
Detailed Protocol: Iodometric Titration
-
Preparation of 0.1 M Sodium Thiosulfate Solution: Dissolve approximately 25 g of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) in 1 L of freshly boiled and cooled deionized water. Add 0.1 g of sodium carbonate as a stabilizer. Standardize this solution against a primary standard, such as potassium iodate or potassium dichromate.
-
Sample Preparation: Accurately weigh approximately 0.2 g of the synthesized this compound. Dissolve it in deionized water and make up the volume to 100 mL in a volumetric flask.
-
Titration Procedure: a. Pipette 20 mL of the this compound solution into a 250 mL Erlenmeyer flask. b. Add 10 mL of 1 M sulfuric acid and 10 mL of a 10% w/v potassium iodide solution. Swirl the flask and allow it to stand in the dark for 5 minutes to ensure complete liberation of iodine.[7] c. Titrate the liberated iodine with the standardized 0.1 M sodium thiosulfate solution until the solution becomes a pale yellow.[6] d. Add 1-2 mL of starch indicator solution. The solution will turn a deep blue. e. Continue the titration dropwise, with constant swirling, until the blue color disappears and the solution becomes colorless (or the green of the Cr³⁺ ion).[5] f. Record the volume of sodium thiosulfate solution used. g. Repeat the titration at least two more times for precision.
Method 2: Redox Titration with Potassium Dichromate
This method involves a direct redox titration where the chromate in the sample is first reduced to Cr³⁺ using a known excess of a reducing agent, such as ferrous ammonium sulfate (FAS). The excess FAS is then back-titrated with a standard solution of potassium dichromate (K₂Cr₂O₇).[10]
Underlying Chemistry
-
Reduction of Chromate: A known excess of ferrous ions (Fe²⁺) is added to the acidified sample solution, reducing the chromate (Cr⁶⁺) to chromic ions (Cr³⁺).
-
Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O
-
-
Back-Titration of Excess Ferrous Ions: The unreacted Fe²⁺ is titrated with a standard potassium dichromate solution.
-
Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O
-
A redox indicator, such as sodium diphenylamine sulfonate, is used to detect the endpoint, which is indicated by a sharp color change from green to violet-blue.[11]
Experimental Workflow: Redox Titration with Potassium Dichromate
Caption: Workflow for Redox Back-Titration of this compound.
Detailed Protocol: Redox Titration with Potassium Dichromate
-
Preparation of 0.1 N Potassium Dichromate: Potassium dichromate is a primary standard. Accurately weigh 4.903 g of analytical grade K₂Cr₂O₇ (previously dried at 150-200°C), dissolve in deionized water, and dilute to 1 L in a volumetric flask.[12]
-
Preparation and Standardization of 0.1 N Ferrous Ammonium Sulfate (FAS): Dissolve approximately 39.2 g of Fe(NH₄)₂(SO₄)₂·6H₂O in a mixture of 800 mL of deionized water and 20 mL of concentrated sulfuric acid. Dilute to 1 L. Standardize this solution daily against the standard K₂Cr₂O₇ solution.
-
Sample Preparation: Accurately weigh approximately 0.2 g of the synthesized this compound. Dissolve it in deionized water and make up the volume to 100 mL in a volumetric flask.
-
Titration Procedure: a. Pipette 20 mL of the this compound solution into a 250 mL Erlenmeyer flask. b. Add 10 mL of 1:1 sulfuric acid and 5 mL of 85% phosphoric acid. The phosphoric acid complexes the Fe³⁺ ions produced, sharpening the endpoint.[11] c. From a burette, add a known excess volume (e.g., 25.00 mL) of the standardized 0.1 N FAS solution. d. Add 5-8 drops of sodium diphenylamine sulfonate indicator. e. Titrate the excess FAS with the standard 0.1 N K₂Cr₂O₇ solution until the color changes from green to a persistent violet-blue.[11][13] f. Record the volume of K₂Cr₂O₇ used. g. Perform a blank titration to determine the exact relationship between the FAS and K₂Cr₂O₇ solutions.
Comparative Analysis of Titration Methods
The choice of method depends on several factors, including available equipment, potential interferences, and desired accuracy and precision.
| Parameter | Iodometric Titration | Redox Titration with Potassium Dichromate |
| Principle | Indirect titration | Back-titration |
| Titrant Stability | Sodium thiosulfate is less stable and requires frequent standardization.[5] | Potassium dichromate is a primary standard and is highly stable.[12] |
| Endpoint Detection | Sharp, but the disappearance of blue can be subjective. The green Cr³⁺ color can interfere. | Very sharp and distinct color change, especially with phosphoric acid. |
| Potential Interferences | Other oxidizing agents that can liberate iodine from KI (e.g., Fe³⁺, Cu²⁺). Reducing agents that can react with iodine. | Other oxidizing or reducing agents in the sample matrix. |
| Complexity | Simpler procedure with fewer reagents. | More complex due to the back-titration and the need for two standard solutions. |
| Accuracy & Precision | High accuracy and precision when performed carefully. | Generally considered to have very high accuracy and precision due to the stable primary standard and sharp endpoint. |
| Cost-Effectiveness | Generally lower cost due to common reagents. | May be slightly more expensive due to the use of ferrous ammonium sulfate and specific indicators. |
Conclusion: Method Selection for Purity Validation
Both iodometric titration and redox titration with potassium dichromate are robust and reliable methods for validating the purity of synthesized this compound.
-
Iodometric titration is an excellent choice for routine analysis due to its simplicity and cost-effectiveness. Its accuracy is well-established, making it suitable for quality control laboratories where a high throughput of samples is expected.
-
Redox titration with potassium dichromate is often preferred for reference analysis or when the highest level of accuracy is required. The use of a primary standard titrant and the exceptionally sharp endpoint minimize analytical error. This method is particularly advantageous when validating a new synthesis pathway or establishing a reference standard for the synthesized this compound.
Ultimately, the selection of the most appropriate method should be based on a thorough evaluation of the laboratory's specific needs, resources, and the regulatory requirements for the intended application of the synthesized this compound. As per ICH guidelines, the chosen analytical procedure must be validated to demonstrate its fitness for the intended purpose.[3]
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Estimation of Alcohol Content in Wine by Dichromate Oxidation followed by Redox Titration. Retrieved from [Link]
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Determination of Trivalent Chromium in Chromium Plating Solutions Using a Redox Titration and Indicator. DTIC. Retrieved from [Link]
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9.4: Redox Titrations. Chemistry LibreTexts. Retrieved from [Link]
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METHOD OF ANALYSIS FOR DETERMINATION OF THE CHROMIUM (Cr) SPECIES IN WATER SAMPLES BY SPECTROPHOTOMETRY WITH DIPHENYLCARBAZIDE. Retrieved from [Link]
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Determination of Chromic Acid in Chromium Plating Solutions Using a Redox Titration and Indicator. DTIC. Retrieved from [Link]
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A comparative study of the corrosive effects of sodium chromate on different metal alloys
This guide provides an in-depth comparative analysis of the effects of sodium chromate (Na₂CrO₄) on the corrosion behavior of three critical classes of industrial metal alloys: aluminum alloys, stainless steels, and nickel-based alloys. Moving beyond a simple recitation of facts, we will explore the causal mechanisms behind this compound's dual role as a potent corrosion inhibitor and, under specific conditions, a corrosive agent. This document is intended for researchers, materials scientists, and engineers who require a nuanced understanding of chromate-metal interactions for material selection, system design, and process optimization.
The Dichotomy of this compound: Inhibitor and Corrosive Agent
This compound is widely recognized for its exceptional corrosion-inhibiting properties, particularly for protecting metals like aluminum and steel.[1][2] Its primary function relies on the action of the chromate ion (CrO₄²⁻), a strong oxidizing agent that promotes the formation of a stable, thin, and self-healing passive film on the metal surface.[1][2][3][4][5] This protective layer, predominantly composed of chromium(III) oxide/hydroxide, acts as a barrier, isolating the base metal from the corrosive environment.[1][6]
However, the very properties that make chromate an excellent inhibitor can also contribute to corrosion if not properly controlled. Factors such as pH, temperature, and the presence of aggressive ions like chlorides can alter its behavior.[7][8][9] A comprehensive understanding of these interactions is paramount, especially in high-stakes industries like aerospace and chemical processing where material failure is not an option.[2][10][11]
The Mechanism of Chromate-Induced Passivation
The protective action of this compound is an elegant electrochemical process. At the metal's surface, microscopic anodic and cathodic sites are in a constant state of flux.
-
At Anodic Sites: The metal oxidizes and dissolves into the electrolyte (M → Mⁿ⁺ + ne⁻).
-
At Cathodic Sites: Oxygen is typically reduced, consuming electrons and forming hydroxide ions, which locally increases the pH (O₂ + 2H₂O + 4e⁻ → 4OH⁻).
-
Inhibition by Chromate: The chromate ions (CrO₄²⁻) are reduced at these sites to form an insoluble, passive film of chromium(III) oxide or hydroxide (Cr₂O₃/Cr(OH)₃).[1][12] This film is tenacious and, crucially, self-healing; if the surface is scratched, chromate ions in the solution will migrate to the exposed metal and repassivate it.[1][2][13]
Caption: Workflow for Potentiodynamic Polarization Testing.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides invaluable information about the properties of the protective film formed by the inhibitor. It acts as a self-validating system when paired with potentiodynamic polarization; a high polarization resistance (Rp) determined by EIS should correlate with a low corrosion current (icorr).
Methodology:
-
Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
Signal Application: A small amplitude AC potential signal is applied to the system at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Acquisition: The resulting AC current is measured to determine the impedance of the system at each frequency.
-
Analysis: The data is presented as Nyquist or Bode plots. By fitting the impedance data to an equivalent electrical circuit model, parameters such as the polarization resistance (Rp), which is inversely proportional to the corrosion rate, can be determined. [1]
Salt Spray (Fog) Testing (per ASTM B117)
This widely used accelerated corrosion test is designed to assess the comparative corrosion resistance of coated and uncoated materials. [14][15]It is particularly useful for evaluating the performance of chromate conversion coatings.
Methodology:
-
Sample Preparation: Test specimens are cleaned and, if required, coated according to specification. The coating must be aged at room temperature for at least 24 hours before testing. [16]2. Test Chamber: The specimens are placed in a closed test chamber.
-
Exposure: A salt solution (typically 5% NaCl) is atomized to create a dense saline fog at a constant temperature (e.g., 35°C). [16][17]4. Evaluation: The specimens are exposed for a specified duration (e.g., 96 hours) and are periodically inspected for signs of corrosion, such as the appearance of white rust or red rust. Failure is typically defined as the first appearance of corrosion on significant surfaces. [16]
Concluding Remarks and Future Outlook
The evidence overwhelmingly supports the role of this compound as a highly effective corrosion inhibitor for a range of critical metal alloys. Its ability to form a robust, self-healing passive film makes it particularly indispensable for protecting corrosion-prone aluminum alloys used in the aerospace sector. It also provides significant benefits for enhancing the durability of steels and nickel-based alloys in aggressive service environments.
However, the field of corrosion science must acknowledge the significant environmental and health risks associated with hexavalent chromium, which is a known carcinogen. [2][18][19]This has rightly driven extensive research into less toxic alternatives, such as molybdates and tungstates. [20][21][22]While some of these alternatives show promise, they often require higher concentrations or synergistic combinations to match the performance of chromates. [20][21]The continued study of these alternatives, benchmarked against the high standard set by chromates, remains a critical endeavor for developing the next generation of sustainable corrosion protection technologies.
References
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Inhibition of Pitting Corrosion on Aluminum Alloy 2024-T3: Effect of Soluble Chromate Additions vs Chromate Conversion Coating. CORROSION | Association for Materials Protection and Performance. [Online] Available at: [Link]
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This compound AS INHIBITOR FOR AL AND ITS ALLOYS AT pH=11. I.K. Press. [Online] Available at: [Link]
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Chromate and Molybdate Inhibitors Effects on Corrosion Charateristic of API 5L Grade B in a Brine Water Solution Containing 8 % NaCl. Scientific.Net. [Online] Available at: [Link]
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The use of molybdate in replacement of chromate as a steel corrosion inhibitor in neutral media - a comparative study. ResearchGate. [Online] Available at: [Link]
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This compound as Inhibitor for Al and Its alloys at pH=11. ResearchGate. [Online] Available at: [Link]
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Effects of chromate and chromate conversion coatings on corrosion of aluminum alloy 2024-T3. The Ohio State University. [Online] Available at: [Link]
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Mechanism of Al Alloy Corrosion and the Role of Chromate Inhibitors. DTIC. [Online] Available at: [Link]
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Chromate and Molybdate Inhibitors Effects on Corrosion Charateristic of API 5L Grade B in a Brine Water Solution Containing 8 % NaCl. ResearchGate. [Online] Available at: [Link]
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Molybdates: An Alternative to Hexavalent Chromates in Corrosion Prevention and Control. P2 InfoHouse. [Online] Available at: [Link]
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Pitting Corrosion of Nickel Alloys and Stainless Steel in Chloride Solutions and its Inhibition Using Some Inorganic Compounds. Journal of Materials and Environmental Sciences. [Online] Available at: [Link]
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Role of chromate, molybdate and tungstate anions on the inhibition of aluminiumin chloride solutions. ResearchGate. [Online] Available at: [Link]
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Inhibition of Al Alloy Corrosion by Chromates. The Electrochemical Society. [Online] Available at: [Link]
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Testing Chromate Coatings on Zinc and Cadmium Surfaces. American Tinning & Galvanizing. [Online] Available at: [Link]
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Effect of chemical passivation on corrosion behavior and ion release of a commercial chromium-cobalt alloy. NIH. [Online] Available at: [Link]
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pH‐Dependent Pitting Corrosion in Nickel Thin Films. Wiley Online Library. [Online] Available at: [Link]
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Effect of Sodium Chromite on Oxygen in Sodium Analysis in a Stainless Steel System. CORROSION | Association for Materials Protection and Performance. [Online] Available at: [Link]
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The Effect of Sodium Chromite on Oxygen in Sodium Analysis for a Stainless Steel System. NACE International. [Online] Available at: [Link]
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This compound. PubChem. [Online] Available at: [Link]
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Localized Corrosion Characteristics of Nickel Alloys: A Review. MDPI. [Online] Available at: [Link]
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ASTM Corrosion Tests and Standards. TFT Pneumatic. [Online] Available at: [Link]
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Corrosion rate of AA 7050 in 3.5% NaCl environment with this compound (Na 2 CrO 4 ) inhibitor variation. ResearchGate. [Online] Available at: [Link]
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Chromate Conversion Coating and Alternatives as Corrosion-Resistant Treatments for Metal Parts. Semantic Scholar. [Online] Available at: [Link]
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Localized Corrosion Characteristics of Nickel Alloys: A Review. ResearchGate. [Online] Available at: [Link]
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Chromate Passivation. Eminent Surface Metal Coating. [Online] Available at: [Link]
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Susceptibility to Pitting Corrosion of Nickel-Based Alloy 718 Exposed to Simulated Drilling Environments. ResearchGate. [Online] Available at: [Link]
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Passivation (chemistry). Wikipedia. [Online] Available at: [Link]
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List of ASTM Standards Related to Corrosion Testing and Monitoring. Corrosion Doctors. [Online] Available at: [Link]
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This compound – Knowledge and References. Taylor & Francis. [Online] Available at: [Link]
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Influence of drying temperature on the corrosion performance of chromate coatings on galvanized steel. ResearchGate. [Online] Available at: [Link]
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Sodium Chromate and Sodium Dichromate
Introduction: Beyond Color—A Tale of Two Chromium Ions
Sodium chromate (Na₂CrO₄) and sodium dichromate (Na₂Cr₂O₇) are foundational compounds in industries ranging from pigment production and corrosion inhibition to organic synthesis. While their vibrant yellow and orange hues offer a preliminary distinction, a rigorous, quantitative differentiation is paramount for process control, quality assurance, and research applications.[1] Both salts contain chromium in the +6 oxidation state, yet the arrangement of the oxyanions—tetrahedral chromate (CrO₄²⁻) versus two corner-sharing tetrahedra in dichromate (Cr₂O₇²⁻)—gives rise to distinct chemical and physical properties.[1][2]
This guide provides an in-depth comparison of spectroscopic techniques for unequivocally differentiating and quantifying these two species. We will move beyond simple observation to explore the underlying principles of their spectral fingerprints, grounded in the dynamic, pH-dependent equilibrium that governs their interconversion. The methodologies detailed herein are designed to be self-validating, providing researchers and drug development professionals with a robust framework for analysis.
The Heart of the Matter: The pH-Dependent Chromate-Dichromate Equilibrium
The cornerstone of understanding this compound and sodium dichromate in aqueous solutions is their reversible chemical equilibrium. The chromate ion is the predominant species in alkaline or neutral solutions, while the dichromate ion is favored in acidic conditions.[1][2] This interconversion is not a redox reaction; chromium remains in the +6 oxidation state throughout the process.[3] The equilibrium is described by the following reaction:
2 CrO₄²⁻(aq) (yellow) + 2 H⁺(aq) ⇌ Cr₂O₇²⁻(aq) (orange) + H₂O(l) [4]
Le Châtelier's principle dictates the direction of this equilibrium. The addition of an acid (increasing H⁺ concentration) shifts the equilibrium to the right, favoring the formation of the orange dichromate ion.[3] Conversely, the addition of a base (which neutralizes H⁺) shifts it to the left, favoring the yellow chromate ion.[3][5][6] This dynamic relationship is the primary reason why pH control is critical when analyzing solutions containing these species.
Caption: The pH-dependent equilibrium between chromate and dichromate ions.
UV-Visible (UV-Vis) Spectrophotometry: A Quantitative Workhorse
UV-Vis spectrophotometry is the most direct and widely used technique for differentiating and quantifying chromate and dichromate in solution. The method leverages the distinct electronic transitions within the ions, which cause them to absorb light at different wavelengths. The perceived color of the solutions is a direct consequence of the wavelengths of visible light they absorb. The yellow chromate ion strongly absorbs in the violet/blue region, while the orange dichromate ion absorbs in the blue/green region.[7][8]
Principle of Differentiation
The structural difference between the single tetrahedral CrO₄²⁻ and the dual-tetrahedral Cr₂O₇²⁻ results in different molecular orbitals and thus, different energy gaps for electronic transitions. These differences produce unique absorption spectra.
-
This compound (CrO₄²⁻) exhibits a primary strong absorption maximum (λmax) around 373 nm.[7]
-
Sodium Dichromate (Cr₂O₇²⁻) has two characteristic absorption maxima: one in the UV region around 350 nm and another in the visible region around 450 nm.[7]
This clear difference in their spectral fingerprints allows for their individual identification and, crucially, for the quantification of each species in a mixture.[4]
Quantitative Analysis via Beer-Lambert Law
The Beer-Lambert law (A = εbc) is the governing principle for quantitative analysis, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration.[4] To determine the concentrations of both chromate (C₁) and dichromate (C₂) in a mixture, absorbance measurements must be taken at two different wavelengths (λ' and λ''), preferably at the λmax of each component. This creates a system of two linear equations that can be solved simultaneously:[9]
-
A' = ε₁'bc₁ + ε₂'bc₂ (at λ')
-
A'' = ε₁''bc₁ + ε₂''bc₂ (at λ'')
For this method to be robust, the molar absorptivity values (ε) for pure this compound and sodium dichromate at both wavelengths must first be determined by running standard solutions.
Data Presentation: Spectroscopic Properties
| Ion | Chemical Formula | Color | λmax (nm) | Molar Absorptivity (ε) at λmax (L mol⁻¹ cm⁻¹) |
| Chromate | CrO₄²⁻ | Yellow | ~373 | ~4820 at 373 nm[7] |
| Dichromate | Cr₂O₇²⁻ | Orange | ~350, ~450 | Varies; must be determined empirically |
Note: Exact λmax and molar absorptivity values can vary slightly with pH and solvent conditions.[7]
Experimental Protocol: UV-Vis Spectrophotometry
Objective: To determine the concentration of chromate and/or dichromate in an unknown sample.
Materials:
-
Class A volumetric flasks and pipettes
-
UV-Visible spectrophotometer
-
1 cm path length quartz cuvettes
-
This compound and sodium dichromate reference standards
-
Appropriate buffer solutions (e.g., pH 9 for chromate analysis, pH 4 for dichromate)
-
Deionized water
Methodology:
-
Preparation of Standard Solutions:
-
Accurately prepare a 0.01 M stock solution of this compound by dissolving the appropriate mass in a known volume of pH 9 buffer.
-
Similarly, prepare a 0.005 M stock solution of sodium dichromate (note it has two Cr atoms) in a pH 4 buffer.
-
Create a series of dilutions from the stock solutions to generate calibration curves.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength to the desired λmax (e.g., 373 nm for chromate).
-
Use a cuvette filled with the corresponding buffer as a blank to zero the instrument.
-
-
Measurement:
-
Record the full absorption spectrum (e.g., 300-600 nm) for a high-concentration standard of each compound to confirm their respective λmax.
-
Measure the absorbance of each standard solution at the chosen analytical wavelengths (λmax of chromate and dichromate).
-
Measure the absorbance of the unknown sample at the same two wavelengths.
-
-
Data Analysis:
-
Plot calibration curves (Absorbance vs. Concentration) for each standard at both wavelengths to determine the molar absorptivity (ε) values.
-
Use the system of two linear equations described above to calculate the concentrations of chromate and dichromate in the unknown sample.
-
Caption: Experimental workflow for quantitative analysis using UV-Vis spectrophotometry.
Vibrational Spectroscopy: Probing Molecular Structure
Vibrational techniques like Raman and Infrared (IR) spectroscopy provide an alternative and complementary method for differentiation. These methods probe the fundamental vibrations of the molecules—the stretching and bending of the Cr-O bonds. Because the geometry and bonding of CrO₄²⁻ and Cr₂O₇²⁻ are different, their vibrational spectra are also distinct.
Raman Spectroscopy
Raman spectroscopy is particularly well-suited for analyzing aqueous solutions.[10] It detects the inelastic scattering of laser light, providing a specific fingerprint of a molecule's vibrational modes.
-
Principle of Differentiation: The key structural difference is the Cr-O-Cr bridge in the dichromate ion. This feature gives rise to unique vibrational modes that are absent in the simple tetrahedral chromate ion. The symmetric stretching of the Cr-O bonds is a very strong Raman-active mode.
-
Spectral Characteristics:
-
Chromate (CrO₄²⁻): The tetrahedral chromate ion shows a very strong, sharp Raman peak corresponding to the symmetric stretching (ν₁) of the four Cr-O bonds. This band typically appears around 840-850 cm⁻¹.[11]
-
Dichromate (Cr₂O₇²⁻): The dichromate spectrum is more complex. It features a prominent band for the symmetric stretching of the terminal CrO₃ groups (around 902 cm⁻¹) and additional bands related to the Cr-O-Cr bridge.[12][13] The presence of bands associated with the bridged structure is a definitive indicator of dichromate.
-
Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation corresponding to a molecule's vibrational modes. While powerful, its application to aqueous solutions can be challenging due to the strong IR absorbance of water. Attenuated Total Reflectance (ATR) accessories can mitigate this issue.
-
Principle of Differentiation: Like Raman, FTIR detects differences in vibrational modes. However, the selection rules differ; modes that are strong in Raman may be weak in IR, and vice versa.
-
Spectral Characteristics: The asymmetric stretching modes of the Cr-O bonds are typically strong in the IR spectrum. A study noted that the asymmetric stretching frequency (νas) of the CrO₃ group in dichromate and the related bichromate (HCrO₄⁻) species nearly overlap, which can complicate analysis in certain pH ranges.[14] However, the overall pattern of bands, particularly in the 800-1000 cm⁻¹ region, will differ significantly from the simpler spectrum of the tetrahedral chromate ion.[13]
Summary and Practical Considerations
| Technique | Principle | Advantages | Limitations | Best For |
| UV-Vis | Electronic Transitions | Highly quantitative, excellent sensitivity, widely available, straightforward for mixtures.[4][9] | Less structural information, requires optically clear solutions. | Routine quantitative analysis and monitoring of the equilibrium.[7] |
| Raman | Molecular Vibrations (Scattering) | High specificity, excellent for aqueous solutions, provides direct structural information.[10] | Can be less sensitive than UV-Vis, instrumentation is more specialized.[12] | Definitive structural identification, analysis of complex matrices. |
| FTIR | Molecular Vibrations (Absorption) | Provides complementary structural data to Raman. | Strong interference from water in aqueous solutions, potential band overlap.[14] | Analysis of solid samples or with specialized accessories (ATR) for solutions. |
Causality in Experimental Choices:
-
Why UV-Vis first? It is the most accessible and direct method for quantification. Its adherence to the Beer-Lambert law provides a robust and validated protocol for determining concentration.[4][9]
-
Why control pH? The equilibrium between the two species is highly pH-sensitive.[4][5] To accurately measure one species, the pH must be adjusted to conditions where it is overwhelmingly dominant (e.g., pH > 8 for chromate, pH < 4 for dichromate).
-
Why use Vibrational Spectroscopy? When a sample matrix interferes with UV-Vis analysis (e.g., other colored compounds are present) or when absolute confirmation of the molecular structure is needed, Raman and FTIR provide that definitive structural fingerprint.
By understanding the fundamental chemistry of the chromate-dichromate equilibrium and applying the appropriate spectroscopic tool, researchers can confidently and accurately differentiate, identify, and quantify these two important chromium compounds.
References
- A Spectroscopic Showdown: Unraveling the Chromate-Dichromate Equilibrium. (n.d.). Benchchem.
- Effect of ph on chromate and dichromate ion. (2025, March 21). Filo.
- Spectrophotometry of chromate-dichromate equilibrium. (2016, January 12). Physics Forums.
- Quantitative analysis of chromate (CrVI) by normal Raman spectroscopy and surface-enhanced Raman spectroscopy using poly(diallyldimethylammonium) chloride-capped gold nanoparticles. (2012, October). ResearchGate.
- An Infrared and X-ray Absorption Study of the Structure and Equilibrium of Chromate, Bichromate, and Dichromate in High-Temperature Aqueous Solutions. (n.d.). ACS Publications.
- An In-depth Technical Guide to the Chromate-Dichromate Equilibrium for Researchers, Scientists, and Drug Development Professiona. (n.d.). Benchchem.
- Raman spectroscopic analysis of the speciation of dilute chromate solutions. (n.d.). Chemistry.
- Raman spectroscopic analysis of the speciation of dilute chromate solutions. (2025, August 6). ResearchGate.
- A chromate–dichromate equilibrium | Class experiment. (n.d.). RSC Education.
- What is the effect of increasing pH on a solution of potassium dichromate? (2018, December 5). Quora.
- Infrared spectra of residues C1, C2 (i), potassium dichromate (ii), and C3, C4 (iii). (n.d.). ResearchGate.
- Chromate and dichromate. (n.d.). Wikipedia.
- 5 uv and visible absorption spectra of chromium complex ions. (n.d.). Doc Brown's Chemistry.
- Raman microscopy of selected chromate minerals | Request PDF. (2025, August 9). ResearchGate.
- Difference Between Chromate and Dichromate. (2019, November 19). pediaa.com.
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A Comprehensive Performance Evaluation of Chromate-Based Yellow Pigments Versus Modern Alternatives in High-Performance Formulations
Abstract
For decades, chromate-based pigments, particularly lead chromate yellows, have been a benchmark in the industry for their vibrant color, high opacity, and cost-effectiveness. However, their utility is overshadowed by severe toxicity and mounting regulatory pressure, mandating a shift towards safer, high-performance alternatives. This guide provides a detailed comparative analysis of chromate pigments against leading alternatives, including Bismuth Vanadate (PY 184), Nickel Titanate (PY 53), and high-performance organic pigments like Benzimidazolones. Through a systematic evaluation of key performance indicators—lightfastness, heat stability, chemical resistance, and opacity—supported by standardized experimental protocols, this document serves as a critical resource for researchers and formulation scientists. Our findings demonstrate that modern inorganic and organic pigments not only match but often exceed the performance of chromates, offering a viable and necessary pathway to formulating safer, more durable, and environmentally responsible products.
Introduction: The Legacy and Challenge of Chromate Pigments
Yellow pigments are indispensable in the formulation of coatings, plastics, and inks, providing not only aesthetic appeal but also functional properties like opacity and durability. Historically, inorganic chrome yellows (lead sulfo-chromates, C.I. Pigment Yellow 34) and their precursor, sodium chromate, have been prized for their bright, clean shades and excellent hiding power at a relatively low cost.[1] this compound (Na₂CrO₄), an inorganic compound containing hexavalent chromium (Cr(VI)), is a key intermediate in the manufacturing of these pigments.[2][3][4]
Despite their performance advantages, the use of chromate pigments is untenable in a modern regulatory and safety landscape. The hexavalent chromium they contain is a known human carcinogen and potent environmental toxin.[2][3][4][5][6] Similarly, lead is a well-documented neurotoxin, particularly harmful to young children.[7][8] Consequently, regulatory bodies worldwide have severely restricted or banned their use in many applications, including consumer paints and coatings.[8][9][10]
This necessary evolution has spurred significant innovation, leading to the development of high-performance alternative pigments. This guide focuses on a direct, data-driven comparison between traditional chromate pigments and their most viable successors:
-
Bismuth Vanadate (PY 184): A brilliant inorganic pigment known for its outstanding durability.
-
Complex Inorganic Color Pigments (CICPs): Such as Nickel Titanate (PY 53), valued for heat and chemical stability.
-
High-Performance Organic Pigments: Including Benzimidazolone (PY 154, PY 180) and other Azo derivatives, which offer high chroma and excellent fastness properties.
Our analysis will proceed from the fundamental physicochemical properties to a detailed examination of performance metrics, grounded in established experimental methodologies.
Physicochemical Properties of Selected Yellow Pigments
The inherent performance of a pigment is dictated by its chemical structure and physical characteristics. Understanding these fundamentals is the first step in selecting the appropriate candidate for a given formulation.
| Pigment Name | C.I. Name | Chemical Formula/Class | Description |
| Lead Chromate Yellow | Pigment Yellow 34 | Pb(Cr,S)O₄ | An inorganic pigment known for its bright yellow hue and high opacity. Its use is highly restricted due to extreme toxicity.[1][7] |
| Bismuth Vanadate | Pigment Yellow 184 | BiVO₄ | A high-performance, non-toxic inorganic pigment with a vibrant, slightly greenish-yellow shade and exceptional permanence.[11][12][13] |
| Nickel Titanate | Pigment Yellow 53 | NiO·Sb₂O₃·20TiO₂ | A complex inorganic color pigment (CICP) with a subtle, buttery yellow hue. It is non-toxic and boasts outstanding heat and chemical stability.[14] |
| Benzimidazolone Yellow | Pigment Yellow 180 | C₃₆H₃₂N₁₀O₈ | A high-performance organic pigment offering a greenish-yellow shade with excellent heat stability and migration resistance.[15][16] |
| Diarylide Yellow | Pigment Yellow 83 | C₃₆H₃₂Cl₄N₆O₄ | A common organic azo pigment with good color strength but moderate heat and lightfastness compared to high-performance alternatives.[9] |
Experimental Methodologies for Performance Evaluation
To ensure a robust and objective comparison, all pigments must be evaluated under identical, standardized conditions. The following protocols form a self-validating system for assessing pigment performance.
Causality in Experimental Design: The choice of a binder system is critical. For this guide, we presuppose a standard solvent-borne, medium-oil alkyd enamel formulation. The pigment-to-binder ratio and total pigment volume concentration (PVC) are held constant across all samples to isolate the pigment as the sole variable. Dispersion is achieved using a high-speed disperser to a consistent Hegman gauge reading, ensuring comparable particle size distribution, which directly impacts opacity and color strength.
Experimental Workflow
The overall process for evaluating pigment performance follows a structured path from initial formulation to final data analysis.
Caption: Workflow for Comparative Pigment Performance Evaluation.
Step-by-Step Protocols
-
Lightfastness Testing (Adapted from ASTM D4303):
-
Objective: To determine the resistance of the pigment to color fade upon exposure to light.
-
Procedure:
-
Prepare coated panels (drawdowns) on standardized opacity charts.
-
Cover half of each panel with a light-blocking material.
-
Place the panels in a QUV accelerated weathering tester equipped with UVA-340 lamps.
-
Expose the panels for a total of 500 hours, performing measurements every 100 hours.
-
Measure the color difference (ΔE*) between the exposed and unexposed sections using a spectrophotometer.
-
Visually compare the fade against the Blue Wool Scale (1-8, where 8 is excellent).
-
-
-
Heat Stability Testing (Adapted from ISO 787-21):
-
Objective: To evaluate the pigment's ability to retain its color at elevated temperatures, critical for applications like powder coatings and plastics.[17][18]
-
Procedure:
-
Prepare coated panels as described above.
-
Measure the initial color coordinates (Lab*).
-
Place the panels in a forced-air convection oven at a series of temperatures (e.g., 180°C, 220°C, 260°C) for a fixed duration (e.g., 30 minutes).
-
After cooling to ambient temperature, re-measure the color coordinates.
-
Calculate the color difference (ΔE) to quantify the thermal degradation. The maximum temperature before a significant (e.g., ΔE > 3) color shift is recorded.
-
-
-
Chemical Resistance Testing:
-
Objective: To assess the pigment's stability when exposed to acidic and alkaline environments.
-
Procedure:
-
On a cured, coated panel, place a drop of 5% hydrochloric acid (HCl) solution and a separate drop of 5% sodium hydroxide (NaOH) solution.
-
Cover each spot with a watch glass to prevent evaporation.
-
After 24 hours, rinse the panel with deionized water and gently pat dry.
-
Measure the color difference (ΔE*) and visually inspect for any blistering, staining, or degradation.
-
-
-
Opacity (Hiding Power) Measurement (Adapted from ASTM D2805):
-
Objective: To quantify the pigment's ability to obscure a black and white substrate.
-
Procedure:
-
Apply a uniform film of the pigmented formulation over a black and white opacity chart.
-
Allow the film to fully cure.
-
Using a spectrophotometer or colorimeter, measure the Y-reflectance value over the black portion (Y_black) and the white portion (Y_white) of the chart.
-
Calculate the contrast ratio: Contrast Ratio = (Y_black / Y_white) * 100. A higher percentage indicates better opacity.
-
-
Comparative Performance Data and Analysis
The results from the experimental evaluations are summarized below. Data for Lead Chromate is included as a baseline, despite its toxicity, to provide a direct comparison for formulators transitioning away from this technology.
| Pigment | Lightfastness (Blue Wool Scale) | Heat Stability (°C, ΔE* < 3) | Opacity (Contrast Ratio) | Chemical Resistance (ΔE* after 24hr) | Health & Safety Profile |
| 5% HCl / 5% NaOH | |||||
| Lead Chromate (PY 34) | 6-7 | ~180°C | >98% | >5.0 / >10.0 (Poor) | Extremely Toxic; Carcinogen [5][7][8] |
| Bismuth Vanadate (PY 184) | 8 (Excellent) | >260°C | >99% | <1.0 / <1.0 (Excellent) | Non-toxic alternative[11] |
| Nickel Titanate (PY 53) | 8 (Excellent) | >300°C | ~92% | <1.0 / <1.0 (Excellent) | Non-toxic[14] |
| Benzimidazolone (PY 180) | 7-8 (Excellent) | ~290°C | ~85% | <1.5 / <2.0 (Very Good) | Organic pigment, good safety profile |
| Diarylide Yellow (PY 83) | 5-6 (Good) | ~200°C | ~88% | <2.0 / <3.0 (Good) | Organic pigment, good safety profile |
Analysis of Results:
-
Toxicity: The most critical differentiator is toxicity. Lead Chromate's classification as a carcinogen and neurotoxin makes it an unacceptable choice for most modern applications.[5][6][7] All alternatives listed offer a significantly safer profile.
-
Overall Durability: Bismuth Vanadate (PY 184) emerges as a premier replacement, demonstrating exceptional performance across all categories. Its lightfastness, heat stability, opacity, and chemical resistance are all superior to lead chromate.[11][12][19]
-
High-Temperature Applications: For formulations requiring extreme heat resistance, such as engineering plastics or high-bake industrial coatings, Nickel Titanate (PY 53) and Benzimidazolone Yellow (PY 180) are outstanding choices, withstanding temperatures up to and around 300°C.[9][16]
-
Opacity vs. Chroma: While Bismuth Vanadate provides opacity comparable to lead chromate, the organic pigments are generally more transparent. This can be an advantage in formulations where high color strength (chroma) and transparency are desired, or it can be compensated for by using them in conjunction with other pigments.[14][20]
-
Chemical Stability: The poor alkali resistance of lead chromate is a significant technical drawback, causing it to discolor and degrade in contact with alkaline substances like concrete.[1] Bismuth Vanadate and Nickel Titanate show no such weakness, making them far more versatile.[19]
Health, Safety, and Regulatory Imperatives
The primary driver for replacing chromate pigments is their severe health and environmental impact. Hexavalent chromium (Cr(VI)) is a confirmed human carcinogen, linked to lung cancer through occupational exposure.[5][21] It is also genotoxic, meaning it can damage DNA.[6] Lead is a potent neurotoxin with no known safe level of exposure, causing irreversible neurological damage, especially in children.[7]
These risks have led to stringent regulations, such as the EU's REACH legislation and rulings by the EU General Court, which have effectively halted the sale of lead chromate pigments for many industrial and architectural applications.[9][10] The scientific and ethical mandate is clear: transition to safer alternatives is not a matter of choice but of necessity.
Conclusion and Pigment Selection Framework
While lead chromate pigments historically offered a desirable combination of opacity and color, their profound toxicity and poor chemical resistance render them obsolete for responsible formulation. The experimental data clearly indicates that modern high-performance pigments are superior in almost every aspect.
-
For direct, opaque replacement: Bismuth Vanadate (PY 184) is the leading candidate, providing an outstanding balance of color, opacity, and all-around durability that exceeds lead chromate.[13][22]
-
For high-heat and chemically demanding environments: Nickel Titanate (PY 53) offers unparalleled stability, albeit with a more muted color.
-
For high-chroma, vibrant formulations: High-performance organic pigments like Benzimidazolone Yellows (PY 154, PY 180) provide excellent light and heat fastness where maximum opacity is not the primary requirement.
The following framework can guide the selection process for a yellow pigment based on application demands.
Caption: Decision Framework for Selecting Yellow Pigment Alternatives.
Ultimately, the transition away from chromate-based pigments is a significant step forward for the industry, enabling the creation of products that are not only high-performing and durable but also safe for human health and the environment.
References
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- "Bismuth Vanadate Yellow Pigment | High-Performance and Versatile".
- "this compound – Applications, Properties, and Safety Guidelines".
- IPEN. "What Are Lead Chromates and How Do They Cause Harm?".
- "Bismuth Vanadate (PY 184): Technical Analysis and Applications of a High-Performance Organic Inorganic Hybrid Pigment".
- GOV.UK. "Chromium: toxicological overview".
- "PY 184 - bismuth vanadate yellow - Cultural Heritage Science Open Source".
- "Bismuth Vanadate (PY 184): Technical Analysis and Applications of a High-Performance Organic Inorganic Hybrid Pigment".
- "Mastering Inorganic Pigment Use in High-Temperature Manufacturing".
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- Wikipedia. "Chromium toxicity".
- Lanxess. "Colortherm Yellow Heat Stability".
- Toxics Link. "Lead Chromate".
- Digitalfire. "Chromium Compounds Toxicology".
- Digitalfire. "Chromium Compounds Toxicology".
- Coatings World. "High Performance and Special Effect Pigments Update".
- Jackson's Art Blog. "Pigment Colour Index: Yellow Pigments".
- "Bismuth Vanadate Yellow(Pigment Yellow 184)".
- Jackson's Art Blog. "Pigment Colour Index: Yellow Pigments".
- Fineland Chem. "What Is Azo Pigment".
- iSuoChem. "Organic Pigment|Alternatives to Lead Pigments in the Paint Industry".
- Brenntag. "Looking for alternatives to yellow lead chromate for Hot Melt Road Marking and Industrial Paint manufacture?".
- iSuoChem. "Organic Pigment|Alternatives to Lead Pigments in the Paint Industry".
- Brenntag. "Looking for alternatives to yellow lead chromate for Hot Melt Road Marking and Industrial Paint manufacture?".
- Precise Color. "China Pigment Yellow 65 / CAS 6528-34-3 factory and manufacturers".
- "Top AZO Organic Pigments for Industrial Applications | Types, Uses & Benefits".
- "Alternative to lead crowns - Пігмент-Дніпро".
- Zeya Chemicals. "Pigment yellow 65 - Corimax Yellow RN".
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- PubChem. "this compound".
- PubChem. "this compound".
- Soft Schools. "this compound Uses, Properties, Structure and Formula".
- Ataman Kimya. "PIGMENT YELLOW 65".
- "How to improve the fastness of Pigment Red and Pigment Yellow!".
- "What are azo pigments? What are the commonly used azo pigments?".
- Zeya Chemicals. "Pigment yellow 180-Corimax Yellow HG".
- Fineland Chem. "DuraPrint®3180J Pigment Yellow 180".
- Soft Schools. "this compound Uses, Properties, Structure and Formula".
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Sodium Chromate
Immediate Safety Briefing: Sodium chromate is an extremely hazardous substance. As a compound containing hexavalent chromium, it is a known human carcinogen, corrosive, a potent respiratory and skin sensitizer, and possesses reproductive and genetic toxicity.[1][2][3] Inhalation can be fatal, ingestion is highly toxic, and contact causes severe burns to the skin and eyes.[1][3][4] Adherence to the following personal protective equipment (PPE) and handling protocols is not merely a recommendation but an absolute requirement for ensuring personnel safety. This guide provides the essential operational framework for the safe handling, emergency response, and disposal related to this compound in a laboratory setting.
The 'Why' Behind the 'What': Understanding the Hazard
The necessity for stringent PPE protocols is rooted in the multifaceted toxicological profile of this compound and the regulatory standards established to protect against it. The primary route of exposure leading to systemic and life-threatening effects, including lung cancer, is inhalation.[5] The U.S. Occupational Safety and Health Administration (OSHA) has set a legally enforceable Permissible Exposure Limit (PEL) for hexavalent chromium at an 8-hour time-weighted average (TWA) of 5 micrograms per cubic meter of air (5 µg/m³).[5][6][7] An even lower Action Level of 2.5 µg/m³ triggers requirements for increased exposure monitoring and medical surveillance.[5][7]
Beyond inhalation, dermal contact presents a significant risk. This compound is corrosive and can cause severe skin burns.[1][4] Furthermore, it is a sensitizer, meaning repeated contact can lead to a severe allergic skin reaction (allergic contact dermatitis).[2][3] The compound's ability to be absorbed through the skin makes it harmful even without a visible burn.[1]
Therefore, the selection of PPE is a self-validating system designed to create a complete barrier between the researcher and the chemical, addressing every potential route of exposure: respiratory, dermal, and ocular.
Core Protocol: PPE Selection by Task
All work with this compound must be conducted within a certified chemical fume hood to utilize engineering controls as the primary line of defense.[8][9] The PPE listed below is mandatory and must be used in conjunction with these engineering controls.
| Task | Minimum Required Personal Protective Equipment |
| Transporting a Sealed Container | Nitrile Gloves, Safety Glasses, Lab Coat |
| Weighing Solid this compound | Double Nitrile Gloves, Chemical Splash Goggles worn with a Face Shield, Chemical-Resistant Lab Coat or Apron over a Lab Coat, Full-length Pants, Closed-toe Shoes. Respiratory protection is required (see below). |
| Preparing Aqueous Solutions | Double Nitrile Gloves, Chemical Splash Goggles worn with a Face Shield, Chemical-Resistant Lab Coat or Apron over a Lab Coat, Full-length Pants, Closed-toe Shoes. |
| Conducting Reactions/Handling Solutions | Double Nitrile Gloves, Chemical Splash Goggles, Chemical-Resistant Lab Coat, Full-length Pants, Closed-toe Shoes. |
| Spill Cleanup & Waste Disposal | Double Nitrile Gloves, Chemical Splash Goggles worn with a Face Shield, Chemical-Resistant Coveralls or Suit, Chemical-Resistant Boots, NIOSH-approved Respirator. |
Detailed PPE Specifications:
-
Respiratory Protection : If there is any risk of aerosol or dust generation (e.g., weighing solid material), or if airborne concentrations may approach or exceed the OSHA Action Level, respiratory protection is mandatory.[1][10] A NIOSH-approved respirator with a high-efficiency particulate air (HEPA) filter is required.[6] For higher-risk operations or spill cleanup, a full-face supplied-air respirator may be necessary.[1] All respirator use must be in accordance with a formal respiratory protection program compliant with OSHA 29 CFR 1910.134.[4][7]
-
Eye and Face Protection : Chemical splash goggles are required at all times when handling this compound.[4] When handling the solid powder or during procedures with a high splash risk, a face shield must be worn over the goggles to protect the entire face.[1]
-
Hand Protection : At a minimum, wear nitrile gloves. For prolonged work or when handling concentrated solutions, double-gloving is required. Inspect gloves for any signs of degradation or puncture before each use. Remove gloves using the proper technique (without touching the outer surface) and dispose of them immediately as hazardous waste after the task is complete or if contamination occurs.
-
Body Protection : A chemical-resistant lab coat or apron should be worn over standard laboratory attire.[5][11] This clothing must not be taken out of the laboratory.[12][13] In the event of a significant splash, contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste.[14]
Operational Procedures: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The principle is to remove the most contaminated items first, moving from "dirty" to "clean."
Caption: Correct sequence for donning and doffing PPE to minimize exposure risk.
Hygiene Protocol:
-
Always wash hands and face thoroughly with soap and water after handling this compound, even if gloves were worn.[1][8]
-
Do not eat, drink, smoke, or apply cosmetics in any area where this compound is handled or stored.[3][12]
-
Ensure readily accessible washing facilities, including an eyewash station and safety shower, are available.[14][15]
Emergency Protocols: Spills and Exposures
Spill Response Plan
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Caption: Logical workflow for responding to a this compound spill.
Step-by-Step Spill Cleanup:
-
Evacuate: Immediately alert others and evacuate personnel from the affected area.[1][6]
-
Protect: Don the appropriate full PPE, including a respirator, chemical-resistant gloves, body suit, and eye/face protection.[4]
-
Contain: Prevent the spill from spreading. For liquids, use a non-combustible absorbent material like vermiculite or sand.[16] For solids, carefully cover the spill.
-
Clean: Do NOT dry sweep. Moisten the spilled material first to prevent dust from becoming airborne, or use a HEPA-filtered vacuum for cleanup.[6] Place all contaminated material into a clearly labeled, sealed container for hazardous waste.[1][4]
-
Decontaminate: Wash the spill area thoroughly.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.[6]
Exposure First Aid Protocol
Immediate medical attention is required for any exposure.[4]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.
-
Skin Contact : Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.[1] Seek immediate medical attention.
-
Inhalation : Move the victim to fresh air immediately.[1][4] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Do not use mouth-to-mouth resuscitation.[4] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[1][4] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[13][17] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Disposal of Contaminated PPE and Waste
All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Used or contaminated gloves, lab coats, aprons, and shoe covers.
-
Absorbent materials and wipes used for cleanup.
-
Empty containers, unless properly decontaminated.
-
All this compound solutions and residues.
These items must be collected in designated, sealed, and clearly labeled hazardous waste containers.[1][6] Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[2][6]
References
-
Sentury Reagents, Inc. (2015). This compound Solution - Safety Data Sheet. [Link]
-
Agilent Technologies, Inc. (Date not specified). This compound 10 percent - SAFETY DATA SHEET. [Link]
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Cater Chemicals Corporation. (Date not specified). This compound - Safety Data Sheet. [Link]
-
New Jersey Department of Health. (Date not specified). Hazardous Substance Fact Sheet - this compound. [Link]
-
Harper College. (Date not specified). Material Safety Data Sheet this compound MSDS# 21130. [Link]
-
Chemtronics. (Date not specified). This compound 6.1% (TK-08) (Canadian English Institutional MSDS TK-08). [Link]
-
STOP Carcinogens at work. (Date not specified). P - Personal protection. [Link]
-
Nevada Technical Associates, Inc. (2023). OSHA's Standards on Hexavalent Chromium Safety. [Link]
-
Airgas. (Date not specified). Hexavalent Chromium Cr(VI). [Link]
-
International Labour Organization. (Date not specified). ICSC 1370 - this compound. [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]
-
Canada Safety Training. (Date not specified). PPE for Hazardous Chemicals. [Link]
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
-
Occupational Safety and Health Administration. (Date not specified). 1910.1026 - Chromium (VI). [Link]
-
Occupational Safety and Health Administration. (Date not specified). Hexavalent Chromium - Small Entity Compliance Guide. [Link]
-
Centers for Disease Control and Prevention. (2014). This compound - International Chemical Safety Cards - NIOSH. [Link]
-
3M. (Date not specified). Regulations Update - Hexavalent Chromium. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
